molecular formula C5H10ClF2NO2 B1392472 Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride CAS No. 541547-37-9

Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride

Cat. No.: B1392472
CAS No.: 541547-37-9
M. Wt: 189.59 g/mol
InChI Key: NLRVBXSWRFLJRV-UHFFFAOYSA-N
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Description

Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride is a useful research compound. Its molecular formula is C5H10ClF2NO2 and its molecular weight is 189.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-2,2-difluoropropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H9F2NO2.ClH/c1-2-10-4(9)5(6,7)3-8;/h2-3,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRVBXSWRFLJRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678787
Record name Ethyl 3-amino-2,2-difluoropropanoate--hydrogen chloride (1/1)
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Molecular Weight

189.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541547-37-9, 1263284-04-3
Record name Ethyl 3-amino-2,2-difluoropropanoate--hydrogen chloride (1/1)
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Record name ethyl 3-amino-2,2-difluoropropanoate hydrochloride
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Foundational & Exploratory

Ethyl 3-amino-2,2-difluoropropanoate hydrochloride properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 3-amino-2,2-difluoropropanoate Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a specialized chemical intermediate that has garnered significant attention in the field of medicinal chemistry. As a fluorinated analogue of the β-alanine ethyl ester, it serves as a critical building block for introducing the unique physicochemical properties of fluorine into drug candidates. The incorporation of fluorine atoms, particularly the gem-difluoro motif (CF2), is a well-established strategy to modulate a molecule's metabolic stability, bioavailability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive overview of the compound's properties, synthesis, applications, and handling protocols, designed to equip researchers with the practical knowledge required for its effective use in drug discovery and development programs.

Physicochemical and Structural Properties

This compound is the salt form of the corresponding free base. The hydrochloride salt enhances stability and simplifies handling compared to the free amine. Its core structure features a gem-difluoro group adjacent to an ester carbonyl, a modification that significantly impacts the molecule's electronic properties and conformational preferences.

A summary of its key properties is presented below. Note that some data pertains to the free base, as is common in chemical databases.

PropertyValueSource(s)
Chemical Name This compound[3][4]
Synonyms Ethyl 2,2-difluoro-3-amino-propanoate hydrochloride[5]
CAS Number 1263284-04-3[3][4]
Alternate CAS 541547-37-9 (Likely free base)[5]
Molecular Formula C₅H₁₀ClF₂NO₂[3]
Molecular Weight 189.59 g/mol [3]
Monoisotopic Mass 153.06013 Da (Free Base)[6]
Appearance Data not available; typically a solid.
Boiling Point 195 °C (Free Base)[5]
Density 1.185 g/cm³ (Free Base)[5]
Flash Point 72 °C (Free Base)[5]
Predicted XlogP -0.2 (Free Base)[6]
SMILES CCOC(=O)C(CN)(F)F[6]
InChIKey QMBGDVNODKCBRZ-UHFFFAOYSA-N (Free Base)[6]

Synthesis and Purification

The synthesis of α,α-difluoro-β-amino esters like Ethyl 3-amino-2,2-difluoropropanoate is most effectively achieved through a Reformatsky-type reaction.[7] This approach involves the reaction of an imine (or a precursor) with the zinc enolate derived from ethyl bromodifluoroacetate. This method provides a reliable pathway to the target compound, with opportunities to control selectivity between the desired amino ester and a potential side-product, the β-lactam.

Synthesis Workflow Diagram

The following diagram illustrates the general synthetic pathway.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction & Workup cluster_products Purification & Final Product Imine Imine (or precursor) Addition Nucleophilic Addition to Imine Imine->Addition BrCF2 Ethyl Bromodifluoroacetate Enolate Formation of BrZnCF₂COOEt (Reformatsky Reagent) BrCF2->Enolate + Zn Zn Zinc Metal Enolate->Addition 1. Add to Imine 2. Solvent (e.g., THF) Hydrolysis Aqueous Workup (e.g., NH₄Cl) Addition->Hydrolysis Purify Chromatography Hydrolysis->Purify FreeBase Ethyl 3-amino-2,2- difluoropropanoate Purify->FreeBase HCl_Salt Ethyl 3-amino-2,2-difluoropropanoate HCl FreeBase->HCl_Salt + HCl in Ether

Caption: General synthesis pathway for Ethyl 3-amino-2,2-difluoropropanoate HCl.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the synthesis of α,α-difluoro-β-amino esters.[7]

Objective: To synthesize Ethyl 3-amino-2,2-difluoropropanoate from a suitable protected imine precursor via a Reformatsky reaction.

Materials:

  • N-protected imine (e.g., N-benzhydryl or N-p-methoxybenzyl imine)

  • Ethyl bromodifluoroacetate

  • Activated Zinc powder

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

  • Hydrochloric acid (e.g., 2M solution in diethyl ether)

Procedure:

  • Reactor Setup: A three-necked, flame-dried round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is maintained under an inert atmosphere of nitrogen throughout the reaction.

  • Zinc Activation (if necessary): Zinc powder is activated by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and then dried under vacuum.

  • Reaction Initiation: Activated zinc powder and anhydrous THF are added to the flask. A solution of ethyl bromodifluoroacetate and the chosen imine in THF is added dropwise to the zinc suspension.

    • Causality: The zinc reacts with the carbon-bromine bond of ethyl bromodifluoroacetate to form the organozinc intermediate (Reformatsky reagent). This reagent is a zinc enolate, which is nucleophilic enough to attack the imine carbon.

  • Reaction Progression: The reaction mixture is gently heated (e.g., to 40-50 °C) and stirred for several hours until TLC or LC-MS analysis indicates the consumption of the starting materials.

    • Insight: The choice of solvent and temperature is critical. In some systems, lower temperatures and certain additives can favor the formation of β-lactams; however, standard conditions for this reaction typically yield the desired β-amino ester.

  • Quenching and Workup: The reaction is cooled to room temperature and then quenched by the slow addition of a saturated aqueous NH₄Cl solution. The resulting mixture is transferred to a separatory funnel.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude residue (the N-protected amino ester) is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Deprotection and Salt Formation: The purified, N-protected ester is deprotected (e.g., via hydrogenolysis for a benzyl group). The resulting free amine is dissolved in a minimal amount of anhydrous diethyl ether and cooled in an ice bath. A solution of HCl in diethyl ether is added dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a solid.

Applications in Drug Development

The primary value of this compound lies in its function as a versatile scaffold. The gem-difluoromethylene group is a bioisostere of a carbonyl group, an ether oxygen, or a methylene group, but with profoundly different electronic properties.

  • Metabolic Blocking: The C-F bond is exceptionally strong, making the CF₂ group resistant to metabolic oxidation. Placing this moiety at a position that is otherwise susceptible to enzymatic degradation (e.g., by cytochrome P450 enzymes) can significantly increase a drug's half-life.

  • Modulation of pKa: The strongly electron-withdrawing nature of the two fluorine atoms lowers the pKa of the adjacent primary amine. This can alter the ionization state of the molecule at physiological pH, which in turn affects its solubility, cell permeability, and ability to interact with protein targets.

  • Conformational Control: The steric bulk and electrostatic properties of the CF₂ group can lock the molecule into a specific, biologically active conformation, potentially increasing its binding affinity and selectivity for its target.

  • Fluorinated Peptidomimetics: As a fluorinated β-amino acid derivative, this compound is an ideal starting material for synthesizing peptidomimetics with enhanced stability against proteases.

Analytical Characterization

The identity and purity of the synthesized compound must be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the ethyl group (a triplet and a quartet), and the two methylene groups (CH₂-N and CF₂-CH₂).

    • ¹⁹F NMR is crucial and will typically show a triplet for the two equivalent fluorine atoms, coupled to the adjacent CH₂ protons.

    • ¹³C NMR will show the characteristic CF₂ carbon signal, which will be a triplet due to C-F coupling.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will confirm the molecular weight of the free base. Predicted m/z for the [M+H]⁺ adduct is 154.06741.[6]

  • High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC with UV detection.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related fluorinated amino esters and hydrochloride salts indicate a consistent hazard profile.[8][9]

Hazards:

  • Causes skin irritation (H315).[8][9]

  • Causes serious eye irritation or damage (H318/H319).[8]

  • May be harmful if swallowed, inhaled, or absorbed through the skin.

Protocol for Safe Handling and Storage
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[10][11]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11]

  • Exposure Avoidance: Avoid all personal contact, including inhalation and contact with skin and eyes.[9] After handling, wash hands thoroughly with soap and water.

  • Spill Response: In case of a spill, clean up immediately using an inert absorbent material. Avoid generating dust. Place waste in a suitable, labeled container for disposal.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[9] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[11]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11]

    • Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[8]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[11]

References

  • Chemsrc. (2025). Ethyl-3-amino-2-methylpropanoat | CAS#:22560-81-2. Retrieved from [Link]

  • Chemsrc. (2025). Ethyl 3-amino-2,2-dimethylpropanoate | CAS#:59193-77-0. Retrieved from [Link]

  • Alachem Co., Ltd. (n.d.). 1263284-04-3 | this compound. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C5H9F2NO2). Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). The simple and selective synthesis of 3-amino-2,2-difluorocarboxylic esters and difluoro-b-lactams using. Retrieved from [Link]

  • ResearchGate. (2025). A practical synthesis of 2,2-difluoro-3-amino-propanoic acid (α,α-difluoro-β-alanine) | Request PDF. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 3-amino-3-(2-fluorophenyl)-2-propenoate. Retrieved from [Link]

  • ChemBK. (2024). ethyl 3-amino-2,2-difluoropropanoate. Retrieved from [Link]

  • LookChem. (n.d.). Mthis compound 428452-50-0 wiki. Retrieved from [Link]

  • PubChem. (n.d.). Crystalline form of triethylenetetramine tetrahydrochloride and its pharmaceutical use - Patent US-10988436-B2. Retrieved from [Link]

  • PubChem. (n.d.). Process for the preparation of 3,3-dimethylbutanal - Patent US-7348459-B2. Retrieved from [Link]

  • PubChem. (n.d.). Solid Forms and Formulations of Imidazopyrazine Compound - Patent US-2017029428-A1. Retrieved from [Link]

  • Google Patents. (n.d.). US10988436B2 - Crystalline form of triethylenetetramine tetrahydrochloride and its pharmaceutical use.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • PubMed. (2020). Applications of fluorine-containing amino acids for drug design. Retrieved from [Link]

  • Redox. (2022). Safety Data Sheet Ethyl 3-ethoxypropionate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2,2-difluoropropanoate | C5H8F2O2 | CID 2761188. Retrieved from [Link]

Sources

A Comprehensive Guide to the Structural Elucidation of Ethyl 3-amino-2,2-difluoropropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, bioavailability, and binding affinity.[1][2][3] Ethyl 3-amino-2,2-difluoropropanoate hydrochloride is a key building block in this field, valued for its unique structural features, including a stereochemically important aminopropyl backbone and a gem-difluoro group.[4] This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound. We move beyond rote procedures to explain the causal-driven strategies behind the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and validated methodology for characterizing fluorinated synthons.

Introduction: The Significance of a Fluorinated Amino Ester

This compound serves as a versatile intermediate in the synthesis of complex fluorinated molecules, including pharmaceuticals and agrochemicals.[1][2] The gem-difluoromethylene (CF₂) group is a particularly valuable motif, acting as a non-hydrolyzable mimic of a carbonyl or ester group, thereby improving pharmacokinetic properties.[4][5][6]

The structural confirmation of this molecule presents a unique analytical challenge. The presence of the gem-difluoro group necessitates specialized NMR techniques, while the hydrochloride salt form significantly influences the spectral characteristics of the amino group. A successful elucidation, therefore, depends not on a single technique, but on the logical integration of data from orthogonal analytical methods. This guide outlines a self-validating workflow designed to provide unambiguous structural confirmation.

The Integrated Analytical Workflow

A robust analytical strategy relies on converging evidence from multiple techniques. Each method provides a unique piece of the structural puzzle, and their collective data should paint a single, consistent picture of the molecule.

G cluster_0 Initial Analysis cluster_1 Spectroscopic & Spectrometric Techniques cluster_2 Data Integration & Confirmation Sample Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Parallel Analysis MS Mass Spectrometry (ESI-MS) Sample->MS Parallel Analysis FTIR FTIR Spectroscopy Sample->FTIR Parallel Analysis Integration Cross-Validation of Fragmentary Data NMR->Integration Connectivity & Atom Environment (J-coupling, Chemical Shift) MS->Integration Molecular Weight & Formula (M+ & M+2 peaks, Fragmentation) FTIR->Integration Functional Groups (C=O, N-H⁺, C-F) Structure Confirmed Structure: Ethyl 3-amino-2,2- difluoropropanoate HCl Integration->Structure Unambiguous Confirmation

Figure 1: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Connectivity

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For a fluorinated compound, a multi-nuclear approach is essential. The natural 100% abundance and high gyromagnetic ratio of the ¹⁹F nucleus make it an exceptionally sensitive probe.[7][8]

Causality Behind Solvent Choice: The choice of NMR solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over deuterium oxide (D₂O). In D₂O, the acidic protons of the ammonium group (-NH₃⁺) would rapidly exchange with deuterium, causing their signal to broaden and disappear. In DMSO-d₆, these protons are retained, allowing for their observation and confirmation of the salt form.

¹⁹F NMR Spectroscopy

This is the primary experiment to confirm the presence and environment of the fluorine atoms.

  • Expected Data: A single signal is expected for the two equivalent fluorine atoms of the CF₂ group. Due to coupling with the two adjacent protons of the CH₂ group, this signal should appear as a triplet.

  • Significance: The large chemical shift range of ¹⁹F NMR makes it highly sensitive to the local electronic environment.[7][8] The observed chemical shift provides a key fingerprint for the gem-difluoro moiety.

¹H NMR Spectroscopy

This spectrum reveals the number, environment, and connectivity of protons.

  • Expected Data:

    • -CH₃ (Ethyl): A triplet around 1.2-1.4 ppm, coupled to the -OCH₂- group.

    • -OCH₂- (Ethyl): A quartet around 4.2-4.4 ppm, coupled to the -CH₃ group.

    • -CH₂N-: A triplet around 3.5-3.8 ppm. This signal is crucial, as it will be split by the two adjacent fluorine atoms (²JHF coupling) and the protons of the -NH₃⁺ group.

    • -NH₃⁺: A broad singlet around 8.5-9.5 ppm (in DMSO-d₆). Its broadness is due to quadrupolar coupling with the nitrogen atom and potential hydrogen bonding.

  • Causality of Coupling: The observation of H-F coupling is definitive proof of the proximity between the methylene and difluoro groups. The magnitude of this coupling constant provides further structural validation.

¹³C NMR Spectroscopy

This spectrum identifies all unique carbon environments.

  • Expected Data:

    • -CH₃ (Ethyl): A signal around 14 ppm.

    • -OCH₂- (Ethyl): A signal around 63 ppm.

    • -CH₂N-: A signal around 45-50 ppm, which will appear as a triplet due to coupling with the two adjacent fluorine atoms (²JCF).

    • -CF₂-: A signal around 115-120 ppm. This is the most characteristic signal and will appear as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF), which is typically a very large coupling constant.

    • C=O (Ester): A signal around 164 ppm, which will appear as a triplet due to two-bond coupling to the fluorine atoms (²JCF).

NMR Data Summary (Predicted) ¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆) ¹⁹F NMR (DMSO-d₆)
Assignment δ (ppm), Multiplicity, J (Hz) δ (ppm), Multiplicity, J (Hz) δ (ppm), Multiplicity, J (Hz)
Ethyl -CH₃~1.3 (t, J=7.1)~14 (s)N/A
Ethyl -OCH₂-~4.3 (q, J=7.1)~63 (s)N/A
-CH₂NH₃⁺~3.6 (t, ²JHF=15-20)~48 (t, ²JCF=20-25)N/A
-NH₃⁺~9.0 (br s)N/AN/A
-CF₂-N/A~116 (t, ¹JCF=240-260)~-105 (t, ²JHF=15-20)
C=ON/A~164 (t, ²JCF=30-35)N/A
Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of DMSO-d₆.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • ¹H Spectrum: Acquire a standard proton spectrum with 16-32 scans.

  • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of 1-2 hours may be necessary for a good signal-to-noise ratio.

  • ¹⁹F Spectrum: Acquire a proton-coupled ¹⁹F spectrum to observe the H-F coupling. This is typically a fast experiment due to the high sensitivity of the ¹⁹F nucleus.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides the molecular weight of the compound and, crucially, offers evidence for the presence of specific elements through their isotopic patterns.

Causality of Ionization Technique: Electrospray Ionization (ESI) is the preferred method for this compound. As a pre-existing salt, it is readily ionized in solution, making ESI in positive ion mode highly effective for generating the protonated molecular ion [M+H]⁺.

Isotopic Pattern Analysis

The most revealing feature in the mass spectrum will be the confirmation of the chlorine atom from the hydrochloride salt.

  • Expected Data: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[9][10][11] Therefore, the mass spectrum should exhibit two peaks in the molecular ion region:

    • An M+ peak corresponding to the molecule containing ³⁵Cl.

    • An M+2 peak, approximately one-third the intensity of the M+ peak, corresponding to the molecule containing ³⁷Cl.[9][11]

  • Significance: This 3:1 isotopic pattern is a definitive signature for the presence of a single chlorine atom in the ion.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula.

  • Expected Data: The measured mass of the free base cation (C₅H₁₀F₂NO₂⁺) should be within 5 ppm of its calculated theoretical mass (154.06741 Da).

  • Significance: This confirms the elemental composition and rules out other potential structures with the same nominal mass.

Experimental Protocol: ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Infuse the sample solution into an ESI-MS or ESI-TOF instrument.

  • Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Examine the spectrum for the molecular ion cluster, looking for the characteristic 3:1 ratio for the M+ and M+2 peaks. If using HRMS, compare the measured accurate mass to the theoretical mass.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Causality of Sample Form: The hydrochloride salt form dramatically impacts the spectrum compared to the free-base form. The primary amine (-NH₂) is protonated to an ammonium group (-NH₃⁺), and its characteristic vibrations are key identifiers.[12][13][14]

Key Vibrational Modes
  • -NH₃⁺ Stretching: A very broad and strong absorption between 2800-3200 cm⁻¹, characteristic of the ammonium salt. This often overlaps with C-H stretches.

  • C-H Stretching: Aliphatic C-H stretches will appear just below 3000 cm⁻¹.

  • C=O Stretching (Ester): A strong, sharp absorption around 1740-1760 cm⁻¹. This is one of the most easily identifiable peaks in the spectrum.

  • -NH₃⁺ Bending: A medium to strong absorption around 1500-1600 cm⁻¹, corresponding to the asymmetric and symmetric bending modes of the ammonium group.[12]

  • C-F Stretching: Strong absorptions in the fingerprint region, typically between 1000-1200 cm⁻¹, indicative of the C-F bonds.

  • C-O Stretching (Ester): Strong absorptions around 1100-1300 cm⁻¹.

FTIR Data Summary (Predicted) Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Ammonium SaltN-H⁺ Stretch2800 - 3200Strong, Broad
AlkaneC-H Stretch2850 - 3000Medium
EsterC=O Stretch1740 - 1760Strong, Sharp
Ammonium SaltN-H⁺ Bend1500 - 1600Medium-Strong
EsterC-O Stretch1100 - 1300Strong
FluoroalkaneC-F Stretch1000 - 1200Strong
Experimental Protocol: FTIR Data Acquisition
  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a neat solid sample. ATR is often preferred for its simplicity and speed.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty stage/KBr. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups.

G cluster_NMR NMR Evidence cluster_Other MS & FTIR Evidence HNMR ¹H NMR: - Ethyl Group (t, q) - CH₂-CF₂ (t, ²JHF) - NH₃⁺ (br s) Structure Final Confirmed Structure HNMR->Structure Proton Connectivity CNMR ¹³C NMR: - C=O (t, ²JCF) - CF₂ (t, ¹JCF) - CH₂ (t, ²JCF) CNMR->Structure Carbon Skeleton FNMR ¹⁹F NMR: - CF₂ (t, ²JHF) FNMR->Structure Fluorine Position MS MS: - Correct M.W. - Cl Isotope Pattern (3:1) MS->Structure Molecular Formula FTIR FTIR: - C=O Stretch (~1750 cm⁻¹) - NH₃⁺ Stretch/Bend - C-F Stretch FTIR->Structure Functional Groups

Figure 2: Convergence of evidence from multiple analytical techniques.

Conclusion: Synthesizing the Data for Unambiguous Confirmation

The structural elucidation of this compound is achieved not by a single piece of evidence, but by the seamless integration of data from NMR, MS, and FTIR.

  • FTIR confirms the presence of the key functional groups: an ester, an ammonium salt, and C-F bonds.

  • Mass Spectrometry provides the exact molecular weight and confirms the elemental composition (via HRMS) and the presence of a single chlorine atom (via the M+/M+2 isotopic pattern).

  • NMR spectroscopy provides the definitive connectivity map. ¹⁹F NMR confirms the gem-difluoro group, while ¹H and ¹³C NMR, through characteristic chemical shifts and, most importantly, H-F and C-F coupling patterns, piece the ethyl, propanoate, and amino fragments together in the correct sequence.

This multi-technique, causality-driven approach constitutes a self-validating system. Each piece of data corroborates the others, leading to a single, unambiguous structural assignment that meets the rigorous standards of pharmaceutical and chemical research.

References

  • Chirality. (2019). A simple quantitative chiral analysis of amino acid esters by fluorine-19 nuclear magnetic resonance using the modified James-Bull method. PubMed. [Link]

  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. [Link]

  • Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. [Link]

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  • ResearchGate. (n.d.). FTIR spectra of the pure commercial L-cysteine hydrochloride monohydrate and nanopowder samples. [Link]

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  • ResearchGate. (n.d.). Synthesis of gem‐difluoroalkenes via photoredox‐catalyzed defluoroaryloxymethylation of α‐trifluoromethyl alkenes. [Link]

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  • ACS Publications. (n.d.). Gem-Difluoro compounds: a convenient preparation from ketones and aldehydes by halogen fluoride treatment of 1,3-dithiolanes. The Journal of Organic Chemistry. [Link]

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An In-depth Technical Guide to the Synthesis of Ethyl 3-amino-2,2-difluoropropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of α,α-Difluoro-β-Amino Esters

Ethyl 3-amino-2,2-difluoropropanoate hydrochloride is a crucial building block in medicinal chemistry and drug development. As a fluorinated analogue of β-alanine, its incorporation into larger molecules can significantly enhance their pharmacological properties. The presence of the gem-difluoro group can improve metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of the synthetic strategies for preparing this valuable compound, focusing on the underlying chemical principles and practical experimental considerations.

α,α-Difluoro-β-amino acids and their derivatives are key components in the design of peptidomimetics, enzyme inhibitors, and other bioactive molecules.[1] Their synthesis has been a subject of considerable research, with various methods developed to achieve high yields and stereoselectivity.[2][3][4] This guide will focus on a prevalent and efficient method for the preparation of the title compound.

Core Synthetic Strategy: From β-Ketoester to β-Amino Ester

The most common and industrially scalable approach to this compound involves a two-step sequence starting from a suitable β-ketoester. This strategy is outlined below:

G cluster_0 PART 1: Synthesis of the β-Ketoester Precursor cluster_1 PART 2: Formation of the β-Amino Ester cluster_2 PART 3: Salt Formation A Starting Materials (e.g., Ethyl difluoroacetate, Diethyl carbonate) B Claisen Condensation A->B C Ethyl 2,2-difluoro-3-oxopropanoate B->C D Ethyl 2,2-difluoro-3-oxopropanoate E Reductive Amination D->E F Ethyl 3-amino-2,2-difluoropropanoate E->F G Ethyl 3-amino-2,2-difluoropropanoate H Treatment with HCl G->H I This compound H->I

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of the Key Intermediate: Ethyl 2,2-difluoro-3-oxopropanoate

The synthesis commences with the preparation of the β-ketoester, ethyl 2,2-difluoro-3-oxopropanoate. A common method for this is the Claisen condensation of ethyl difluoroacetate with a suitable acylating agent.

Reaction Mechanism: The reaction proceeds via the formation of an enolate from ethyl difluoroacetate, which then acts as a nucleophile, attacking the carbonyl group of the acylating agent. Subsequent elimination of a leaving group yields the desired β-ketoester.

Part 2: Reductive Amination to Form the β-Amino Ester

The cornerstone of this synthesis is the reductive amination of the β-ketoester.[5] This transformation introduces the crucial amino group.

Process: The ketone group of ethyl 2,2-difluoro-3-oxopropanoate is first reacted with an ammonia source, such as ammonium acetate, to form an intermediate enamine or imine. This intermediate is then reduced in situ to the corresponding amine.

Catalytic Hydrogenation: A highly effective method for the reduction step is catalytic hydrogenation.[6][7] This involves the use of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, under a hydrogen atmosphere. This method is often preferred due to its high efficiency, clean reaction profile, and the formation of easily removable byproducts.

G A Ethyl 2,2-difluoro-3-oxopropanoate C Intermediate (Enamine/Imine) A->C + B Ammonia Source (e.g., NH4OAc) B->C + E Ethyl 3-amino-2,2-difluoropropanoate C->E Reduction D Catalyst (e.g., Pd/C) + H2 D->E Catalyzes

Figure 2: Reductive amination workflow.

Part 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base, ethyl 3-amino-2,2-difluoropropanoate, into its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid. The salt form often exhibits improved stability and handling characteristics, which is advantageous for storage and further applications.

Detailed Experimental Protocol

The following is a representative experimental procedure for the synthesis of this compound.

Materials and Reagents:

ReagentCAS NumberMolecular FormulaNotes
Ethyl 2,2-difluoro-3-oxopropanoate97305-12-9C5H6F2O3Starting β-ketoester
Ammonium Acetate631-61-8C2H7NO2Ammonia source
Palladium on Carbon (10 wt. %)7440-05-3Pd/CHydrogenation catalyst
Ethanol, Anhydrous64-17-5C2H6OReaction solvent
Hydrogen Gas1333-74-0H2Reducing agent
Diethyl Ether60-29-7C4H10OSolvent for workup and precipitation
Hydrochloric Acid (in Diethyl Ether)7647-01-0HClFor salt formation

Procedure:

  • Reaction Setup: To a high-pressure hydrogenation vessel, add ethyl 2,2-difluoro-3-oxopropanoate and ammonium acetate.

  • Solvent Addition: Add anhydrous ethanol to dissolve the reactants.

  • Catalyst Addition: Carefully add 10% Palladium on carbon to the reaction mixture.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with ethanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-amino-2,2-difluoropropanoate as a free base.

  • Salt Formation: Dissolve the crude amine in diethyl ether and cool the solution in an ice bath.

  • Precipitation: Slowly add a solution of hydrochloric acid in diethyl ether to the cooled amine solution with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Characterization Data (Representative):

PropertyValue
Molecular FormulaC5H10ClF2NO2
Molecular Weight193.59 g/mol
AppearanceWhite to off-white solid
Purity (by NMR)≥95%

Conclusion

The synthesis of this compound via the reductive amination of the corresponding β-ketoester is a robust and scalable method. The use of catalytic hydrogenation provides a clean and efficient means of reduction. This versatile building block serves as a valuable starting material for the synthesis of a wide range of fluorinated compounds with potential applications in drug discovery and development. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists working in this exciting field.

References

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  • Piancatelli, G., & D'Auria, M. (1998). Enantioselective Synthesis of α,α-Difluoro-β-amino Acid and 3,3-Difluoroazetidin-2-one via the Reformatsky-Type Reaction of Ethyl Bromodifluoroacetate with Chiral 1,3-Oxazolidines. The Journal of Organic Chemistry, 63(24), 8804-8809. [Link]

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Technical Guide: Ethyl 3-amino-2,2-difluoropropanoate Hydrochloride (CAS 1263284-04-3) - A Versatile Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-2,2-difluoropropanoate hydrochloride, identified by CAS number 1263284-04-3, is a fluorinated amino acid ester that serves as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a gem-difluoro group adjacent to an ester and an amino group, makes it a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known properties and potential uses of this compound, with a focus on its role as a synthetic intermediate.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1263284-04-3[1][2]
Chemical Name This compound[1][2]
Molecular Formula C₅H₁₀ClF₂NO₂[1]
Molecular Weight 189.59 g/mol [1]
Purity Min. 95%[1]
Description Versatile small molecule scaffold[1]

Synthesis and Reactivity

While specific, detailed synthesis protocols for this compound are not extensively documented in publicly available literature, the synthesis of similar fluorinated amino esters often involves multi-step processes starting from commercially available fluorinated precursors. The reactivity of this compound is dictated by its functional groups: the primary amine, the ethyl ester, and the difluoromethylene group. The amino group can undergo various reactions such as acylation, alkylation, and arylation, allowing for the introduction of diverse substituents. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides. The presence of the gem-difluoro group can influence the acidity of the adjacent protons and the overall electronic properties of the molecule.

Potential Applications in Research and Development

This compound is primarily utilized for research and development purposes as a building block for the synthesis of novel compounds.[3] The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance various pharmacokinetic and pharmacodynamic properties.

The introduction of fluorine can lead to:

  • Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer half-life of the drug.[3]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.

  • Improved Lipophilicity and Cell Permeability: The strategic placement of fluorine atoms can modulate the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.[3]

Given these properties, this compound can be a valuable starting material for the synthesis of a wide range of potential therapeutic agents, including enzyme inhibitors and receptor modulators. Its utility as a "versatile small molecule scaffold" suggests it can be a core component in the generation of compound libraries for high-throughput screening.[1]

Biological Activity and Mechanism of Action

Based on available information, there are no specific reports detailing the biological activity or mechanism of action of Ethyl 3--amino-2,2-difluoropropanoate hydrochloride itself. It is primarily regarded as a chemical intermediate for the synthesis of other molecules. The biological activity of its derivatives would be dependent on the specific modifications made to the parent scaffold.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not publicly available. Researchers using this compound would need to develop their own protocols based on the specific synthetic transformations they intend to perform. Standard organic chemistry techniques for reactions involving amines and esters would be applicable.

Conclusion

This compound (CAS 1263284-04-3) is a valuable fluorinated building block for medicinal chemistry and drug discovery. While the compound itself is not reported to have specific biological activity, its structural features make it an attractive starting material for the synthesis of novel compounds with potentially enhanced pharmacological properties. Further research and development utilizing this versatile scaffold may lead to the discovery of new therapeutic agents.

References

A comprehensive list of references is not available as the search results primarily consist of supplier listings and general information pages. The provided citations within the text refer to the search results that support the stated information.

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An In-Depth Technical Guide to Ethyl 3-Amino-2,2-difluoropropanoate HCl for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Amino Esters in Drug Discovery

Ethyl 3-amino-2,2-difluoropropanoate hydrochloride (CAS No. 1263284-04-3 or 541547-37-9) is a fluorinated amino acid ester that has garnered significant interest in the field of drug development. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. Specifically, the presence of the gem-difluoro group in this compound can enhance metabolic stability, increase binding affinity to target proteins, and improve bioavailability. These attributes make it a valuable synthon for the synthesis of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. This technical guide offers an in-depth exploration of its core properties and the methodologies for its characterization, providing researchers with the essential knowledge to effectively utilize this compound in their research and development endeavors.

Core Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of Ethyl 3-Amino-2,2-difluoropropanoate HCl is fundamental for its effective handling, storage, and application in chemical synthesis.

Structural and General Properties
  • Chemical Name: this compound

  • Molecular Formula: C₅H₁₀ClF₂NO₂[1][2][3]

  • Molecular Weight: 189.59 g/mol [1][2][3]

  • CAS Number: 1263284-04-3, 541547-37-9[1][2]

The structure of this compound features a chiral center at the carbon bearing the amino group, an ethyl ester functional group, and a gem-difluoro substitution at the adjacent carbon. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Table 1: Summary of Key Physical Properties

PropertyValueSource
Molecular Formula C₅H₁₀ClF₂NO₂[1][2][3]
Molecular Weight 189.59 g/mol [1][2][3]
Boiling Point (related compound) 195 °C[4]
Predicted XlogP -0.2[5]

Note: The boiling point is for a related compound and should be considered an estimate. Experimental determination for the hydrochloride salt is recommended.

Synthesis and Purification: A Methodological Approach

Illustrative Synthetic Workflow

Caption: A logical workflow for the synthesis of ethyl 3-amino-2,2-difluoropropanoate HCl.

Experimental Protocol: A General Guideline
  • Amination: The precursor, ethyl 2,2-difluoro-3-bromopropanoate, is dissolved in a suitable organic solvent such as tetrahydrofuran (THF). The solution is then treated with an excess of an ammonia source, for instance, a solution of ammonia in methanol, at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Extraction: Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude free base.

  • Purification of the Free Base: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Hydrochloride Salt Formation: The purified ethyl 3-amino-2,2-difluoropropanoate is dissolved in a dry solvent such as diethyl ether or ethyl acetate. A solution of hydrogen chloride in a suitable solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete.

  • Isolation and Drying: The resulting solid is collected by filtration, washed with the solvent used for precipitation, and dried under vacuum to afford the final product as a stable hydrochloride salt.

Characterization and Analytical Methodologies

Rigorous characterization is imperative to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), and multiplets for the methylene protons adjacent to the amino and difluoro-substituted carbons. The chemical shifts and coupling constants will be influenced by the presence of the electron-withdrawing fluorine atoms.

    • ¹³C NMR: The carbon NMR will display distinct resonances for the carbonyl carbon, the difluoro-substituted carbon (as a triplet due to C-F coupling), and the carbons of the ethyl and aminomethylene groups.

    • ¹⁹F NMR: This is a crucial technique for fluorinated compounds, and it should exhibit a single signal (or a multiplet depending on the coupling with adjacent protons) corresponding to the two equivalent fluorine atoms.

  • Mass Spectrometry (MS): Mass spectral analysis provides information about the molecular weight and fragmentation pattern of the molecule. For ethyl 3-amino-2,2-difluoropropanoate, the expected monoisotopic mass is approximately 153.06 Da.[5] Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can aid in structural confirmation.[5]

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A reversed-phase column with a mobile phase consisting of a mixture of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA), is typically used. The purity is assessed by the peak area percentage of the main component.

Illustrative Analytical Workflow

Caption: A typical workflow for the analytical characterization of the target compound.

Stability and Reactivity Profile

The stability of ethyl 3-amino-2,2-difluoropropanoate HCl under various conditions is a critical parameter for its storage and handling.

  • Hydrolytic Stability: As an ester, the compound is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, to yield the corresponding carboxylic acid. The rate of hydrolysis can be assessed by monitoring the disappearance of the ester and the appearance of the acid over time using techniques like HPLC.

  • Thermal Stability: The hydrochloride salt form generally imparts greater thermal stability compared to the free base. Thermogravimetric analysis (TGA) can be employed to determine the decomposition temperature of the compound. For many amino acid hydrochlorides, decomposition occurs at elevated temperatures, often preceded by melting.[6][7]

  • Reactivity: The primary amino group is a key reactive site, participating in a wide range of chemical transformations such as acylation, alkylation, and condensation reactions. The ester group can be reduced or saponified. The presence of the difluoro group generally enhances the stability of the adjacent C-C bond.

Applications in Drug Development

The unique structural features of ethyl 3-amino-2,2-difluoropropanoate HCl make it a valuable building block in the synthesis of a variety of biologically active molecules. Its incorporation into drug candidates can lead to:

  • Enhanced Metabolic Stability: The C-F bond is stronger than the C-H bond, making the molecule less susceptible to oxidative metabolism.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the amino group, influencing its ionization state at physiological pH and potentially affecting receptor binding.

  • Increased Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

Conclusion

This compound is a versatile and valuable building block for medicinal chemists and drug development professionals. Its unique combination of a primary amine, an ethyl ester, and a gem-difluoro group provides a scaffold for the synthesis of novel compounds with potentially enhanced therapeutic properties. A thorough understanding of its physical and chemical properties, coupled with robust methods for its synthesis and characterization, is essential for its successful application in the development of next-generation pharmaceuticals.

References

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  • Rodrigues, J. A. R., et al. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics, 11(1), 1-11. (2018).
  • Weiss, I. M., et al. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. bioRxiv, 118290. (2017).
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A Technical Guide to Gem-Difluorinated Amino Acids: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Gem-Difluorination in Amino Acid Chemistry

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for enhancing pharmacological properties. Among the various fluorination strategies, the introduction of a gem-difluoromethylene (CF₂) group into amino acids offers a unique and powerful tool for modulating molecular characteristics. This guide provides an in-depth exploration of gem-difluorinated amino acids, from their synthesis and unique physicochemical properties to their transformative applications in peptide science and drug discovery. The CF₂ group, being a bioisostere of a methylene group, ether oxygen, or even a carbonyl group, imparts profound effects on the local electronic environment, conformational preferences, and metabolic stability of the parent molecule, making these modified amino acids highly sought-after building blocks for researchers, scientists, and drug development professionals.[1][2]

This technical guide will delve into the causality behind experimental choices in the synthesis of these valuable compounds, provide self-validating protocols, and ground all claims in authoritative scientific literature.

Part 1: The Synthetic Toolkit for Gem-Difluorinated Amino Acids

The synthesis of gem-difluorinated amino acids can be broadly categorized into two main approaches: the direct fluorination of amino acid precursors and the use of difluorinated building blocks. The choice of method is often dictated by the desired substitution pattern, stereochemical outcome, and the scalability of the reaction.

Direct Fluorination Strategies

Direct fluorination methods involve the introduction of two fluorine atoms onto a single carbon of an amino acid scaffold or its precursor. These methods can be further classified into electrophilic and nucleophilic approaches.

1.1.1 Electrophilic Fluorination: This strategy typically employs reagents that deliver an electrophilic fluorine species ("F+") to an electron-rich center, such as an enolate or a silyl enol ether. Reagents like N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used.[3][4][5] The reaction is often carried out on a protected amino acid derivative, such as a glycine Schiff base, to direct the fluorination to the α-carbon.

Experimental Protocol: Electrophilic Difluorination of a Glycine Schiff Base

  • Substrate Preparation: Prepare the N-benzophenone imine of glycine ethyl ester by reacting glycine ethyl ester hydrochloride with benzophenone imine in the presence of a mild base.

  • Enolate Formation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the glycine Schiff base in an anhydrous aprotic solvent like tetrahydrofuran (THF). Cool the solution to -78 °C.

  • Deprotonation: Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to the solution to generate the corresponding enolate.

  • Fluorination: In a separate flask, dissolve two equivalents of an electrophilic fluorinating agent (e.g., NFSI) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.

  • Quenching and Work-up: After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent like ethyl acetate.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the α,α-difluoroglycine derivative.

Causality: The use of a bulky protecting group like the benzophenone imine sterically hinders side reactions and directs the deprotonation to the desired α-carbon. The low temperature (-78 °C) is crucial for maintaining the stability of the enolate and preventing side reactions.

1.1.2 Nucleophilic Fluorination: This approach involves the replacement of two leaving groups on a single carbon with fluoride ions. A common precursor for this method is a ketone, which can be converted to a gem-difluoro compound using reagents like diethylaminosulfur trifluoride (DAST) or Deoxofluor®.[6][7]

Experimental Protocol: Nucleophilic Difluorination of a β-Keto Ester Amino Acid Precursor

  • Substrate Preparation: Synthesize a β-keto ester derivative of the desired amino acid.

  • Fluorination Reaction: In a fume hood, dissolve the β-keto ester in an anhydrous chlorinated solvent (e.g., dichloromethane) in a fluorinated ethylene propylene (FEP) tube.

  • Reagent Addition: Carefully add an excess of DAST or Deoxofluor® to the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or ¹⁹F NMR. The reaction may require gentle heating.

  • Quenching and Work-up: Slowly and carefully quench the reaction by pouring it into a cooled, saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane.

  • Purification: The crude product is purified by flash chromatography to afford the gem-difluorinated amino acid derivative.

Causality: DAST and its analogs are effective for deoxofluorination but are moisture-sensitive and can release toxic byproducts. Therefore, anhydrous conditions and proper safety precautions are paramount. The use of FEP labware is recommended as these reagents can etch glass.

Asymmetric Synthesis of Gem-Difluorinated Amino Acids

Achieving stereocontrol in the synthesis of α-substituted gem-difluorinated amino acids is a significant challenge. Several strategies have been developed to address this, including the use of chiral auxiliaries and asymmetric catalysis.[8][9][10][11][12]

One elegant approach involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand.[9][11][12] This complex can then be alkylated or, in this context, serve as a template for subsequent modifications. A notable method is the copper-catalyzed asymmetric difluorobenzylation of aldimine esters.[8]

Workflow for Asymmetric Synthesis

G cluster_0 Asymmetric Synthesis via Cu-Catalyzed Difluorobenzylation Aldimine Ester Aldimine Ester Reaction Asymmetric Difluorobenzylation Aldimine Ester->Reaction ArCF2SO2CF3 α,α-Difluorinated Benzyltriflone ArCF2SO2CF3->Reaction Cu-Catalyst Chiral Copper Catalyst Cu-Catalyst->Reaction Intermediate Difluorocarbocation Intermediate Reaction->Intermediate Product α-Quaternary Difluorinated Amino Acid Intermediate->Product G cluster_1 Conformational Impact of Gem-Difluorination Flexible_Backbone Flexible Peptide Backbone Gem_Difluorination Introduction of CF₂ Group Flexible_Backbone->Gem_Difluorination Gauche_Effect Gauche Effect Gem_Difluorination->Gauche_Effect Rigidified_Conformation Rigidified Local Conformation Gauche_Effect->Rigidified_Conformation Altered_Secondary_Structure Altered Secondary Structure Rigidified_Conformation->Altered_Secondary_Structure

Caption: Influence of gem-difluorination on peptide conformation.

This conformational control is a powerful tool for designing peptides and peptidomimetics with enhanced biological activity and stability. [13][14][15][16] Table 1: Impact of Gem-Difluorination on Physicochemical Properties

PropertyGeneral Effect of Gem-DifluorinationRationaleReference(s)
pKa (Carboxylic Acid) Decrease (more acidic)Inductive electron withdrawal by fluorine atoms,[17],[18] [19]
pKa (Amine) Decrease (less basic)Inductive electron withdrawal by fluorine atoms,[17] [20]
Lipophilicity (LogP) Variable (can increase or decrease)Complex interplay of inductive effects and conformational changes,[17],[21] [18]
Conformation Increased rigidity, preference for gaucheStereoelectronic effects (Gauche effect),[13],[14] [15]
Metabolic Stability Generally increasedC-F bond is stronger than C-H bond, blocking sites of metabolism,[2] [20]

Part 3: Applications in Drug Discovery and Chemical Biology

The unique properties of gem-difluorinated amino acids make them valuable tools in a wide range of applications.

Enzyme Inhibitors

The CF₂ group can act as a non-hydrolyzable mimic of a carbonyl or hydroxyl group, making gem-difluorinated amino acids excellent candidates for the design of enzyme inhibitors. [22][23][24][25]For example, a difluoromethyl group can mimic the tetrahedral intermediate of amide bond hydrolysis, leading to potent inhibitors of proteases.

Peptide Mimetics and Conformational Control

By introducing conformational constraints, gem-difluorinated amino acids can be used to create peptides with enhanced secondary structure stability and improved resistance to proteolytic degradation. [26]This is particularly useful in the design of peptide-based therapeutics. The ability to influence the cis-trans isomerization of amide bonds is another important application. [13][14][15]

PET Imaging

The incorporation of fluorine-18 (¹⁸F), a positron-emitting isotope, into amino acids allows for their use as tracers in Positron Emission Tomography (PET) imaging. [27][28][29][30][31]¹⁸F-labeled gem-difluorinated amino acids are of particular interest for imaging tumors, as many cancer cells exhibit increased amino acid metabolism. [28][29][30]The synthesis of these tracers requires specialized radiolabeling techniques. [4] Workflow for ¹⁸F-Labeled Amino Acid Synthesis for PET

G cluster_2 Synthesis of ¹⁸F-Labeled Amino Acids for PET Imaging Precursor Amino Acid Precursor Radiolabeling Nucleophilic Radiolabeling Precursor->Radiolabeling 18F_Fluoride [¹⁸F]Fluoride 18F_Fluoride->Radiolabeling Deprotection Deprotection Radiolabeling->Deprotection Purification HPLC Purification Deprotection->Purification Final_Product ¹⁸F-Labeled Amino Acid Tracer Purification->Final_Product

Caption: General workflow for preparing ¹⁸F-labeled amino acid PET tracers.

Conclusion

Gem-difluorinated amino acids represent a powerful class of building blocks for the modern medicinal chemist. Their synthesis, while often challenging, provides access to molecules with finely tuned physicochemical and conformational properties. The ability to modulate pKa, lipophilicity, and local conformation, coupled with enhanced metabolic stability, makes these compounds invaluable in the design of novel therapeutics, from enzyme inhibitors to peptide mimetics and advanced imaging agents. As synthetic methodologies continue to evolve, the applications of gem-difluorinated amino acids in drug discovery and chemical biology are poised to expand even further.

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An In-depth Technical Guide to the Mechanism of Action of Fluorinated Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Advantage of Fluorine in Biological Chemistry

In the landscape of modern drug discovery and protein engineering, the strategic incorporation of fluorine into amino acid scaffolds represents a paradigm shift. No longer a mere bioisostere for hydrogen, fluorine imparts unique and powerful physicochemical properties that can be leveraged to modulate biological activity, enhance therapeutic potential, and unlock novel avenues of research. This guide provides a comprehensive exploration of the mechanisms through which fluorinated amino acid analogs exert their effects, offering researchers, scientists, and drug development professionals a detailed understanding of this transformative technology. We will delve into the fundamental principles governing their action, from their subtle influence on molecular conformation to their profound impact on protein stability and enzymatic interactions.

The Foundational Chemistry of Fluorinated Amino Acids: More Than Just a Hydrogen Mimic

The unique properties of fluorine, including its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, are central to the diverse mechanisms of action of fluorinated amino acid analogs.[1] These properties collectively influence a molecule's lipophilicity, metabolic stability, binding affinity, and pKa.

The introduction of fluorine can drastically alter the physicochemical properties of peptides and proteins.[2] This includes changes in hydrophobicity, lipophilicity, and solubility, which are critical for biomolecular recognition and the properties of peptide-based biomaterials.[2] While only one naturally occurring fluorinated amino acid, 4-fluoro-L-threonine, is known, synthetic advances have made a wide array of these compounds accessible for research and drug discovery.[][4]

PropertyConsequence of FluorinationImpact on Biological Systems
High Electronegativity Alters local electronic environment, influences pKa of nearby functional groups.Modulates enzyme-substrate interactions, receptor binding, and catalytic activity.
Increased Hydrophobicity Enhances partitioning into nonpolar environments.Improves membrane permeability, can increase protein stability through the hydrophobic effect.[5]
Metabolic Stability The strength of the C-F bond makes it resistant to enzymatic cleavage.Prolongs the in vivo half-life of peptide-based drugs by preventing metabolic degradation.[6]
Conformational Control Fluorine can influence the conformational preferences of amino acid side chains and the peptide backbone.Can be used to stabilize specific secondary structures like β-sheets or control the puckering of proline rings.[6][7]

Incorporation into the Proteome: A Gateway to Engineered Function

A primary mechanism by which fluorinated amino acid analogs exert their effects is through their incorporation into the polypeptide chain, either replacing their canonical counterparts or being introduced at specific sites. This can be achieved through both chemical and biosynthetic methods.

Chemical Synthesis: Precision and Flexibility

Solid-phase peptide synthesis (SPPS) is a common and versatile method for incorporating fluorinated amino acids into peptides.[6] This technique allows for the precise placement of one or more fluorinated analogs at any desired position within a peptide sequence. However, the high electronegativity of fluorine can sometimes reduce the reactivity of the amino acid, potentially leading to lower yields during synthesis.[4]

Biosynthetic Incorporation: Harnessing the Cellular Machinery

Biosynthetic methods offer a powerful alternative for producing larger proteins containing fluorinated amino acids. These approaches leverage the cell's natural protein synthesis machinery.

  • Global Incorporation in Auxotrophic Strains: In bacterial strains that are unable to synthesize a specific amino acid (auxotrophs), the growth medium can be supplemented with a fluorinated analog.[6] The cellular machinery then incorporates the analog into the growing polypeptide chains in place of the natural amino acid.[6]

  • Site-Specific Incorporation: For more precise control, genetic code expansion techniques can be employed. This involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the fluorinated amino acid and recognizes a unique codon (e.g., a nonsense codon like TAG).[8][9] This allows for the site-specific incorporation of the analog with high fidelity and efficiency.[8][9]

Below is a conceptual workflow for the site-specific incorporation of a fluorinated amino acid.

SiteSpecificIncorporation cluster_Cell Host Cell (e.g., E. coli) Plasmid Plasmid encoding: - Orthogonal tRNA Synthetase - Orthogonal tRNA - Target Protein with TAG codon Synthetase Orthogonal tRNA Synthetase Plasmid->Synthetase expresses tRNA Orthogonal tRNA Plasmid->tRNA expresses FAA Fluorinated Amino Acid (FAA) (supplemented in media) FAA->Synthetase Charged_tRNA FAA-tRNA Synthetase->Charged_tRNA charges tRNA->Charged_tRNA Ribosome Ribosome Charged_tRNA->Ribosome binds to TAG codon TargetProtein Target Protein with incorporated FAA Ribosome->TargetProtein synthesizes

Caption: Workflow for site-specific incorporation of a fluorinated amino acid.

Modulation of Protein Structure and Stability: The "Fluoro-Stabilization" Effect

The incorporation of fluorinated amino acids can have a profound impact on the structure and stability of proteins, often leading to what is termed the "fluoro-stabilization" effect.[7]

Enhancing Hydrophobic Interactions

Fluorinated side chains are generally more hydrophobic than their hydrocarbon counterparts.[5] When these residues are buried within the protein core, the increased hydrophobicity can strengthen the hydrophobic effect, which is a major driving force in protein folding and stability.[5][10] This can lead to increased thermal and chemical stability of the protein.[5][10]

Conformational Control and Secondary Structure Propensity

Fluorine substitution can influence the conformational preferences of amino acid side chains and the overall secondary structure of the protein. For instance, studies have shown that some fluorinated amino acids have a higher propensity to form β-sheets compared to their non-fluorinated analogs, while having a lower propensity for α-helices.[7] This suggests that fluorinated amino acids could be strategically employed to stabilize β-sheet-rich proteins.[7][11]

The ability of fluorine to control the conformation of proline rings is another powerful tool in protein engineering.[6] The stereochemistry of fluorine substitution on the proline ring can favor either the endo or exo pucker, which in turn influences the cis/trans isomerization of the peptide bond.[12][13]

Fluorinated Amino Acids as Enzyme Inhibitors: A Mechanistic Toolkit

Fluorinated amino acid analogs are widely used in the design of potent and specific enzyme inhibitors. Their unique electronic properties can be exploited to create mechanism-based or "suicide" inhibitors.[14][15][16]

Mechanism-Based Inactivation

Mechanism-based inhibitors are unreactive compounds that are converted into a highly reactive species by the target enzyme's own catalytic mechanism.[16] This reactive species then forms a covalent bond with an active site residue, leading to irreversible inhibition.[16] The electronegativity of fluorine and its ability to act as a good leaving group are often key to the activation of these inhibitors.[14]

A classic example is the inhibition of pyridoxal phosphate (PLP)-dependent enzymes by fluorinated amino acid analogs.[15]

EnzymeInhibition Enzyme Enzyme Active Site Enzyme_Inhibitor Enzyme-Inhibitor Complex Enzyme->Enzyme_Inhibitor Inhibitor Fluorinated Amino Acid (Inactive) Inhibitor->Enzyme_Inhibitor Reactive_Intermediate Reactive Intermediate (Activated by Enzyme) Enzyme_Inhibitor->Reactive_Intermediate Enzymatic Processing Covalent_Adduct Covalently Modified Enzyme (Inactive) Reactive_Intermediate->Covalent_Adduct Covalent Bond Formation

Caption: General mechanism of action for a mechanism-based enzyme inhibitor.

Transition State Analogs

Fluorinated compounds can also be designed to mimic the transition state of an enzymatic reaction.[14] These transition state analogs bind to the enzyme's active site with very high affinity, often orders of magnitude tighter than the substrate, effectively blocking the enzyme's activity. The electron-withdrawing nature of fluorine can be used to create electrophilic centers that are susceptible to nucleophilic attack by active site residues, forming stable adducts that resemble the transition state.[14]

Applications in Research and Drug Development

The unique properties of fluorinated amino acids make them invaluable tools in various areas of scientific research and pharmaceutical development.

Probing Protein Structure and Dynamics with ¹⁹F NMR

The fluorine nucleus (¹⁹F) is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[17] It has a 100% natural abundance, a high gyromagnetic ratio, and its chemical shift is highly sensitive to the local environment.[17] Since fluorine is virtually absent in biological systems, the incorporation of a fluorinated amino acid provides a clean and sensitive spectroscopic window to study protein structure, dynamics, and interactions without interference from background signals.[6][17][18]

Site-specific incorporation of a ¹⁹F-labeled amino acid allows researchers to monitor conformational changes at specific locations within a protein upon ligand binding, protein-protein interaction, or changes in environmental conditions.[8][9][19]

Enhancing the Therapeutic Properties of Peptides and Proteins

The incorporation of fluorinated amino acids into peptide-based drugs can significantly improve their therapeutic profile.[4][20]

ImprovementMechanism
Increased Metabolic Stability Resistance of the C-F bond to enzymatic cleavage.[6]
Enhanced Bioavailability Increased lipophilicity can improve membrane permeability.[][6]
Improved Binding Affinity Fluorine can participate in favorable interactions with the target receptor.
Increased Proteolytic Resistance Altered conformation can make the peptide less susceptible to degradation by proteases.[5]
PET Imaging

The radioactive isotope ¹⁸F is a widely used positron emitter in Positron Emission Tomography (PET) imaging. Fluorinated amino acids can be labeled with ¹⁸F and used as imaging agents to study metabolic processes, such as amino acid uptake in tumors.[][6]

Potential for Toxicity and Metabolic Considerations

While the C-F bond is generally stable, metabolic processes can sometimes lead to its cleavage, releasing fluoride ions or other toxic metabolites like fluoroacetic acid.[21][22][23][24] It is therefore crucial to consider the potential metabolic fate of fluorinated compounds during the design and development of new therapeutics. A thorough understanding of the metabolic pathways and potential for defluorination is essential to mitigate any safety concerns.[21][23]

Experimental Protocols

Protocol for Site-Specific Incorporation of p-Trifluoromethyl-L-phenylalanine (tfm-Phe) in E. coli

This protocol is adapted from established methods for genetic code expansion.[8][9]

  • Plasmid Preparation: Co-transform E. coli cells (e.g., BL21(DE3)) with two plasmids:

    • A plasmid expressing the orthogonal aminoacyl-tRNA synthetase and tRNA pair specific for tfm-Phe.

    • A plasmid containing the gene of interest with a TAG amber stop codon at the desired incorporation site.

  • Cell Growth:

    • Grow the transformed cells in a minimal medium (e.g., M9) supplemented with glucose, essential salts, and antibiotics at 37°C with shaking.

    • When the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8, induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

    • Simultaneously, add tfm-Phe to the culture medium to a final concentration of 1 mM.

  • Protein Expression and Harvest:

    • Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

    • Harvest the cells by centrifugation.

  • Protein Purification and Verification:

    • Lyse the cells and purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

    • Verify the incorporation of tfm-Phe by mass spectrometry.

Conclusion: The Future is Fluorinated

Fluorinated amino acid analogs are no longer a niche tool but a cornerstone of modern chemical biology and drug discovery. Their ability to fine-tune the properties of peptides and proteins offers unprecedented control over biological systems. As our understanding of their mechanisms of action deepens and synthetic methodologies become more sophisticated, we can expect to see an even greater expansion of their applications, from the development of next-generation therapeutics to the creation of novel biomaterials with tailored functions. The strategic use of fluorine will undoubtedly continue to be a powerful engine for innovation in the life sciences.

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A Technical Guide to the Spectroscopic Characterization of Ethyl 3-amino-2,2-difluoropropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-2,2-difluoropropanoate hydrochloride is a fluorinated amino acid ester of significant interest in medicinal chemistry and drug development. The presence of the gem-difluoro group can profoundly influence the molecule's conformational preferences, metabolic stability, and biological activity. As a building block for more complex molecules, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents several key features that will be interrogated by various spectroscopic techniques. The presence of a chiral center at the C3 position is notable, though this guide will focus on the general spectroscopic characteristics of the racemic mixture.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule in solution. We will consider the expected spectra for ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The protonated amino group (NH₃⁺) may exhibit broad signals and its exchange with residual water in the solvent can affect its appearance.

Predicted ¹H NMR Data (in D₂O, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ethyl CH₃~1.3TripletJ(H,H) ≈ 7.1
Ethyl CH₂~4.3QuartetJ(H,H) ≈ 7.1
CH₂-N~3.6Triplet³J(H,F) ≈ 14
NH₃⁺~4.8 (variable)Broad Singlet-

Causality Behind Predictions:

  • Ethyl Group: The ethyl group will show a characteristic triplet-quartet pattern. The CH₂ group is deshielded due to its proximity to the electronegative oxygen atom of the ester.

  • Methylene adjacent to Nitrogen (CH₂-N): This methylene group is adjacent to the electron-withdrawing CF₂ group and the positively charged ammonium group, leading to a downfield shift. Crucially, it will be split into a triplet by the two adjacent fluorine atoms (³J(H,F)).

  • Ammonium Protons (NH₃⁺): In D₂O, these protons will exchange with deuterium, and the signal may be absent or appear as a very broad singlet, often integrated with the residual HDO peak. In a non-protic solvent like DMSO-d₆, a broad singlet would be expected.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is a good choice for hydrochloride salts to ensure solubility.

  • Internal Standard: Tetramethylsilane (TMS) is not soluble in D₂O. A common internal standard for D₂O is 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), setting its signal to 0.0 ppm.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The presence of fluorine will cause splitting of the signals for the adjacent carbon atoms.

Predicted ¹³C NMR Data (in D₂O, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ethyl CH₃~14Singlet-
Ethyl CH₂~64Singlet-
C=O (Ester)~165Triplet³J(C,F) ≈ 4
CF₂~115Triplet¹J(C,F) ≈ 250
CH₂-N~45Triplet²J(C,F) ≈ 25

Causality Behind Predictions:

  • Carbonyl Carbon (C=O): This carbon is significantly deshielded. It will exhibit a small triplet splitting due to coupling with the two fluorine atoms three bonds away.

  • Difluorinated Carbon (CF₂): This carbon will be significantly downfield and will show a large one-bond coupling to the two fluorine atoms, resulting in a triplet.

  • Methylene Carbon (CH₂-N): This carbon is adjacent to the CF₂ group and will therefore be split into a triplet due to two-bond C-F coupling.

Caption: Key C-F coupling interactions in the ¹³C NMR spectrum.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that will provide a clear signal for the two equivalent fluorine atoms.

Predicted ¹⁹F NMR Data (in D₂O, 376 MHz)

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CF₂~ -110 to -120Triplet³J(F,H) ≈ 14

Causality Behind Predictions:

  • The chemical shift of the CF₂ group is expected in this region for aliphatic gem-difluoro compounds.

  • The signal will be a triplet due to coupling with the two protons of the adjacent CH₂-N group. The spectrum should be referenced to an external standard like CFCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will be dominated by absorptions from the ammonium, carbonyl, and C-F bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription
3100-2800 (broad)N-H stretchCharacteristic of the ammonium (NH₃⁺) group.
~1740C=O stretchStrong absorption from the ester carbonyl group.
1600-1500N-H bendBending vibration of the ammonium group.
1200-1000C-F stretchStrong, characteristic absorptions for the CF₂ group.
~1250C-O stretchEster C-O bond stretching.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.

  • Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern of the molecule. For the hydrochloride salt, Electrospray Ionization (ESI) is a suitable technique, which would show the protonated molecule of the free base.

Predicted Mass Spectrometry Data (ESI+)

m/zIon
154.0674[M+H]⁺ (free base)
176.0493[M+Na]⁺ (free base)

Predicted Fragmentation Pattern (Electron Ionization - EI, for the free base)

Under EI conditions, the free base would likely undergo fragmentation.

M [M]⁺˙ m/z 153 F1 [M - OCH₂CH₃]⁺ m/z 108 M->F1 - •OCH₂CH₃ F2 [M - COOCH₂CH₃]⁺ m/z 80 M->F2 - •COOCH₂CH₃ F3 [COOCH₂CH₃]⁺ m/z 73 M->F3 - •CF₂CH₂NH₂

Caption: Predicted EI fragmentation pathway for the free base.

Causality Behind Fragmentation:

  • Loss of the ethoxy group: Cleavage of the C-O bond of the ester is a common fragmentation pathway.

  • Loss of the entire ester group: This would result in a fragment corresponding to the aminodifluoroethyl cation.

  • Formation of the ester fragment: The carbethoxy cation is a stable and commonly observed fragment.

Experimental Protocol for Mass Spectrometry (ESI):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile/water.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the parent ion.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. While based on predicted data due to the lack of publicly available experimental spectra, the analysis and protocols herein offer researchers a solid foundation for identifying and confirming the structure of this important fluorinated building block. The principles of NMR, IR, and MS interpretation discussed are broadly applicable to other novel fluorinated compounds, empowering scientists in their drug discovery and development endeavors.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Sato, K., Tarui, A., Matsuda, S., Omote, M., & Ando, A. (2005). The simple and selective synthesis of 3-amino-2,2-difluorocarboxylic esters and difluoro-b-lactams. Tetrahedron Letters, 46(45), 7679–7681. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

A Technical Guide to the Discovery and Significance of β-Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Historically, the landscape of biochemistry and drug development has been dominated by the 22 proteinogenic α-amino acids, the fundamental building blocks of life. However, a parallel world of structural possibility and therapeutic potential exists within their constitutional isomers: the β-amino acids. Characterized by the placement of the amino group on the β-carbon, this seemingly subtle shift imparts profound changes in chemical and biological properties. This guide provides an in-depth exploration of the discovery of β-amino acids, the unique structural attributes of their oligomers (β-peptides), and their transformative significance in medicinal chemistry. We will delve into the concept of "foldamers," polymers that adopt stable, predictable secondary structures, and how the inherent resistance of β-peptides to proteolytic degradation offers a powerful advantage in drug design. Through detailed examinations of synthetic methodologies and case studies of impactful β-amino acid-containing therapeutics, this document serves as a comprehensive resource for professionals seeking to leverage these remarkable molecules in their research and development endeavors.

Introduction: A New Paradigm in Peptide Chemistry

For much of biochemical history, the focus remained squarely on α-amino acids, the constituents of proteins encoded by the genetic code.[1] These molecules, with their amino and carboxylic acid groups attached to the same carbon atom (the α-carbon), form the basis of enzymes, structural proteins, and signaling molecules that drive life's processes.[1] However, nature itself provides clues to a broader chemical space.

The Discovery of β-Alanine: Nature's Precedent

The first foray into this new territory was the discovery of β-alanine (3-aminopropanoic acid) in the early 20th century.[2][3] Unlike its α-isomer, β-alanine has no stereocenter.[3] It was identified as a component of carnosine, a dipeptide found in high concentrations in muscle and brain tissue.[2][3] For decades, its full significance was not completely understood, but modern research has illuminated its role as the rate-limiting precursor to carnosine synthesis.[2][3][4] Supplementation with β-alanine has been shown to increase muscle carnosine levels, which in turn helps to buffer acid accumulation during intense exercise, thereby delaying fatigue and enhancing athletic performance.[3][4][5] This discovery of a naturally occurring β-amino acid provided the first evidence that nature utilizes building blocks beyond the canonical 22, opening the door for scientists to explore their potential.[2]

Defining the β-Amino Acid: A Subtle Shift with Major Consequences

The defining structural feature of a β-amino acid is the separation of the amino and carboxyl groups by two carbon atoms (the α- and β-carbons). This seemingly minor alteration in the peptide backbone has profound implications for the three-dimensional structures that oligomers of β-amino acids can adopt.

Diagram 1: α- vs. β-Amino Acid Structure cluster_alpha α-Amino Acid cluster_beta β-Amino Acid a_N NH₂ a_Ca a_N->a_Ca a_C COOH a_Ca->a_C b_N NH₂ b_Cb b_N->b_Cb b_Ca b_Cb->b_Ca b_C COOH b_Ca->b_C ArndtEistert Diagram 2: Arndt-Eistert Homologation Workflow Start Protected α-Amino Acid Step1 1. SOCl₂ or (COCl)₂ Convert to Acid Chloride Start->Step1 Step2 2. Diazomethane (CH₂N₂) Form Diazoketone Step1->Step2 Step3 3. Wolff Rearrangement (Ag₂O, heat, or light) Form Ketene Intermediate Step2->Step3 Step4 4. Nucleophilic Attack (e.g., H₂O) Quench Ketene Step3->Step4 End Protected β-Amino Acid Step4->End BetaLactam_MoA Diagram 3: Mechanism of β-Lactam Antibiotics cluster_drug β-Lactam Antibiotic cluster_bacterium Bacterial Cell drug β-Lactam Ring (Strained Amide) pbp PBP (Transpeptidase) Serine Residue in Active Site drug->pbp Mimics D-Ala-D-Ala substrate pbp->pbp Serine attacks lactam; Forms stable covalent bond; Enzyme INACTIVATED wall Peptidoglycan Cell Wall pbp->wall Normally cross-links peptidoglycan

References

The Strategic Incorporation of Fluorine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorine, the most electronegative element, has emerged as a cornerstone in medicinal chemistry, fundamentally reshaping the landscape of drug design and development.[1][2] Its strategic introduction into therapeutic candidates offers a powerful toolkit for modulating a wide array of physicochemical and pharmacokinetic properties. This technical guide provides an in-depth exploration of the multifaceted roles of fluorine, intended for researchers, scientists, and drug development professionals. We will delve into the causal mechanisms behind fluorine's influence on metabolic stability, target binding affinity, physicochemical properties like pKa and lipophilicity, and molecular conformation. Furthermore, this guide will present detailed experimental protocols for key fluorination reactions and analytical techniques, equipping scientists with practical, field-proven insights to harness the full potential of this "magic bullet" in their drug discovery endeavors.

The Fluorine Advantage: Unique Properties and Their Implications

The outsized role of fluorine in drug design stems from its unique combination of properties:

  • High Electronegativity: With a Pauling scale value of 3.98, fluorine is the most electronegative element.[3] This powerful inductive electron-withdrawing effect can profoundly alter the electronic landscape of a molecule.[4][5]

  • Small Atomic Radius: Fluorine's van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a bioisostere of hydrogen with minimal steric perturbation.[3][4][6]

  • Strong Carbon-Fluorine Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry, making it highly resistant to metabolic cleavage.[3][7][8]

  • Modulation of Physicochemical Properties: Fluorine substitution can fine-tune a molecule's acidity/basicity (pKa), lipophilicity, and conformational preferences, all of which are critical for a drug's overall performance.[1][4][7]

These fundamental characteristics translate into tangible benefits in drug development, including enhanced metabolic stability, improved binding affinity and selectivity, and optimized pharmacokinetic profiles.[1][2][4]

Enhancing Metabolic Stability: Blocking Metabolic "Soft Spots"

A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes. Fluorine substitution is a widely employed strategy to block these metabolic "soft spots."[1][4]

By replacing a metabolically labile C-H bond with a robust C-F bond, particularly at benzylic or allylic positions, chemists can effectively prevent oxidative metabolism at that site.[3] This metabolic shielding extends the drug's half-life in vivo, potentially reducing dosing frequency and improving patient compliance.[7][9]

Workflow for Assessing Metabolic Stability

The following diagram and protocol outline a typical workflow for evaluating the metabolic stability of a fluorinated drug candidate.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation start Test Compound (Fluorinated & Non-fluorinated analogs) incubation Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) start->incubation microsomes Liver Microsomes (e.g., Human, Rat) microsomes->incubation cofactors NADPH regenerating system cofactors->incubation quench Quench Reaction (e.g., Acetonitrile) incubation->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Calculate % Remaining vs. Time lcms->data_analysis half_life Determine In Vitro Half-life (t½) data_analysis->half_life

Caption: Workflow for an in vitro metabolic stability assay.

Experimental Protocol: In Vitro Metabolic Stability Assay
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw liver microsomes (e.g., human liver microsomes, 20 mg/mL) on ice.

    • Prepare a NADPH regenerating system solution.

  • Incubation:

    • In a microcentrifuge tube, combine phosphate buffer (pH 7.4), liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching and Sample Preparation:

    • The reaction in each aliquot is stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • The samples are vortexed and then centrifuged to precipitate proteins.

    • The supernatant is transferred to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • The concentration of the parent compound remaining in each sample is quantified using a validated LC-MS/MS method.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

    • The natural logarithm of the percent remaining is plotted against time.

    • The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½).

Modulating Physicochemical Properties: A Trifecta of Influence

The strategic placement of fluorine can predictably alter a molecule's pKa, lipophilicity, and conformation, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

pKa Modulation

Fluorine's strong electron-withdrawing nature significantly impacts the acidity or basicity of nearby functional groups.[4][5] Placing fluorine atoms near a basic amine will lower its pKa, making it less protonated at physiological pH.[3][10][11] This can enhance membrane permeability and oral bioavailability, as the neutral form of a drug is generally more lipophilic.[4] Conversely, fluorine can increase the acidity of acidic functional groups.[5]

Table 1: Impact of Fluorination on pKa of an Exemplary Amine

CompoundSubstituent at β-positionpKa
Ethylamine-H10.6
2-Fluoroethylamine-F9.0
2,2-Difluoroethylamine-F, -F7.2
2,2,2-Trifluoroethylamine-F, -F, -F5.4

Note: These are representative values and can vary based on the molecular scaffold.

Lipophilicity (LogP/LogD)

The effect of fluorine on lipophilicity is context-dependent. A single fluorine substitution for a hydrogen atom often leads to a slight increase in lipophilicity.[3] However, the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group can sometimes decrease lipophilicity due to the polar nature of the C-F bonds.[3] This ability to fine-tune lipophilicity is crucial for balancing membrane permeability and aqueous solubility.[4]

Conformational Control: The Gauche Effect

Fluorine can exert significant control over molecular conformation through the "gauche effect."[3][12] This phenomenon describes the tendency of a C-F bond to adopt a gauche conformation (a 60° dihedral angle) relative to an adjacent polar bond or electron-donating group.[13][14] This is attributed to stabilizing hyperconjugative interactions between the C-H or C-C sigma bond and the C-F anti-bonding orbital (σ → σ*).[13][15] By locking the molecule into a specific, bioactive conformation, the gauche effect can enhance binding affinity and selectivity.[1][7]

Gauche_Effect cluster_anti Anti Conformation cluster_gauche Gauche Conformation (Preferred) Anti F | C---C / \nH H  H H Gauche  F  | C---C---F / \nH H

Caption: Anti vs. Gauche conformation in 1,2-difluoroethane.

Enhancing Binding Affinity and Specificity

The introduction of fluorine can improve a ligand's binding affinity to its protein target through several mechanisms:

  • Direct Interactions: The polarized C-F bond can participate in favorable dipole-dipole or orthogonal multipolar interactions with protein residues in the binding pocket.[3] While the fluorine atom is a weak hydrogen bond acceptor, these electrostatic interactions can contribute to binding energy.[3]

  • Conformational Rigidity: As discussed with the gauche effect, fluorine can pre-organize the ligand into its bioactive conformation, reducing the entropic penalty of binding.[1]

  • Altered Hydrophobicity: Fine-tuning the lipophilicity of a molecule can optimize its hydrophobic interactions within the binding site.[9]

Key Synthetic Fluorination Methodologies

The ability to selectively install fluorine into complex molecules is crucial for medicinal chemistry. While numerous methods exist, late-stage fluorination—the introduction of fluorine in the final steps of a synthesis—is particularly valuable.[16]

Deoxyfluorination with DAST and Analogs

Diethylaminosulfur trifluoride (DAST) and its less hazardous analogs are widely used for converting alcohols to alkyl fluorides and carbonyl compounds to gem-difluorides.[17]

Experimental Protocol: Deoxyfluorination of a Secondary Alcohol

  • Setup: In a fume hood, a flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reaction Mixture: The alcohol substrate is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) and cooled to -78°C in a dry ice/acetone bath.

  • Reagent Addition: DAST (1.1 equivalents) is added dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at -78°C.

  • Reaction: The reaction is allowed to slowly warm to room temperature and stirred for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC) or LC-MS.

  • Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0°C. The mixture is then extracted with dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Electrophilic Fluorination

Reagents such as Selectfluor® (F-TEDA-BF4) are used for the electrophilic fluorination of electron-rich species like enolates, silyl enol ethers, and aromatic rings.

Analytical Techniques for Fluorinated Compounds

The unique properties of fluorine necessitate specialized analytical techniques for the characterization and quantification of fluorinated pharmaceuticals.

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool due to the 100% natural abundance and spin ½ nucleus of the ¹⁹F isotope.[18] It offers a wide chemical shift range, providing high sensitivity to the local electronic environment, which is invaluable for structural elucidation and purity assessment.[18]

  • Mass Spectrometry (MS): Coupled with gas or liquid chromatography (GC-MS or LC-MS), mass spectrometry is essential for identifying and quantifying fluorinated compounds and their metabolites.[19]

  • Fluoride-Ion Selective Electrode: This potentiometric method can be used to determine the concentration of inorganic fluoride, often after combustion of the organofluorine compound to cleave the C-F bond.[20]

Conclusion and Future Perspectives

The strategic incorporation of fluorine has become an indispensable tool in modern medicinal chemistry.[1] Its ability to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity has led to the development of numerous blockbuster drugs across a wide range of therapeutic areas.[1][21] As synthetic methodologies for fluorination continue to advance, particularly in the realm of late-stage and asymmetric fluorination, the rational design of fluorinated drugs will become even more precise.[22][23] The continued exploration of fluorine's unique properties promises to unlock new therapeutic opportunities and further solidify its role as a key element in the future of drug discovery.

References

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  • Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1284, 135334. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

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  • Request PDF. (2025). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

  • Byrne, A., et al. (2002). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Chromatography A, 943(1), 135-143. [Link]

  • Bohrium. (2004). fluorine-in-medicinal-chemistry. Ask this paper. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Wikipedia. [Link]

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  • Zhou, Y., et al. (2013). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 113(10), 7896-7937. [Link]

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  • Unknown. (2012). Application of Bioisosteres in Drug Design. Unknown Source. [Link]

  • Unknown. (n.d.). Structure and conformational dynamics of fluorine-containing drugs. World Pharma Today. [Link]

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  • O'Hagan, D. (2010). Fluorine in health care Organofluorine containing blockbuster drugs. Journal of Fluorine Chemistry, 131(11), 1071-1081. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). The Many Roles for Fluorine in Medicinal Chemistry. Science, 317(5846), 1881-1886. [Link]

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  • The Journal of Physical Chemistry A. (2020). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. ACS Publications. [Link]

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Methodological & Application

Application Notes and Protocols: Strategic Incorporation of Ethyl 3-amino-2,2-difluoropropanoate hydrochloride in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Gem-Difluorinated Moieties in Peptidomimetics

In the landscape of modern drug discovery and materials science, the design of novel peptides with enhanced therapeutic properties is of paramount importance. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a promising avenue to overcome the inherent limitations of their natural counterparts, such as susceptibility to proteolytic degradation and poor bioavailability.[1][2] The strategic incorporation of non-canonical amino acids is a cornerstone of this approach, and among these, fluorinated amino acids have garnered significant attention for their unique ability to modulate peptide conformation, stability, and biological activity.[3][4]

This application note focuses on the use of a key building block, Ethyl 3-amino-2,2-difluoropropanoate hydrochloride , in solid-phase peptide synthesis (SPPS). The gem-difluorinated motif at the α-position of this β-amino acid analog introduces profound stereoelectronic effects that can significantly influence the resulting peptide's properties. The high electronegativity of fluorine can alter the acidity of neighboring protons, influence hydrogen bonding patterns, and create localized dipoles, thereby inducing specific secondary structures.[5][6] Furthermore, the carbon-fluorine bond is exceptionally strong, contributing to increased metabolic stability by shielding adjacent peptide bonds from enzymatic cleavage.[7]

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of this compound in peptide synthesis. We will delve into the mechanistic rationale for its use, provide detailed, field-proven protocols for its incorporation, and discuss the expected impact on peptide structure and function.

Physicochemical Properties and Handling

This compound is a white to off-white solid. As a hydrochloride salt, it is generally more stable and easier to handle than the corresponding free amine. However, the amine hydrochloride must be neutralized in situ prior to its use in peptide coupling reactions.

PropertyValue
Molecular Formula C₅H₁₀Cl F₂NO₂
Molecular Weight 193.59 g/mol
Appearance White to off-white solid
Storage Store at 2-8°C in a dry, inert atmosphere

Mechanistic Considerations: The Impact of the Gem-Difluoro Group

The introduction of a CF₂ group at the α-position of the amino acid backbone has significant conformational implications. This is primarily due to the steric bulk of the fluorine atoms and the strong dipole moment of the C-F bonds.

G cluster_0 Peptide Backbone cluster_1 Incorporation of Difluoro Amino Acid cluster_2 Conformational Effects P1 Peptide Chain N1 N-terminus P1->N1 Elongation C1 C-terminus DAA Ethyl 3-amino-2,2- difluoropropanoate Coupling Peptide Coupling (e.g., HATU/DIEA) DAA->Coupling Peptide Growing Peptide Chain (on solid support) Peptide->Coupling ModifiedPeptide Peptide with Difluoro Moiety Coupling->ModifiedPeptide Forms Amide Bond Conformation Altered Peptide Conformation ModifiedPeptide->Conformation HBond Modified Hydrogen Bonding Network Conformation->HBond Stability Increased Proteolytic Stability Conformation->Stability Binding Enhanced Receptor Binding Affinity Conformation->Binding

Figure 1: Conceptual workflow of incorporating the difluoro amino acid and its impact.

The gem-difluoro group can act as a hydrogen bond acceptor and its presence can lead to a more rigid peptide backbone, influencing the formation of secondary structures like β-turns or helices.[5] This conformational rigidity can be advantageous in designing peptides with high affinity and selectivity for their biological targets.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following protocols are designed for the incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable resin)

  • This compound

  • Fmoc-protected amino acids

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base:

    • DIPEA (N,N-Diisopropylethylamine)

  • Solvents:

    • DMF (N,N-Dimethylformamide), peptide synthesis grade

    • DCM (Dichloromethane)

  • Deprotection Solution:

    • 20% piperidine in DMF

  • Cleavage Cocktail:

    • 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Protocol 1: Manual SPPS Incorporation

This protocol outlines the manual coupling of this compound.

1. Resin Preparation:

  • Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5x) and DCM (3x).

2. Amino Acid Preparation and Neutralization:

  • In a separate vial, dissolve this compound (3 eq.) in a minimal amount of DMF.

  • Add DIPEA (3 eq.) to neutralize the hydrochloride salt. The pH should be around 8-9. This step is critical for successful coupling.

3. Activation and Coupling:

  • In another vial, dissolve HATU (2.9 eq.) in DMF.

  • Add the HATU solution to the neutralized amino acid solution.

  • Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for at least 4 hours at room temperature. Due to the steric hindrance of the gem-difluoro group, a longer coupling time is recommended.[8][9][10]

4. Monitoring the Coupling Reaction:

  • Perform a Kaiser test to monitor the completion of the coupling reaction.[11] A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

5. Washing and Capping (Optional):

  • After a successful coupling, wash the resin with DMF (5x) and DCM (3x).

  • If the coupling is incomplete after repeated attempts, cap the unreacted amines using a solution of acetic anhydride and DIPEA in DMF.

6. Chain Elongation:

  • Proceed with the deprotection of the newly coupled amino acid (if it were Fmoc-protected) and the coupling of the subsequent Fmoc-amino acid in the sequence using standard SPPS protocols.

G start Start: Swollen Resin (Fmoc-Protected) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 neutralization Neutralize Amino Acid HCl (DIPEA in DMF) wash1->neutralization activation Activate Amino Acid (HATU/DIPEA in DMF) neutralization->activation coupling Couple to Resin (Extended Time) activation->coupling kaiser_test Kaiser Test coupling->kaiser_test wash2 Wash (DMF, DCM) kaiser_test->wash2 Negative recouple Recouple or Cap kaiser_test->recouple Positive next_cycle Continue to Next Amino Acid wash2->next_cycle recouple->coupling

Figure 2: SPPS workflow for incorporating the difluoro amino acid.
Protocol 2: Peptide Cleavage and Purification

1. Final Deprotection:

  • After the final amino acid has been coupled, remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Wash the resin extensively with DMF and DCM, and then dry the resin under vacuum.

2. Cleavage from Resin:

  • Treat the dried resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptide.

3. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

4. Characterization:

  • Confirm the identity and purity of the final peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Expected Outcomes and Troubleshooting

ParameterExpected Result/ObservationTroubleshooting
Coupling Efficiency May be lower than standard amino acids due to steric hindrance.Extend coupling times, use a higher concentration of reagents, or perform a double coupling. Consider using a more potent coupling reagent like HATU.
Purity of Crude Peptide May show deletion sequences if coupling is incomplete.Optimize coupling conditions. Capping of unreacted amines can improve the purity of the final product.
Solubility The incorporation of fluorinated residues may alter the solubility of the peptide.Adjust the mobile phase composition during RP-HPLC purification.
Conformation Expect changes in the CD spectra and NMR data compared to the non-fluorinated analog, indicating altered secondary structure.N/A

Conclusion

This compound is a valuable building block for the synthesis of novel peptidomimetics with potentially enhanced stability and unique conformational properties. While its incorporation requires careful consideration of steric hindrance and the need for in situ neutralization, the protocols outlined in these application notes provide a robust framework for its successful use in solid-phase peptide synthesis. The strategic placement of this gem-difluorinated moiety can lead to the development of peptides with improved therapeutic potential, making it a powerful tool in the arsenal of peptide chemists and drug developers.

References

  • Tinker, A., et al. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. [Link]

  • Sharma, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]

  • Fouad, M., et al. (2021). Synthesis of gem-di-fluorinated pseudo-peptides via Ugi reaction. ResearchGate. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Strategic Advantage of Fluorinated Amino Acids in Modern Drug Discovery. [Link]

  • Gould, E., et al. (2022). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]

  • Iovine, V., et al. (2022). Pseudo-Dipeptide Bearing α,α-Difluoromethyl Ketone Moiety as Electrophilic Warhead with Activity against Coronaviruses. NIH. [Link]

  • Gould, E., et al. (2022). Utilization of fluorinated α-amino acids in small molecule drug design. ResearchGate. [Link]

  • Kubyshkin, V., et al. (2021). Conformational preference in difluoroacetamide oligomers: probing the potential for foldamers with C–H⋯O hydrogen bonds. PMC. [Link]

  • Pharmaffiliates. (n.d.). The Role of Fluorinated Amino Acids in Modern Peptide Therapeutics. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • NPTEL IIT Guwahati. (2020). Lecture 27: Peptide coupling agents, Solid phase synthesis, peptide based therapeutics. YouTube. [Link]

  • Patel, K., et al. (2024). "Fluorine Effects" in Conformational Orchestration of α/β Hybrid Peptide with a 9-membered Pseudo β-Turn Motif. PubMed. [Link]

  • Hunter, L., et al. (2024). The influence of backbone fluorination on the helicity of α/γ-hybrid peptides. PubMed. [Link]

  • Gucma, M., & Markowska, A. (2014). Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis. PubMed. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Olsson, T., et al. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Carpino, L. A., & El-Faham, A. (1999). Fmoc-amino acid chlorides in solid phase synthesis of opioid peptides. PubMed. [Link]

  • Gucma, M., & Markowska, A. (2003). Synthesis and antiaggregatory activity of RGD-peptidomimetics based on 4-oxo-4-(piperazine-1-yl)butyric acid as Arg-mimetic. PubMed. [Link]

Sources

Application Notes & Protocols: Ethyl 3-amino-2,2-difluoropropanoate hydrochloride in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are at the forefront of therapeutic innovation. They offer the potential to combine the high potency and specificity of peptide-based drugs with improved pharmacokinetic profiles, such as enhanced metabolic stability and oral bioavailability. A key strategy in the design of advanced peptidomimetics is the site-specific incorporation of non-natural amino acids. Among these, fluorinated amino acids have garnered significant attention for their ability to impart unique and beneficial properties.[1][2][3]

The introduction of fluorine, the most electronegative element, can profoundly influence a molecule's conformational preferences, pKa, and metabolic stability without significantly increasing its steric bulk.[3] Ethyl 3-amino-2,2-difluoropropanoate hydrochloride emerges as a versatile and powerful building block in this context. The gem-difluoro group on the α-carbon provides a robust shield against enzymatic degradation and acts as a conformational constraint, guiding the peptide backbone into specific secondary structures. This guide provides a comprehensive overview of the properties, handling, and application of this building block for researchers engaged in peptide chemistry and drug development.

Physicochemical Properties and Safe Handling

Before its application, a thorough understanding of the physical and chemical properties of this compound is essential.

PropertyValue
Molecular Formula C₅H₉F₂NO₂ · HCl
Molecular Weight 189.58 g/mol (hydrochloride salt)
CAS Number 1263284-04-3[4][5]
Appearance Typically a solid
Boiling Point ~195°C (for the free base)[6]
Flash Point ~72°C (for the free base)[6]
Safety and Handling Precautions

As with any laboratory chemical, proper safety protocols must be followed. The hydrochloride salt of an amine can be corrosive and irritating.

  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][8]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9][10]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids.[9][10]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][10]

    • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[8][9]

    • Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[7]

Application in Peptidomimetic Synthesis: A Mechanistic Overview

The primary utility of this compound lies in its ability to be seamlessly integrated into standard peptide synthesis workflows, most notably Solid-Phase Peptide Synthesis (SPPS). The free primary amine serves as the nucleophile for peptide bond formation, while the ethyl ester provides a latent carboxylic acid functionality.

The Advantage of the Gem-Difluoro Moiety

The Cα gem-difluoro group is not merely a passive substitution; it actively modulates the properties of the resulting peptidomimetic:

  • Enhanced Proteolytic Stability: The electron-withdrawing fluorine atoms shield the adjacent peptide bonds from enzymatic cleavage, significantly increasing the half-life of the peptide in biological systems.[1]

  • Conformational Rigidity: The difluoromethylene group restricts the rotational freedom around the peptide backbone, locking it into a more defined conformation. This can lead to higher binding affinity and selectivity for the target protein.

  • Modulation of Acidity/Basicity: The strong inductive effect of the fluorine atoms can lower the pKa of the N-terminal amine and the C-terminal carboxylic acid, influencing the molecule's overall charge state and interaction profile.

  • ¹⁹F NMR Probe: The presence of fluorine provides a sensitive NMR handle for studying peptide conformation, binding events, and dynamics in complex biological environments.[3][11]

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and incorporation of the building block into a peptide sequence using Fmoc-based SPPS.

Protocol 1: N-α-Fmoc Protection of this compound

To be used in Fmoc-SPPS, the primary amine of the building block must first be protected.

Materials:

  • This compound

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve this compound in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 equivalents) to the solution to neutralize the hydrochloride salt and act as a base. Stir until dissolved.

  • Slowly add a solution of Fmoc-OSu (1.1 equivalents) in dioxane to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).

  • Once the reaction is complete, add water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography (silica gel) to obtain the pure N-Fmoc protected building block.

Protocol 2: Incorporation into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the coupling of the N-Fmoc protected difluoro building block into a growing peptide chain on a solid support.[12][13]

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF (v/v)

  • N-Fmoc-protected Ethyl 3-amino-2,2-difluoropropanoate (from Protocol 1)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Place the resin in the SPPS vessel and swell in DMF for 30 minutes, followed by DCM for 30 minutes.[14]

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid on the resin by treating with 20% piperidine in DMF for 5 minutes, then for a further 15 minutes.[15]

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine.

  • Coupling Reaction: a. In a separate vial, pre-activate the N-Fmoc-protected Ethyl 3-amino-2,2-difluoropropanoate (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[12] If the test is positive (blue color), the coupling is incomplete; repeat the coupling step.

  • Washing: Once coupling is complete (Kaiser test is negative), wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps for subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection: After the final amino acid is coupled, wash the resin, dry it, and treat it with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove side-chain protecting groups.[15]

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC. Confirm the mass using mass spectrometry.

Visualization of Synthetic Workflow

General Structure

Caption: Structure of the building block.

SPPS Incorporation Workflow

SPPS_Workflow Resin Peptide-Resin (Free Amine) Couple Couple to Resin Resin->Couple Protect N-Fmoc Protected Difluoro Building Block Activate Activate with HBTU/DIPEA Protect->Activate Activate->Couple Wash Wash Resin Couple->Wash NewResin Extended Peptide-Resin Wash->NewResin

Caption: SPPS workflow for incorporation.

Peptide Backbone Modification

Peptide_Modification cluster_0 Natural Peptide Backbone cluster_1 Difluoro-Modified Backbone a ...-NH-CH(R)-CO-... b ...-NH-CF₂-CH₂-CO-... a->b Incorporation of Building Block

Sources

Application Notes and Protocols for the Incorporation of Difluoro-β-Alanine into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Peptide Therapeutics

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacological properties. Among these, fluorinated amino acids have garnered significant attention for their ability to modulate peptide conformation, metabolic stability, and receptor-binding affinity.[1][2] The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity of peptides.[2][3] Specifically, β,β-difluoro-β-alanine (dfa), a structural analog of alanine, introduces a difluoromethyl group that can serve as a bioisostere for other functional groups, enhance local hydrophobicity, and improve resistance to enzymatic degradation.[1][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic protocols for incorporating β,β-difluoro-β-alanine into peptides. We will delve into the synthesis of the Fmoc-protected dfa monomer, its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and the subsequent purification and characterization of the final peptide. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible results.

Part 1: Synthesis of Fmoc-β,β-difluoro-β-alanine Monomer

A critical prerequisite for incorporating dfa into peptides using Fmoc-based SPPS is the availability of the N-terminally protected monomer, Fmoc-β,β-difluoro-β-alanine. Several synthetic routes have been reported, often starting from chiral precursors to yield enantiomerically pure products.[6][7] A common strategy involves the synthesis from L-ascorbic acid, which provides a cost-effective and stereochemically defined starting material.[6][8]

Protocol 1: Synthesis of Fmoc-β,β-difluoro-β-alanine from L-Ascorbic Acid

This protocol is adapted from methodologies that utilize L-ascorbic acid as a chiral starting material.[6] The key steps involve the transformation of the lactone into a suitably protected intermediate, followed by fluorination, introduction of the amino group, and finally, Fmoc protection.

Experimental Workflow:

cluster_0 Synthesis of Fmoc-β,β-difluoro-β-alanine A L-Ascorbic Acid B Intermediate Protection A->B Multi-step protection C Fluorination B->C e.g., DAST or Deoxofluor D Azide Introduction C->D NaN3 E Reduction to Amine D->E e.g., H2, Pd/C F Fmoc Protection E->F Fmoc-Cl or Fmoc-OSu G Final Product: Fmoc-β,β-difluoro-β-alanine F->G Workup and Purification

Caption: Synthetic workflow for Fmoc-β,β-difluoro-β-alanine.

Detailed Steps:

  • Preparation of Protected Intermediate: Starting from L-ascorbic acid, a series of protection and functional group manipulation steps are carried out to yield a key intermediate with a free hydroxyl group poised for fluorination. This multi-step process is crucial for controlling the stereochemistry of the final product.[6]

  • Difluorination: The hydroxyl group of the intermediate is replaced with two fluorine atoms using a suitable fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxofluor. This reaction should be performed with caution in a well-ventilated fume hood, as these reagents are hazardous.

  • Introduction of the Amino Group: The protected intermediate is then converted to an azide, for example, by reaction with sodium azide.[6]

  • Reduction of the Azide: The azide is subsequently reduced to the primary amine. A common method for this transformation is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

  • Fmoc Protection: The resulting amine is protected with the Fmoc group by reacting it with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base like sodium bicarbonate or N,N-diisopropylethylamine (DIPEA).[6][9]

  • Purification: The final Fmoc-β,β-difluoro-β-alanine is purified by recrystallization or column chromatography to ensure high purity for peptide synthesis.

Part 2: Incorporation of Fmoc-β,β-difluoro-β-alanine into Peptides via SPPS

With the Fmoc-protected monomer in hand, the next step is its incorporation into the desired peptide sequence using standard Solid-Phase Peptide Synthesis (SPPS) protocols.[10][11] Due to the potential for steric hindrance from the difluoromethyl group, optimization of the coupling conditions may be necessary to achieve high yields.[12][13][14]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle for dfa Incorporation

This protocol outlines a general cycle for incorporating Fmoc-dfa-OH into a growing peptide chain on a solid support (e.g., Rink Amide resin).

SPPS Workflow:

cluster_1 SPPS Cycle for dfa Incorporation Resin Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling: Fmoc-dfa-OH + Coupling Reagents Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Capping Optional Capping (e.g., Acetic Anhydride) Washing2->Capping Next_Cycle Repeat for next amino acid Washing2->Next_Cycle If coupling is complete Capping->Next_Cycle

Caption: General SPPS cycle for amino acid incorporation.

Detailed Steps:

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[3]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine in DMF.[15] This is typically done in two steps: a short treatment (1-3 minutes) followed by a longer treatment (15-20 minutes).

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling of Fmoc-dfa-OH:

    • In a separate vial, pre-activate a solution of Fmoc-dfa-OH (2-4 equivalents relative to the resin loading), a coupling reagent, and a base in DMF.

    • Choice of Coupling Reagents: Due to the potential steric hindrance of the difluoromethyl group, standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) may result in lower yields.[13] More potent coupling reagents are recommended.[14][16]

    • Add the activated Fmoc-dfa-OH solution to the deprotected resin and agitate the mixture for 1-4 hours.

  • Monitoring the Coupling Reaction: It is crucial to monitor the completion of the coupling reaction. The Kaiser test (ninhydrin test) is a common method to detect free primary amines.[17] A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.

  • Double Coupling: If the Kaiser test is positive, a second coupling step (repeating step 4) is recommended to drive the reaction to completion.

  • Washing: After a successful coupling, wash the resin thoroughly with DMF to remove excess reagents and by-products.

  • Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step with acetic anhydride and a base like DIPEA can be performed.

  • Repeat Cycle: Repeat steps 2-8 for each subsequent amino acid in the peptide sequence.

Table 1: Recommended Coupling Reagents for Hindered Amino Acids

Coupling ReagentAdditiveBaseKey Advantages
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HOAt (1-Hydroxy-7-azabenzotriazole)DIPEA or CollidineHigh coupling efficiency, low racemization.[14]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HOBt (1-Hydroxybenzotriazole)DIPEAWidely used, effective for many couplings.[3]
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)NoneDIPEAHighly efficient, particularly for sterically hindered couplings.[16]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)HOBtDIPEAEffective for hindered couplings, though can be more expensive.

Part 3: Cleavage, Purification, and Characterization

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and the side-chain protecting groups removed. The crude peptide is then purified and characterized to confirm its identity and purity.

Protocol 3: Peptide Cleavage and Deprotection
  • Resin Washing and Drying: After the final SPPS cycle, wash the resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and the resin used. A common cleavage cocktail for peptides with acid-labile side-chain protecting groups is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Triisopropylsilane (TIS) and water act as scavengers to prevent side reactions.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation and Drying: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[3]

Protocol 4: Peptide Purification and Characterization

Purification:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The crude peptide is typically purified by RP-HPLC using a C18 column. A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly used for elution. Fractions are collected and analyzed for purity.

Characterization:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique for confirming the identity and purity of the synthesized peptide.[18] The observed molecular weight should match the calculated molecular weight of the desired peptide.

  • High-Resolution Mass Spectrometry (HRMS): Provides a more accurate mass determination, further confirming the elemental composition of the peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to confirm the structure and the successful incorporation of the difluoro-β-alanine residue. The characteristic signal of the CF₂H group in the ¹⁹F NMR spectrum is a definitive indicator.

  • Amino Acid Analysis (AAA): Can be used to determine the amino acid composition of the purified peptide, although it may not distinguish between alanine and difluoro-β-alanine.

Troubleshooting Logic for Low Coupling Efficiency:

cluster_2 Troubleshooting Low Coupling Efficiency Start Positive Kaiser Test (Incomplete Coupling) Q1 Increase coupling time? Start->Q1 A1 Extend coupling to 4-6 hours Q1->A1 Q2 Perform double coupling? A1->Q2 A2 Repeat the coupling step Q2->A2 Q3 Use a more potent coupling reagent? A2->Q3 A3 Switch to HATU or COMU Q3->A3 Q4 Increase reagent equivalents? A3->Q4 A4 Use 3-5 eq. of amino acid and coupling reagents Q4->A4 End Re-evaluate synthesis strategy A4->End

References

The Strategic Incorporation of Ethyl 3-amino-2,2-difluoropropanoate Hydrochloride in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fluorine in Bioactive Molecule Design

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has emerged as a powerful tool to enhance pharmacological properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability. This guide focuses on a particularly valuable building block, Ethyl 3-amino-2,2-difluoropropanoate hydrochloride, and its application in the synthesis of novel therapeutics. The gem-difluoromethylene group (CF2) present in this molecule serves as a bioisostere for carbonyl groups or ether linkages, offering a subtle yet impactful modification to peptide and small molecule scaffolds. The introduction of this motif can lead to enhanced proteolytic resistance and favorable conformational preorganization, ultimately contributing to the development of more robust and efficacious drug candidates.

The gem-Difluoro-β-Alanine Scaffold: A Unique Building Block

This compound provides access to the 2,2-difluoro-β-alanine moiety. The incorporation of β-amino acids into peptides is a well-established strategy to induce specific secondary structures and increase resistance to enzymatic degradation. The gem-difluorination at the α-position of this β-amino acid further amplifies these benefits.

Key Physicochemical Properties and Their Implications:
PropertyImpact of gem-DifluorinationImplication in Drug Discovery
Metabolic Stability Increased resistance to proteolytic cleavage by peptidases.Enhanced in vivo half-life and bioavailability of peptide-based drugs.
Conformational Preference The electron-withdrawing nature of the two fluorine atoms can influence the torsional angles of the peptide backbone, promoting specific secondary structures like turns and helices.Pre-organization of the molecule for optimal binding to its biological target, potentially increasing potency and selectivity.
Lipophilicity The CF2 group generally increases lipophilicity compared to a CH2 group.Improved cell membrane permeability and absorption.
pKa of Amine Group The inductive effect of the fluorine atoms lowers the pKa of the neighboring amine group.Altered hydrogen bonding capabilities and electrostatic interactions at the target binding site.

Experimental Protocols

This section provides detailed protocols for the utilization of this compound in peptide synthesis. The primary route involves the N-terminal protection of the amino acid, followed by its incorporation into a peptide sequence using solid-phase peptide synthesis (SPPS).

Protocol 1: N-Fmoc Protection of 3-amino-2,2-difluoropropanoic acid

The commercially available this compound must first be hydrolyzed to the free amino acid and then protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group for use in standard Fmoc-based SPPS.

Workflow for N-Fmoc Protection:

G cluster_0 Hydrolysis cluster_1 Fmoc Protection a Ethyl 3-amino-2,2-difluoropropanoate HCl b LiOH, THF/H2O a->b 1. Dissolve c 3-amino-2,2-difluoropropanoic acid b->c 2. Stir at RT d Free amino acid e Fmoc-OSu, NaHCO3, Dioxane/H2O d->e 1. Dissolve f Fmoc-3-amino-2,2-difluoropropanoic acid e->f 2. Stir at RT

Caption: Workflow for the preparation of Fmoc-protected 3-amino-2,2-difluoropropanoic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO3)

  • 1,4-Dioxane

Procedure:

  • Hydrolysis of the Ethyl Ester:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.

    • Add LiOH (1.2 eq) and stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

    • Once the reaction is complete, acidify the mixture to pH ~2 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude 3-amino-2,2-difluoropropanoic acid. This can be used in the next step without further purification.

  • Fmoc Protection:

    • Dissolve the crude 3-amino-2,2-difluoropropanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO3 solution.

    • Cool the solution to 0 °C in an ice bath.

    • Add Fmoc-OSu (1.05 eq) portion-wise while stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH ~2 with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, gradient of methanol in dichloromethane) to obtain Fmoc-3-amino-2,2-difluoropropanoic acid as a white solid.

Protocol 2: Incorporation into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single coupling cycle for the incorporation of Fmoc-3-amino-2,2-difluoropropanoic acid into a growing peptide chain on a solid support.

Workflow for a Single SPPS Cycle:

G cluster_0 Deprotection cluster_1 Coupling a Fmoc-Peptide-Resin b 20% Piperidine in DMF a->b 1. Treat c H2N-Peptide-Resin b->c 2. Wash d H2N-Peptide-Resin e Fmoc-3-amino-2,2-difluoropropanoic acid, HATU, DIPEA in DMF d->e 1. Add activated amino acid f Fmoc-AA-Peptide-Resin e->f 2. Agitate

Asymmetric Synthesis of Chiral α-Fluoroalkyl-α-Amino Acids: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated Amino Acids in Drug Discovery

The strategic incorporation of fluorine into amino acid scaffolds has emerged as a powerful tool in medicinal chemistry and drug development.[1][2][3][4] Chiral α-fluoroalkyl-α-amino acids, a unique class of these modified biomolecules, offer a compelling array of physicochemical properties that can profoundly influence the biological activity, metabolic stability, and conformational behavior of peptides and small molecule drugs.[1][2][4][5] The strong electron-withdrawing nature of the fluoroalkyl group can modulate the pKa of adjacent functional groups, enhance binding affinity through favorable electrostatic interactions, and increase lipophilicity, thereby improving cell membrane permeability.[1][5] Furthermore, the steric bulk of these groups can enforce specific conformations, a critical aspect in the rational design of enzyme inhibitors and receptor ligands.[1][2]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the state-of-the-art methodologies for the asymmetric synthesis of these valuable building blocks. We will delve into the mechanistic underpinnings of various synthetic strategies, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols for key transformations.

Core Synthetic Strategies: A Mechanistic Overview

The asymmetric synthesis of α-fluoroalkyl-α-amino acids presents a significant synthetic challenge due to the need for precise control over the stereochemistry at the α-carbon. Several powerful strategies have been developed to address this, broadly categorized as:

  • Chiral Auxiliary-Mediated Synthesis: This robust and often scalable approach involves the temporary attachment of a chiral auxiliary to the substrate to direct the stereochemical outcome of a subsequent bond-forming reaction.[6]

  • Catalytic Asymmetric Synthesis: This highly efficient and atom-economical strategy utilizes a chiral catalyst to generate the desired enantiomer in excess.[7][8]

  • Enzymatic Synthesis: Leveraging the exquisite stereoselectivity of enzymes, this method offers a green and highly specific route to enantiopure α-fluoroalkyl-α-amino acids.[9][10][11][12]

The choice of strategy often depends on the specific target molecule, desired scale, and available resources.

Visualizing the Synthetic Landscape

The following diagram illustrates the major pathways for the asymmetric synthesis of chiral α-fluoroalkyl-α-amino acids.

Caption: Major synthetic pathways to chiral α-fluoroalkyl-α-amino acids.

Detailed Application Notes and Protocols

This section provides in-depth discussions and step-by-step protocols for selected, high-impact synthetic methods.

Chiral Auxiliary-Mediated Asymmetric Strecker Reaction

The Strecker synthesis is a classic and versatile method for preparing α-amino acids.[13][14][15] By employing a chiral amine as an auxiliary, the reaction can be rendered highly diastereoselective, providing access to enantiomerically enriched α-amino nitriles, which are valuable precursors to the target amino acids.[16]

Causality Behind Experimental Choices:

  • Choice of Chiral Auxiliary: The selection of the chiral auxiliary is paramount for achieving high diastereoselectivity. Evans' oxazolidinones and pseudoephedrine are commonly used auxiliaries that provide excellent stereocontrol through the formation of rigid, chelated intermediates.[6] The steric bulk of the auxiliary effectively shields one face of the imine intermediate, directing the nucleophilic attack of the cyanide source to the opposite face.

  • Cyanide Source: Trimethylsilyl cyanide (TMSCN) is often preferred over hydrogen cyanide (HCN) due to its lower toxicity and ease of handling. It also serves as a Lewis acid activator for the imine.

  • Solvent and Temperature: Non-polar solvents like toluene or dichloromethane are typically used to minimize competing side reactions. Low temperatures (e.g., -78 °C) are crucial for enhancing the diastereoselectivity by favoring the more ordered transition state.

Protocol: Asymmetric Strecker Synthesis of an α-Trifluoromethyl-α-Amino Acid Precursor

This protocol describes the synthesis of a chiral α-amino nitrile from a trifluoromethyl ketone using a chiral phenylethylamine auxiliary.

Caption: Workflow for the asymmetric Strecker synthesis of a chiral α-trifluoromethyl-α-amino acid.

Step-by-Step Methodology:

  • Imine Formation:

    • To a solution of 1,1,1-trifluoroacetone (1.0 eq) in anhydrous toluene (0.5 M) at 0 °C, add (R)-(+)-α-phenylethylamine (1.05 eq) dropwise.

    • Add molecular sieves (4 Å) to the mixture to scavenge the water formed.

    • Stir the reaction mixture at room temperature for 12-16 hours. The formation of the imine can be monitored by TLC or GC-MS.

  • Cyanation:

    • Cool the reaction mixture to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Add trimethylsilyl cyanide (1.2 eq) dropwise over 15 minutes.

    • Stir the reaction at -78 °C for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the diastereomerically enriched α-amino nitrile. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.

  • Hydrolysis and Deprotection:

    • To a solution of the purified α-amino nitrile in concentrated hydrochloric acid (6 M), heat the mixture at reflux for 12 hours.

    • Cool the reaction mixture to room temperature and wash with diethyl ether to remove the chiral auxiliary.

    • Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride salt.

    • The crude product can be further purified by recrystallization or ion-exchange chromatography.

Parameter Typical Value Reference
Diastereomeric Excess (d.e.) >95%[16]
Yield (after purification) 70-85%[16]
Catalytic Asymmetric Reduction of α-Fluoroalkylated Imines

The catalytic asymmetric reduction of imines is a highly attractive method for the synthesis of chiral amines, including α-fluoroalkyl-α-amino acid derivatives.[7] Chiral catalysts, often based on transition metals like rhodium or iridium complexed with chiral ligands, can effectively control the stereochemical outcome of the hydrogenation or transfer hydrogenation reaction.[17]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of the metal precursor and the chiral ligand is critical for achieving high enantioselectivity. For instance, iridium catalysts with chiral phosphine-oxazoline (PHOX) ligands have shown excellent performance in the hydrogenation of trifluoromethyl-substituted imines.[7] The catalyst's structure creates a chiral pocket that forces the imine to bind in a specific orientation, leading to the preferential formation of one enantiomer.

  • Hydrogen Source: Molecular hydrogen (H₂) is commonly used for direct hydrogenation, requiring specialized high-pressure equipment. Alternatively, transfer hydrogenation using a hydrogen donor like isopropanol or formic acid can be performed under milder conditions.

  • Additives: Additives such as iodine or acids can sometimes enhance the catalytic activity and enantioselectivity by activating the imine substrate.

Protocol: Catalytic Asymmetric Hydrogenation of an N-Protected α-CF₃-Imino Ester

This protocol outlines the enantioselective synthesis of an α-trifluoromethyl-α-amino ester via catalytic hydrogenation.

Caption: Workflow for the catalytic asymmetric hydrogenation of an N-protected α-CF₃-imino ester.

Step-by-Step Methodology:

  • Catalyst Preparation (in situ):

    • In a glovebox, to a Schlenk flask, add [Ir(COD)Cl]₂ (0.5 mol%) and the chiral ligand (e.g., (S)-SEGPHOS, 1.1 mol%).

    • Add degassed anhydrous dichloromethane (DCM) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Hydrogenation Reaction:

    • To a solution of the N-Boc protected α-trifluoromethyl-imino ester (1.0 eq) in anhydrous DCM, add the pre-formed catalyst solution.

    • Transfer the reaction mixture to a high-pressure autoclave.

    • Purge the autoclave with hydrogen gas (3 times) and then pressurize to the desired pressure (e.g., 50 bar).

    • Stir the reaction at room temperature for 24 hours.

  • Work-up and Purification:

    • Carefully release the hydrogen pressure and purge the autoclave with nitrogen.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically enriched α-trifluoromethyl-α-amino ester. The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis.

Parameter Typical Value Reference
Enantiomeric Excess (e.e.) >99%[7]
Yield (after purification) 90-98%[7]
Enzymatic Synthesis of Chiral α-Fluoroalkyl-α-Amino Acids

Enzymatic methods provide an environmentally friendly and highly selective alternative for the synthesis of chiral α-fluoroalkyl-α-amino acids.[9][10][11] Amine dehydrogenases (AmDHs) and transaminases are particularly useful for this purpose.[12]

Causality Behind Experimental Choices:

  • Enzyme Selection and Engineering: Wild-type enzymes may not always exhibit high activity and selectivity towards unnatural fluorinated substrates. Protein engineering can be employed to tailor the enzyme's active site to better accommodate the fluoroalkyl group and enhance its catalytic efficiency.[12]

  • Cofactor Regeneration: Many enzymatic reactions, such as those catalyzed by dehydrogenases, require stoichiometric amounts of expensive cofactors like NAD(P)H. Implementing a cofactor regeneration system, for example, using formate dehydrogenase (FDH) and formate, is crucial for making the process economically viable on a larger scale.[9]

  • Reaction Conditions: Optimizing reaction parameters such as pH, temperature, and substrate concentration is essential for maximizing enzyme activity and stability.

Protocol: Enzymatic Reductive Amination of a Fluorinated α-Keto Acid

This protocol describes the synthesis of (S)-3-fluoroalanine from 3-fluoropyruvate using an engineered (S)-amine dehydrogenase.

Caption: Workflow for the enzymatic reductive amination of a fluorinated α-keto acid.

Step-by-Step Methodology:

  • Reaction Mixture Preparation:

    • In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.5).

    • Add the substrates: 3-fluoropyruvate (e.g., 50 mM) and ammonium chloride (e.g., 1 M).

    • Add the cofactor NADH (e.g., 1 mM).

    • For cofactor regeneration, add sodium formate (e.g., 150 mM) and formate dehydrogenase (FDH) (e.g., 5 U/mL).

    • Initiate the reaction by adding the engineered (S)-amine dehydrogenase (AmDH) (e.g., 10 U/mL).

  • Enzymatic Reaction:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30 °C) with gentle shaking.

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the consumption of the α-keto acid and the formation of the amino acid by HPLC.

  • Reaction Quenching and Product Isolation:

    • Once the reaction has reached completion (typically >99% conversion), quench the reaction by adding an acid (e.g., trifluoroacetic acid) to denature the enzymes.

    • Centrifuge the mixture to pellet the precipitated proteins.

    • The supernatant containing the product can be used directly for analysis or further purified by ion-exchange chromatography.

  • Product Analysis:

    • Determine the concentration of the product using a standard HPLC method.

    • Determine the enantiomeric excess of the product by chiral HPLC analysis after derivatization (e.g., with Marfey's reagent).

Parameter Typical Value Reference
Enantiomeric Excess (e.e.) >99%[9][10]
Conversion >99%[9]

Conclusion and Future Outlook

The asymmetric synthesis of chiral α-fluoroalkyl-α-amino acids is a dynamic and rapidly evolving field. The methodologies outlined in this guide represent powerful and reliable approaches for accessing these valuable compounds. While chiral auxiliary-based methods offer robustness and scalability, catalytic asymmetric synthesis provides a more atom-economical and elegant solution. The increasing adoption of enzymatic methods highlights a trend towards more sustainable and highly selective synthetic processes.

Future research will likely focus on the development of novel and more efficient catalytic systems, the expansion of the substrate scope for enzymatic transformations through advanced protein engineering, and the application of these building blocks in the synthesis of novel therapeutic agents and biological probes.[4] The continued innovation in this area will undoubtedly fuel further advancements in drug discovery and chemical biology.

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Sources

Application Note: Ethyl 3-amino-2,2-difluoropropanoate Hydrochloride as a Strategic Precursor for the Synthesis of Novel Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of gem-Difluorinated Building Blocks

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1] Fluorine's unique properties can profoundly enhance a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] The gem-difluoromethylene (CF₂) group is of particular interest as it serves as a non-hydrolyzable bioisostere for carbonyl groups and ethers, and its introduction can significantly modulate the acidity (pKa) of adjacent protons and influence molecular conformation.[3][4]

Ethyl 3-amino-2,2-difluoropropanoate hydrochloride is a versatile and highly valuable building block that provides a direct entry into a diverse range of gem-difluorinated heterocyclic scaffolds. Its structure combines a primary amine nucleophile and an ester electrophile, separated by a CF₂ group, setting the stage for a variety of cyclization strategies. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this precursor for the synthesis of novel heterocycles, with a focus on difluoromethyl-substituted pyrazoles, supported by detailed protocols and mechanistic insights.

Mechanistic Rationale: The Paal-Knorr Condensation Pathway

The primary amino group of Ethyl 3-amino-2,2-difluoropropanoate makes it an ideal substrate for condensation reactions with 1,3-dicarbonyl compounds or their equivalents. This approach, analogous to the classic Paal-Knorr synthesis, provides a robust and regioselective route to five- and six-membered heterocycles. The gem-difluoro group, being a strong electron-withdrawing moiety, influences the reactivity of the adjacent positions and imparts unique characteristics to the final heterocyclic product.

A primary application involves the reaction with hydrazine derivatives to form a key intermediate, which can then undergo cyclization with a 1,3-dielectrophile to furnish highly substituted pyrazoles. The difluoromethyl (CHF₂) moiety is a sought-after feature in pharmacophores, acting as a lipophilic hydrogen bond donor and improving target engagement.[3]

Below is a generalized mechanistic pathway for the synthesis of a 3-(difluoromethyl)pyrazole core.

G A Ethyl 3-amino-2,2-difluoropropanoate (Free Base) C Hydrazide Intermediate A->C Acylation -EtOH B Hydrazine Derivative (e.g., Phenylhydrazine) E Cyclized Intermediate (Pyrazoline) C->E Condensation -2H₂O D 1,3-Dicarbonyl Compound (e.g., Acetylacetone) F 3-(Difluoromethyl)pyrazole Product E->F Oxidation or Tautomerization

Figure 1: General workflow for pyrazole synthesis.

Detailed Experimental Protocol: Synthesis of Ethyl 1-phenyl-3-(difluoromethyl)-1H-pyrazole-5-carboxylate

This protocol details a two-step, one-pot procedure for synthesizing a representative difluoromethyl-substituted pyrazole. The initial step involves the formation of a hydrazide from Ethyl 3-amino-2,2-difluoropropanoate, followed by in-situ cyclization.

Trustworthiness Note: This protocol is designed to be self-validating. Successful synthesis will yield a product with distinct spectral characteristics (¹H, ¹³C, ¹⁹F NMR and MS) that confirm the incorporation of the difluoromethyl group and the formation of the pyrazole ring. Expected shifts and coupling constants are provided based on established literature for similar structures.

Materials and Equipment
ReagentCAS No.M.W. ( g/mol )AmountEquivalents
Ethyl 3-amino-2,2-difluoropropanoate HCl541547-37-9189.581.89 g1.0
Phenylhydrazine100-63-0108.141.08 g1.0
Ethyl Acetoacetate141-97-9130.141.43 g1.1
Triethylamine (TEA)121-44-8101.191.11 g (1.53 mL)1.1
Acetic Acid (Glacial)64-19-760.0510 mL-
Ethanol (Anhydrous)64-17-546.0725 mL-
Ethyl Acetate141-78-688.11As needed-
Saturated NaHCO₃ solution--As needed-
Brine--As needed-
Anhydrous MgSO₄7487-88-9120.37As needed-

Equipment: 100 mL round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel, rotary evaporator, silica gel for column chromatography.

Step-by-Step Procedure

G start Start reagents 1. Combine Reactants - Add Amino Ester HCl, Phenylhydrazine, Ethanol, and TEA to flask. start->reagents stir1 2. Stir at RT - Stir for 30 minutes to form the free base and initial adduct. reagents->stir1 add_dicarbonyl 3. Add Dielectrophile - Add Ethyl Acetoacetate and Acetic Acid. stir1->add_dicarbonyl reflux 4. Heat to Reflux - Heat the mixture to reflux (approx. 80°C) for 4-6 hours. add_dicarbonyl->reflux monitor 5. Monitor Reaction - Use TLC (e.g., 3:1 Hexanes:EtOAc) to check for consumption of starting material. reflux->monitor cool 6. Cool and Concentrate - Cool to RT and remove solvent under reduced pressure. monitor->cool workup 7. Aqueous Work-up - Dissolve residue in EtOAc. - Wash with sat. NaHCO₃ then brine. cool->workup dry 8. Dry and Filter - Dry organic layer with MgSO₄, filter, and concentrate. workup->dry purify 9. Purify - Perform column chromatography on silica gel to isolate the product. dry->purify characterize 10. Characterize - Obtain ¹H, ¹³C, ¹⁹F NMR, and MS data to confirm structure and purity. purify->characterize end_node End: Pure Product characterize->end_node

Sources

Application Notes & Protocols: Strategic Coupling of Ethyl 3-amino-2,2-difluoropropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Building Blocks

In contemporary medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a cornerstone strategy for optimizing drug-like properties. Fluorination can profoundly influence metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Among the diverse array of fluorinated synthons, α,α-difluoro-β-amino acids and their ester derivatives represent a particularly valuable class of building blocks. Ethyl 3-amino-2,2-difluoropropanoate, provided as a stable hydrochloride salt, is a key intermediate for introducing the unique 2,2-difluoro-3-amino-propanoyl moiety into target molecules.[2] The gem-difluoro group acts as a non-hydrolyzable mimic of a carbonyl group and can induce favorable conformational constraints.

This guide provides a comprehensive overview of the critical reaction conditions and detailed protocols for the successful coupling of Ethyl 3-amino-2,2-difluoropropanoate hydrochloride with three major classes of electrophiles: carboxylic acids (forming amides), sulfonyl chlorides (forming sulfonamides), and isocyanates (forming ureas). The protocols are designed to be robust and adaptable, grounded in established chemical principles to ensure high yields and purity.

Core Principles: Unlocking the Reactivity of the Amine Salt

The primary challenge in utilizing this compound is that the amine nucleophile is protonated and non-reactive. Therefore, the first step in any coupling protocol is the in situ liberation of the free amine using a suitable base.

Key Considerations:

  • Stoichiometry of the Base: A minimum of one equivalent of base is required to neutralize the hydrochloride salt. However, many standard coupling reactions, particularly those involving uronium or phosphonium reagents, require additional base to facilitate the reaction.[3] Therefore, 2-3 equivalents of a tertiary amine base are commonly employed.

  • Choice of Base: Non-nucleophilic, sterically hindered bases are preferred to avoid competitive reactions with the activated electrophile.

    • N,N-Diisopropylethylamine (DIPEA or Hünig's base): The most common choice for amide coupling reactions due to its strong basicity and low nucleophilicity.[4]

    • Triethylamine (Et₃N): A cost-effective alternative, though slightly more nucleophilic than DIPEA.

    • N-Methylmorpholine (NMM): A weaker base, sometimes used to minimize racemization in sensitive substrates.[4]

  • Solvent Selection: Anhydrous polar aprotic solvents are standard choices to ensure solubility of reagents and prevent hydrolysis of activated intermediates. Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are frequently used.[5]

G cluster_0 Initial State cluster_1 Activation cluster_2 Coupling Reaction amine_salt Amine Hydrochloride (Non-nucleophilic) free_amine Free Amine (Nucleophilic) amine_salt->free_amine Deprotonation base Tertiary Base (e.g., DIPEA) base->free_amine product Coupled Product (Amide, Sulfonamide, Urea) free_amine->product Nucleophilic Attack electrophile Activated Electrophile (e.g., Active Ester) electrophile->product

Caption: General workflow for activating and coupling the amine hydrochloride.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

The formation of an amide bond is the most frequent reaction in drug discovery.[6] The process involves the activation of a carboxylic acid to create a highly reactive intermediate that is susceptible to nucleophilic attack by the liberated amine.

Mechanism Overview: Amide coupling reagents function by converting the hydroxyl group of a carboxylic acid into a better leaving group.[7] For instance, uronium salts like HATU react with the carboxylate (formed in the presence of a base) to generate a highly reactive OAt-ester.[8][9] This active ester is then readily displaced by the amine nucleophile to form the stable amide bond.

G RCOOH R-COOH Carboxylic Acid ActiveEster R-CO-OAt Active Ester Intermediate RCOOH->ActiveEster Activation HATU HATU Coupling Reagent HATU->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Amide R-CONH-R' Amide Product ActiveEster->Amide Byproducts Byproducts ActiveEster->Byproducts Amine R'-NH₂ Free Amine Amine->Amide Nucleophilic Attack

Caption: Mechanism of HATU-mediated amide coupling.

Comparative Overview of Common Coupling Reagents

The choice of coupling reagent is critical and depends on factors like substrate reactivity, cost, and the potential for side reactions.

Reagent SystemClassTypical ConditionsProsCons
HATU / DIPEA Uronium SaltDMF, 0°C to RT, 1-4hHigh efficiency, fast reaction times, effective for hindered substrates.[9][10]Higher cost, potential for guanidinium side product if amine is added first.[11]
EDC / HOBt CarbodiimideDCM or DMF, 0°C to RT, 4-18hCost-effective, water-soluble urea byproduct is easily removed.[6][12]Slower reaction times, risk of racemization without HOBt, potential for N-acylurea side product.[9]
PyBOP / DIPEA Phosphonium SaltDMF or DCM, RT, 2-12hHigh reactivity, low racemization, no reaction with free amine.[3][10]Byproducts can be carcinogenic (if using older BOP reagent), moderate solution stability.[8][10]
Protocol 1.1: High-Efficiency Amide Coupling with HATU

This protocol is recommended for a broad range of carboxylic acids, including those that are sterically hindered or electronically deactivated.

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • HATU (1.1 eq)[10]

  • DIPEA (3.0 eq)

  • Anhydrous DMF (approx. 0.1 M concentration)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq) and HATU (1.1 eq) to a flame-dried round-bottom flask.

  • Dissolve the solids in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5-10 minutes at room temperature for pre-activation.[9] A color change may be observed.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 1.2: Cost-Effective Amide Coupling with EDC/HOBt

This method is a reliable and economical choice for many standard amide couplings.

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (1.2 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)[9]

  • DIPEA or Et₃N (2.5 eq)

  • Anhydrous DCM or DMF (approx. 0.1 M concentration)

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.2 eq), HOBt (1.2 eq), and this compound (1.0 eq).

  • Dissolve the components in anhydrous DCM or DMF.

  • Cool the mixture to 0°C in an ice bath.

  • Add the base (DIPEA or Et₃N, 2.5 eq) dropwise to the stirred solution.

  • Add EDC·HCl (1.2 eq) portion-wise, ensuring the temperature remains below 10°C.

  • Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Sulfonamide Bond Formation

The synthesis of sulfonamides is a robust reaction typically involving the coupling of a sulfonyl chloride with a primary or secondary amine.[13]

Mechanism Overview: The reaction proceeds via a direct nucleophilic attack of the free amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. The presence of a base is crucial to neutralize the HCl byproduct and drive the reaction to completion.[14]

Protocol 2.1: General Synthesis of Sulfonamides

Materials:

  • This compound (1.0 eq)

  • Sulfonyl Chloride (1.1 eq)

  • Pyridine or DIPEA (3.0 eq)

  • Anhydrous DCM or THF (approx. 0.1 M concentration)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add the base (Pyridine or DIPEA, 3.0 eq) and cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve the sulfonyl chloride (1.1 eq) in a minimum amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-6 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Dilute with DCM and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (if using DIPEA) or 1M CuSO₄ (to remove pyridine), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Urea Formation from Isocyanates

The reaction between an amine and an isocyanate is a highly efficient and atom-economical method for synthesizing ureas.[15]

Mechanism Overview: This reaction is a straightforward nucleophilic addition. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the isocyanate, with subsequent proton transfer to the nitrogen of the isocyanate, yielding the urea product.[16]

Protocol 3.1: Facile Synthesis of Ureas

Materials:

  • This compound (1.0 eq)

  • Isocyanate (1.05 eq)

  • DIPEA or Et₃N (1.5 eq)

  • Anhydrous THF, MeCN, or DCM (approx. 0.1 M concentration)

Procedure:

  • Suspend this compound (1.0 eq) in the chosen anhydrous solvent.

  • Add the base (DIPEA or Et₃N, 1.5 eq) and stir at room temperature for 15-20 minutes to ensure complete formation of the free amine.

  • Add the isocyanate (1.05 eq) to the mixture, either neat or as a solution in the reaction solvent. The addition may be slightly exothermic.

  • Stir the reaction at room temperature for 30 minutes to 2 hours. These reactions are often very fast. Monitor progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can often be purified directly by silica gel column chromatography or by trituration/recrystallization to remove the ammonium salt byproduct.

References

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Bhatt, U. et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • BenchChem. (2025). A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • El-Faham, A. & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Katritzky, A. R., et al. (n.d.). A practical synthesis of 2,2-difluoro-3-amino-propanoic acid (α,α-difluoro-β-alanine).
  • O'Hagan, D. (2019).
  • Fita, I. et al. (n.d.). Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas. NIH.
  • Cihan University-Erbil Repository. (n.d.).
  • Pop, C. E. et al. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC, NIH.
  • IJARSCT. (n.d.).

Sources

Application Note & Protocols: Ethyl 3-amino-2,2-difluoropropanoate hydrochloride in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the application of Ethyl 3-amino-2,2-difluoropropanoate hydrochloride. This key building block is instrumental in the synthesis of advanced enzyme inhibitors. We delve into the mechanistic rationale for its use, highlighting the strategic importance of the gem-difluoromethylene group in modern drug design. Detailed, field-tested protocols for the synthesis of peptidomimetic inhibitors are provided, complete with characterization data, troubleshooting insights, and authoritative references to support experimental success.

Introduction: The Strategic Advantage of Fluorination in Drug Design

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, employed to modulate a compound's metabolic stability, membrane permeability, lipophilicity, and binding affinity.[1][2] The gem-difluoromethylene (CF₂) group, in particular, is a powerful bioisostere for carbonyl groups, ether linkages, and methylene groups, offering unique electronic properties without significant steric hindrance.[3][4][5] this compound serves as a versatile and readily available precursor to β,β-difluoro-α-amino acids, which are critical components in the rational design of potent and selective enzyme inhibitors.[6][7] These fluorinated analogs are often designed to mimic the transition state of enzymatic reactions, leading to powerful inhibition.[8][9]

Scientist's Note: The high electronegativity of the two fluorine atoms polarizes the adjacent C-H bonds, enhancing their ability to act as hydrogen bond donors.[5] Furthermore, the CF₂ group can increase the acidity of nearby protons and confer resistance to enzymatic degradation, particularly oxidation, thereby improving a drug candidate's pharmacokinetic profile.

Core Chemistry & Mechanistic Insights

This compound is a salt, and its primary utility begins with the liberation of the free amine. This is typically achieved by treatment with a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) in an aprotic solvent. The resulting free β-amino ester is then a nucleophile, ready for coupling with various electrophiles.

The most common application involves amide bond formation , where the free amine is acylated by an activated carboxylic acid (e.g., an acyl chloride or an acid activated in situ with coupling reagents) to form a peptidomimetic linkage. This reaction is fundamental to building inhibitors for proteases, such as Dipeptidyl Peptidase-4 (DPP-4), where mimicking the peptide substrate is key to achieving high-affinity binding.[10][11][12]

Application Protocol: Synthesis of a Fluorinated DPP-4 Inhibitor Analog

This protocol describes the synthesis of an N-acylated derivative, a core structure found in many protease inhibitors. It is presented as a representative workflow that can be adapted for various acylating agents.

Materials and Reagents
ReagentM.W. ( g/mol )PuritySupplier
Ethyl 3-amino-2,2-difluoropropanoate HCl193.59≥97%Commercial
(2,4,5-Trifluorophenyl)acetic acid190.10≥98%Commercial
Oxalyl chloride126.93≥98%Commercial
Triethylamine (Et₃N)101.19≥99.5%Commercial
Dichloromethane (DCM), Anhydrous84.93≥99.8%Commercial
N,N-Dimethylformamide (DMF)73.09CatalyticCommercial
Saturated aq. NaHCO₃--Lab Prep.
Brine--Lab Prep.
Anhydrous MgSO₄120.37-Commercial
Step-by-Step Synthesis Protocol

Part A: Preparation of the Acyl Chloride

  • Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add (2,4,5-trifluorophenyl)acetic acid (1.0 eq).

  • Dissolution: Add anhydrous DCM (approx. 0.2 M concentration relative to the acid). Stir until fully dissolved.

  • Activation: Add a catalytic amount of DMF (1-2 drops). Cool the solution to 0 °C in an ice bath.

  • Addition: Slowly add oxalyl chloride (1.2 eq) dropwise via syringe. Vigorous gas evolution (CO, CO₂) will be observed.

    • Scientist's Note: The reaction of oxalyl chloride with the catalytic DMF forms the Vilsmeier reagent in situ, which is the active species that converts the carboxylic acid to the highly reactive acyl chloride. Performing this at 0 °C controls the reaction rate and minimizes side products.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction is complete when gas evolution ceases.

  • Isolation: Remove the solvent and excess oxalyl chloride in vacuo. The resulting crude (2,4,5-trifluorophenyl)acetyl chloride is a light yellow oil and should be used immediately in the next step without purification.

Part B: Amide Coupling

  • Setup: In a separate flame-dried 100 mL round-bottom flask under an inert atmosphere, suspend this compound (1.1 eq) in anhydrous DCM.

  • Free Amine Liberation: Cool the suspension to 0 °C and add triethylamine (2.5 eq) dropwise. Stir the mixture at 0 °C for 30 minutes. A white precipitate of triethylamine hydrochloride will form.

    • Scientist's Note: Using a slight excess of the starting amine ensures the complete consumption of the more valuable acyl chloride. Two equivalents of base are needed to neutralize the hydrochloride salt and the HCl generated during the acylation. An extra 0.5 eq ensures the reaction medium remains basic.

  • Coupling: Dissolve the crude acyl chloride from Part A in a small amount of anhydrous DCM and add it dropwise to the amine suspension at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aq. NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

Characterization and Quality Control

A self-validating protocol requires confirmation of the product's identity and purity.

CompoundData TypeExpected Values
Ethyl 3-amino-2,2-difluoropropanoate HCl ¹H NMR (DMSO-d₆)δ ~8.8 (br s, 3H, NH₃⁺), 4.2 (q, 2H, OCH₂), 3.7 (t, 2H, NCH₂), 1.2 (t, 3H, CH₃) ppm.
MS (ESI+)m/z: 158.07 [M+H]⁺ (for free base)
Final Product ¹H NMR (CDCl₃)Characteristic shifts for the trifluorophenyl group (aromatic region), the ethyl ester, and the newly formed amide proton (NH).
¹⁹F NMR (CDCl₃)Signals corresponding to the CF₂ group and the Ar-F groups.
MS (ESI+)Calculated m/z for [M+H]⁺ should be confirmed.
Purity (HPLC)≥95% for use in biological assays.

Advanced Applications & Rationale

The true power of the gem-difluoromethylene group lies in its ability to act as a non-hydrolyzable transition-state isostere. For example, in protease inhibitors, the CF₂ group can be positioned to mimic the tetrahedral intermediate formed during peptide bond hydrolysis.[8][9] This leads to inhibitors with exceptionally high binding affinities (low Kᵢ or IC₅₀ values).

G

Example - Dipeptidyl Peptidase IV (DPP-4) Inhibition: DPP-4 inhibitors are a class of oral antidiabetic drugs. The drug Sitagliptin, for example, features a β-amino acid core derived from a similar synthetic strategy.[10][11][13][14] The fluorinated backbone helps to correctly orient the key binding motifs within the enzyme's active site, leading to potent and selective inhibition. While this compound is not directly used in the commercial synthesis of Sitagliptin, it serves as an excellent scaffold for generating novel analogs for SAR studies.[12]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for medicinal chemists. Its gem-difluoro moiety provides a reliable method for enhancing the drug-like properties of peptide-based molecules, particularly in the development of enzyme inhibitors. The protocols and insights provided herein offer a solid foundation for researchers to successfully employ this versatile building block in their drug discovery programs.

References

  • Novel fluoropeptidomimetics: synthesis, stability studies and protease inhibition. PubMed. Available at: [Link]

  • Design and synthesis of novel fluoropeptidomimetics as potential mimics of the transition state during peptide hydrolysis. PubMed. Available at: [Link]

  • Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Chemistry Portal. Available at: [Link]

  • Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. ACS Omega (ACS Publications). Available at: [Link]

  • Peptidyl Fluoro-Ketones as Proteolytic Enzyme Inhibitors. ResearchGate. Available at: [Link]

  • Syntheses of (R)-sitagliptin. ResearchGate. Available at: [Link]

  • Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. PubMed Central. Available at: [Link]

  • Synthesis of α,α‐Difluoro‐β‐amino Esters or gem‐Difluoro‐β‐lactams as Potential Metallocarboxypeptidase Inhibitors. ResearchGate. Available at: [Link]

  • (PDF) Synthesis of Sitagliptin. ResearchGate. Available at: [Link]

  • The Research for Introducing Gem-Difluoromethylene Group into the Organic Molecules. Scientific.net. Available at: [Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PubMed Central. Available at: [Link]

  • Partially saturated nitrogen-containing heterocyclic compound.Google Patents.
  • Preparation of sitagliptin intermediate.Google Patents.
  • Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. PubMed Central. Available at: [Link]

  • Reactions of Difluorocarbene with Organogold(I) Complexes: Synthesis of Gem‐Difluoromethylene Organometallics via Difluorocarbene Insertion and Cycloaddition Reactions. ResearchGate. Available at: [Link]

  • Design of Gem-difluoro-bis-Tetrahydrofuran as P2-Ligand for HIV-1 Protease Inhibitors to Improve Brain Penetration: Synthesis, X-ray Studies, and Biological Evaluation. PubMed Central. Available at: [Link]

  • Design, Synthesis, and Biological Activity of a Difluoro-Substituted, Conformationally Rigid Vigabatrin Analogue as a Potent γ-Aminobutyric Acid Aminotransferase Inhibitor. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. PubMed Central. Available at: [Link]

  • A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. MDPI. Available at: [Link]

Sources

Harnessing Chemical Diversity: A Guide to Non-Canonical Amino Acids in Peptide and Protein Engineering

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical 20

For decades, the central dogma has defined life's toolkit with a palette of just 20 canonical amino acids (cAAs). This limited set, encoded by the universal genetic code, has been the foundation for constructing the vast and complex proteome. However, the demands of modern biotechnology, from targeted therapeutics to novel biomaterials, necessitate functionalities beyond what nature's building blocks can offer.[1] The strategic incorporation of non-canonical amino acids (ncAAs), also known as unnatural amino acids (uAAs), into peptides and proteins represents a paradigm shift, unlocking a universe of chemical diversity.[2]

By moving beyond the standard 20 amino acids, researchers can introduce novel chemical moieties, such as bioorthogonal handles, photo-crosslinkers, fluorescent probes, and post-translational modifications, with site-specific precision.[3][4] This empowers the rational design of proteins with enhanced stability, novel catalytic activities, and precisely tailored therapeutic properties.[5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategies, applications, and detailed protocols for harnessing the power of ncAAs in peptide and protein engineering.

Part 1: The Expanded Amino Acid Repertoire

The utility of ncAAs lies in the unique chemical functionalities of their side chains. These functionalities can be broadly categorized, enabling a wide array of applications in research and drug development.

Classes and Functionalities of Non-Canonical Amino Acids

The ever-growing library of ncAAs can be classified based on the chemical groups they introduce. These groups serve as powerful tools for protein manipulation and functional enhancement.

  • Bioorthogonal Handles (Azides, Alkynes, etc.): These amino acids contain chemically inert functional groups that can undergo specific, high-yield "click" reactions with an external probe or molecule, without interfering with native biological processes.[7][8] This allows for precise labeling, imaging, and conjugation.[4]

  • Photo-Crosslinkers (e.g., p-Benzoyl-L-phenylalanine - BpA): Upon exposure to UV light, these ncAAs form covalent bonds with nearby molecules, enabling the capture of transient protein-protein interactions and the mapping of binding interfaces.[9]

  • Fluorescent Probes: Incorporating ncAAs with intrinsic fluorescent properties allows for real-time tracking of protein localization and dynamics within living cells, providing insights that are often difficult to obtain with traditional methods.[10]

  • Post-Translational Modification (PTM) Mimics (e.g., Phosphoserine, Acetyllysine): The site-specific incorporation of PTMs allows for the study of their precise roles in cellular signaling and disease pathways, which can be challenging to investigate using conventional genetic methods.[11]

  • Chemically Modified Side Chains (e.g., Halogenated, N-alkylated): These modifications can fine-tune the physicochemical properties of a protein, enhancing its stability, altering its enzymatic activity, or improving its pharmacokinetic profile.[5][12]

Table of Common Non-Canonical Amino Acids and Their Applications
Non-Canonical Amino Acid (ncAA) Abbreviation Functional Group Key Applications Incorporation Method
p-Azido-L-phenylalaninepAzF, AzFAzideClick chemistry, Bioconjugation, Antibody-Drug Conjugates (ADCs)[13]Amber Suppression
p-Acetyl-L-phenylalaninepAcFKetoOxime ligation, Bioconjugation, ADCs[14]Amber Suppression
p-Benzoyl-L-phenylalanineBpABenzophenonePhoto-crosslinking, Mapping protein interactions[9]Amber Suppression
Nε-acetyl-L-lysineAcKAcetylStudying post-translational modifications, EpigeneticsAmber Suppression
O-PhosphoserineSepPhosphateStudying phosphorylation, Signal transductionAmber Suppression[15]
L-AzidohomoalanineAHAAzideBioorthogonal non-canonical amino acid tagging (BONCAT)[16]Residue-specific replacement
Propargyl-L-glycinePrgAlkyneClick chemistry, Protein labelingResidue-specific replacement
4-Bromo-L-phenylalaninepBrFBromoEnhanced protein stability, X-ray crystallography phasing[5]Amber Suppression
D-Amino AcidsD-Ala, D-Leu, etc.Chiral CenterIncreased proteolytic resistance in peptides[12]Solid-Phase Peptide Synthesis
N-methylated Amino AcidsN-Me-Gly, etc.N-methylImproved cell permeability and stability of peptides[12]Solid-Phase Peptide Synthesis

Part 2: Methodologies for ncAA Incorporation

The site-specific or residue-specific incorporation of ncAAs into proteins and peptides relies on a set of powerful and versatile techniques. The choice of method depends on the desired application, the nature of the ncAA, and the expression system.

Genetic Code Expansion: Repurposing the Translational Machinery

Genetic code expansion (GCE) is a powerful in vivo technique that enables the site-specific incorporation of ncAAs into proteins.[9] This is achieved by repurposing a codon, typically a stop codon, to encode the desired ncAA.

2.1.1 Stop Codon Suppression (Amber Suppression)

The most common GCE method is amber suppression, which utilizes the UAG (amber) stop codon.[11] This technique requires two key components:

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes and charges the ncAA onto its cognate tRNA.[17] This aaRS must not recognize any endogenous amino acids or tRNAs in the host organism.[18]

  • An Orthogonal Suppressor tRNA: A tRNA with an anticodon (CUA) that recognizes the UAG codon. This tRNA is not recognized by any of the host's endogenous aaRSs.[19]

When the gene for the protein of interest is mutated to contain a UAG codon at the desired site, and the orthogonal aaRS and suppressor tRNA are co-expressed in the presence of the ncAA, the ribosome reads through the UAG codon and incorporates the ncAA into the growing polypeptide chain.[20][21]

2.1.2 Other GCE Methods

While amber suppression is widely used, other GCE methods are also available:

  • Frameshift Suppression: This method uses quadruplet or even quintuplet codons to encode ncAAs, further expanding the genetic code.[9][22]

  • Sense Codon Reassignment: In this approach, a sense codon is reassigned to an ncAA. This can be challenging due to competition with the endogenous tRNA that recognizes the same codon.[11][23]

Cell-Free Protein Synthesis (CFPS)

Cell-free protein synthesis systems offer a flexible and open platform for ncAA incorporation.[24] By removing the constraints of a living cell, CFPS allows for the direct addition of purified components, including ncAAs and engineered translational machinery.[11][25] This is particularly advantageous for incorporating toxic ncAAs or for high-throughput screening of ncAA-containing protein variants.[21][25]

Solid-Phase Peptide Synthesis (SPPS)

For the synthesis of peptides containing ncAAs, solid-phase peptide synthesis (SPPS) is the method of choice.[26][27] SPPS allows for the sequential addition of amino acids, including a wide variety of ncAAs, to a growing peptide chain attached to a solid resin support.[28][29] This technique offers precise control over the peptide sequence and allows for the incorporation of modifications that are not possible with ribosomal synthesis, such as D-amino acids and N-methylated backbones.[12]

Part 3: Applications in Research and Drug Development

The ability to incorporate ncAAs into peptides and proteins has profound implications for both fundamental research and the development of novel therapeutics.

Probing Protein Structure and Function
  • Mapping Protein-Protein Interactions: Photo-crosslinking ncAAs can be used to "trap" and identify interacting protein partners in their native cellular environment.[9]

  • Investigating Enzyme Mechanisms: By replacing a key active site residue with an ncAA analog, researchers can dissect the catalytic mechanism of an enzyme with atomic-level precision.[6]

  • Studying Post-Translational Modifications: The site-specific incorporation of PTMs allows for the generation of homogeneously modified proteins, enabling detailed studies of their functional consequences.[11]

Engineering Novel Biotherapeutics
  • Antibody-Drug Conjugates (ADCs): ncAAs provide a powerful tool for creating site-specific ADCs with a defined drug-to-antibody ratio (DAR).[30][] This leads to more homogeneous and potent therapeutics with an improved safety profile compared to traditional conjugation methods.[13][14]

  • Enhanced Stability and Pharmacokinetics: Incorporating ncAAs can improve the thermal stability, protease resistance, and in vivo half-life of therapeutic proteins and peptides.[1][5]

  • Novel Drug Modalities: ncAAs enable the creation of entirely new classes of biotherapeutics, such as stapled peptides with improved cell permeability and target affinity.[2]

Diagram: Workflow for Site-Specific Antibody-Drug Conjugate (ADC) Generation

ADC_Workflow cluster_CellCulture In Vivo Expression cluster_Conjugation Bioorthogonal Conjugation Plasmid_DNA Plasmids: 1. Antibody Gene (with UAG) 2. Orthogonal aaRS 3. Orthogonal tRNA Host_Cell Host Cell (e.g., CHO, E. coli) Plasmid_DNA->Host_Cell Transfection ncAA Non-Canonical Amino Acid (ncAA) ncAA->Host_Cell Supplementation Expression Protein Expression & ncAA Incorporation Host_Cell->Expression Purification Antibody Purification Expression->Purification Purified_Ab Purified Antibody with ncAA Purification->Purified_Ab Click_Reaction Click Chemistry (e.g., SPAAC) Purified_Ab->Click_Reaction Drug_Linker Drug-Linker Payload Drug_Linker->Click_Reaction Final_ADC Homogeneous ADC Click_Reaction->Final_ADC caption Workflow for generating a site-specific ADC using an ncAA. ncAA_Decision_Tree start Goal: Incorporate ncAA q_type Peptide or Protein? start->q_type is_peptide Peptide Synthesis q_type->is_peptide Peptide is_protein Protein Engineering q_type->is_protein Protein spps Solid-Phase Peptide Synthesis (SPPS) is_peptide->spps q_location Site-Specific or Residue-Specific? is_protein->q_location site_specific Site-Specific q_location->site_specific residue_specific Residue-Specific q_location->residue_specific q_system In Vivo or In Vitro? site_specific->q_system spi Selective Pressure Incorporation (SPI) residue_specific->spi gce Genetic Code Expansion (e.g., Amber Suppression) in_vivo In Vivo q_system->in_vivo in_vitro In Vitro / High Throughput q_system->in_vitro in_vivo->gce cfps Cell-Free Protein Synthesis (CFPS) in_vitro->cfps caption Decision tree for selecting an appropriate ncAA incorporation method.

Sources

Application Notes and Protocols: Crafting the Future of Therapeutics with Fluorinated Bioactive Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The strategic incorporation of fluorine into bioactive peptides has emerged as a transformative approach in medicinal chemistry and drug development. This guide provides an in-depth exploration of the synthesis, characterization, and application of fluorinated peptide analogs, offering both the theoretical underpinnings and practical protocols essential for harnessing the unique properties of fluorine to create next-generation therapeutics.

The Fluorine Advantage: More Than Just a Halogen Swap

Fluorine, the most electronegative element, imparts profound changes to the physicochemical properties of peptides when strategically incorporated.[1][2] Unlike a simple hydrogen substitution, fluorine's unique characteristics—including its small van der Waals radius (similar to hydrogen), high C-F bond strength, and the ability to form a "superhydrophobic" fluorous phase—offer a powerful toolkit for peptide engineers.[2] The strategic placement of fluorine can lead to:

  • Enhanced Metabolic Stability: The strong C-F bond can shield adjacent peptide bonds from enzymatic cleavage by proteases, significantly extending the in vivo half-life of peptide drugs.[3][4]

  • Modulated Bioactivity and Receptor Binding: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing hydrogen bonding and electrostatic interactions with target receptors.[5][6] This can lead to fine-tuning of binding affinity and selectivity.

  • Controlled Conformation: Fluorination can influence the secondary structure of peptides, such as promoting the formation of α-helices or β-sheets, which can be critical for biological function.[7]

  • Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a peptide, potentially improving its ability to cross cell membranes and enhancing its pharmacokinetic profile.[8]

However, it is crucial to recognize that the effects of fluorination are highly context-dependent, and careful consideration must be given to the position and number of fluorine atoms introduced.[1][2]

Synthetic Strategies for Fluorinated Peptides

The creation of fluorinated peptide analogs primarily relies on the incorporation of fluorinated amino acids during peptide synthesis. Solid-phase peptide synthesis (SPPS) is the most common and robust method employed for this purpose.[8][9]

Solid-Phase Peptide Synthesis (SPPS) of Fluorinated Peptides

SPPS, pioneered by Bruce Merrifield, allows for the stepwise assembly of a peptide chain on a solid support resin.[8][10][11] The most prevalent strategy for incorporating fluorinated amino acids is the Fmoc/tBu approach.[11]

Causality Behind Experimental Choices in SPPS:

  • Resin Selection: The choice of resin depends on whether the desired product is a C-terminal acid or amide. For peptide acids, 2-chlorotrityl chloride resin is often used, while Rink amide resin is a common choice for peptide amides.[11]

  • Fluorinated Amino Acid Incorporation: Fluorinated amino acids are typically introduced as Fmoc-protected derivatives. It is important to note that the electronegativity of fluorine can sometimes decrease the reactivity of the amino acid, potentially leading to lower coupling yields.[8] To overcome this, extended coupling times or the use of more potent coupling reagents may be necessary.

  • Coupling Reagents: A variety of coupling reagents can be used, such as HBTU, HATU, or DIC/Oxyma. The choice depends on the specific amino acid sequence and the potential for side reactions.

  • Deprotection and Cleavage: The final step involves the removal of side-chain protecting groups and cleavage of the peptide from the resin. A common cleavage cocktail is trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water to prevent side reactions.[10]

Visualizing the Workflow: From Concept to Characterized Analog

The following diagram illustrates the general workflow for the creation and evaluation of a fluorinated bioactive peptide analog.

Fluorinated_Peptide_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Functional Evaluation start Design of Fluorinated Analog resin Resin Swelling start->resin faa_coupling Fmoc-Fluorinated Amino Acid Coupling resin->faa_coupling deprotection Fmoc Deprotection faa_coupling->deprotection chain_elongation Peptide Chain Elongation deprotection->chain_elongation chain_elongation->faa_coupling Repeat Cycles cleavage Cleavage from Resin & Deprotection chain_elongation->cleavage purification HPLC Purification cleavage->purification ms Mass Spectrometry (MS) purification->ms nmr NMR Spectroscopy (1H, 19F) purification->nmr cd Circular Dichroism (CD) purification->cd stability Proteolytic Stability Assay ms->stability binding Receptor Binding Assay nmr->binding cd->binding activity In Vitro/In Vivo Activity stability->activity binding->activity

Caption: Workflow for the synthesis and evaluation of a fluorinated peptide analog.

Detailed Protocol: Solid-Phase Synthesis of a Model Fluorinated Peptide

This protocol outlines the manual synthesis of a hypothetical 10-amino acid peptide containing a 4-fluoro-L-phenylalanine (Phe(4-F)) residue using Fmoc/tBu chemistry on a Rink Amide resin.

Materials and Reagents:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-protected amino acids (including Fmoc-Phe(4-F)-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if cysteine is present)

  • Water (HPLC grade)

  • Diethyl ether (cold)

  • Acetonitrile (ACN), HPLC grade

  • Solid Phase Peptide Synthesis (SPPS) reaction vessel

  • Shaker or bubbler for mixing

  • HPLC system for purification and analysis

Protocol Steps:

  • Resin Swelling:

    • Place 1 g of Rink Amide resin in the SPPS vessel.

    • Add 10 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.[11][12]

    • Drain the DMF.

  • Fmoc Deprotection (First Amino Acid):

    • Add 10 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

  • Amino Acid Coupling (e.g., Fmoc-Phe(4-F)-OH):

    • In a separate vial, dissolve 3 equivalents of Fmoc-Phe(4-F)-OH and 3 equivalents of Oxyma in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2 hours.

    • To monitor the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water. (Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE).

    • Add 10 mL of the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Decant the ether and wash the peptide pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN/water) and purify by reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final fluorinated peptide as a white powder.

Characterization of Fluorinated Peptide Analogs

Thorough characterization is essential to confirm the identity, purity, and structural properties of the synthesized fluorinated peptide.

Technique Purpose Expected Outcome & Interpretation
Mass Spectrometry (MS) To confirm the molecular weight and purity of the peptide.A single major peak in the mass spectrum corresponding to the calculated molecular weight of the fluorinated peptide confirms its identity and high purity.[13][14]
¹⁹F NMR Spectroscopy To confirm the incorporation and environment of the fluorine atom(s).A characteristic signal in the ¹⁹F NMR spectrum provides direct evidence of fluorine incorporation.[15][16][17][18] The chemical shift of the ¹⁹F signal is highly sensitive to the local environment and can be used to study peptide conformation and interactions.[15][17]
¹H NMR Spectroscopy To determine the three-dimensional structure of the peptide in solution.Analysis of chemical shifts, coupling constants, and NOEs can provide detailed information about the peptide's conformation and the effect of fluorination on its structure.[18]
Circular Dichroism (CD) Spectroscopy To assess the secondary structure of the peptide (e.g., α-helix, β-sheet, random coil).The CD spectrum provides information on the overall secondary structure content. Comparing the spectrum of the fluorinated analog to the native peptide reveals the impact of fluorination on the peptide's conformation.[19]
Analytical HPLC To determine the purity of the final peptide product.A single, sharp peak in the HPLC chromatogram indicates a high degree of purity.

The Impact of Fluorination on Peptide Properties and Downstream Applications

The introduction of fluorine can significantly alter a peptide's biological properties, opening up new avenues for therapeutic development.

Fluorine_Impact cluster_fluorination Strategic Fluorination cluster_properties Altered Physicochemical Properties cluster_applications Enhanced Therapeutic Potential fluorine Introduction of Fluorine stability Increased Metabolic Stability fluorine->stability binding Modulated Receptor Binding fluorine->binding conformation Altered Secondary Structure fluorine->conformation lipophilicity Increased Lipophilicity fluorine->lipophilicity pk_profile Improved Pharmacokinetics stability->pk_profile efficacy Enhanced In Vivo Efficacy binding->efficacy bioavailability Increased Bioavailability lipophilicity->bioavailability new_therapeutics Novel Therapeutic Agents pk_profile->new_therapeutics efficacy->new_therapeutics bioavailability->new_therapeutics

Caption: The cascading effects of fluorination on peptide properties and therapeutic applications.

Downstream Applications:

  • Drug Development: The primary application of fluorinated peptides is in the development of novel therapeutics with improved drug-like properties.[8][20] For example, fluorination of GLP-1 analogs has been shown to increase their stability against DPP-IV degradation, a key consideration for diabetes treatments.[3]

  • Biomaterials: Fluorinated peptides can self-assemble into unique nanostructures, such as hydrogels, with potential applications in drug delivery and tissue engineering.[1][21]

  • Molecular Probes: The unique NMR signature of ¹⁹F makes fluorinated peptides excellent probes for studying peptide-protein interactions and cellular processes without background interference.[8][16][17][22]

Conclusion: A Call for Rational Design

The strategic incorporation of fluorine offers a powerful and versatile tool for modulating the properties of bioactive peptides. A thorough understanding of the principles of fluorination, coupled with robust synthetic and analytical methodologies, is crucial for the successful design and development of novel fluorinated peptide-based therapeutics. As our understanding of the nuanced effects of fluorine continues to grow, so too will the opportunities to create innovative and effective treatments for a wide range of diseases.

References

  • B-J, B., & Gill, H. (2020). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]

  • Carver, J. A., & Duggan, P. J. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. ANU Open Research. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancements in Peptide Synthesis with Fluorinated Amino Acids. Pharmaffiliates. [Link]

  • Hunter, L. (2010). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry. [Link]

  • Kries, H., Niquille, D. L., & Hilvert, D. (2015). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. PMC. [Link]

  • Papini, A. M. (2017). Influencing peptide secondary structure through side chain fluorination. ResearchGate. [Link]

  • Wang, Y., & Chilkoti, A. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]

  • Sparks, B. Y., & Tovar, J. D. (2018). Fluorinated peptide biomaterials. PMC. [Link]

  • Wang, Y., & Chilkoti, A. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC. [Link]

  • Salgado, J., et al. (2020). Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides. PubMed. [Link]

  • Vella, P., et al. (2020). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. ResearchGate. [Link]

  • Kim, H., et al. (2011). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. PMC. [Link]

  • Kim, H., et al. (2011). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. ACS Publications. [Link]

  • Kim, H., et al. (2011). Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1. ResearchGate. [Link]

  • Jida, M., & Tourwé, D. (2024). Fluorine-containing macrocyclic peptides and peptidomimetics. RSC Publishing. [Link]

  • Jäckel, C., et al. (2013). Impact of fluorination on proteolytic stability of peptides in human blood plasma. PubMed. [Link]

  • Evavold, B. D., et al. (2011). Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner. PubMed Central. [Link]

  • Wu, Y., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Bioconjugate Chemistry. [Link]

  • Marsh, E. N. G. (2014). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Publications. [Link]

  • Hollingworth, C., & Gouverneur, V. (2018). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC. [Link]

  • Kocman, V., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS Publications. [Link]

  • Wang, F., & Zhu, C. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]

  • Wu, Y., et al. (2023). Multivalent Fluorinated Nanorings for On-Cell 19F NMR. PMC. [Link]

  • Brittain, S. M., et al. (2005). Separation of peptides based on fluorine content.MALDI-MS spectra of... ResearchGate. [Link]

  • Honfroy, A., et al. (2024). Fluorinated Peptide Hydrogels Result in Longer In Vivo Residence Time after Subcutaneous Administration. CY Tech. [Link]

  • Evavold, B. D., et al. (2011). Fluorine substitutions in an antigenic peptide selectively modulate T-cell receptor binding in a minimally perturbing manner. Portland Press. [Link]

  • Meng, B., et al. (2022). Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for 19F-MRI. PubMed. [Link]

  • Wang, S.-K., et al. (2021). Design and synthesis of fluorinated peptides for analysis of fluorous effects on the interconversion of polyproline helices. PubMed. [Link]

  • Meng, B., et al. (2022). Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for F-MRI. ResearchGate. [Link]

  • Meng, B., et al. (2022). Highly Fluorinated Peptide Probes with Enhanced In Vivo Stability for 19F-MRI. Wiley Online Library. [Link]

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. [Link]

  • Goto, Y., et al. (2024). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. RSC Publishing. [Link]

  • Gross, M. L., & Ji, C. (2020). The Application of Fluorine-Containing Reagents in Structural Proteomics. PMC. [Link]

  • Wu, Y., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. PMC. [Link]

  • Bio-protocol. (n.d.). Receptor Binding Assays. Bio-protocol. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]

  • Springer Nature. (n.d.). Solid-Phase Peptide Synthesis. Springer Nature Experiments. [Link]

  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • Dibeler, V. H., & Mohler, F. L. (1948). Mass spectra of fluorocarbons. NIST. [Link]

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Troubleshooting & Optimization

Technical Support Center: Maximizing Success in Reactions with Ethyl 3-amino-2,2-difluoropropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 3-amino-2,2-difluoropropanoate hydrochloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you improve reaction yields and overcome common challenges. The unique structure of this fluorinated amino ester presents specific considerations that, when properly addressed, can lead to highly successful synthetic outcomes.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable building block in medicinal chemistry and drug discovery, primarily due to the presence of the gem-difluoromethylene group (CF2). This motif can act as a bioisostere for a carbonyl group or an amide, enhancing metabolic stability and modulating the pharmacokinetic properties of a molecule.[1][2] However, the electron-withdrawing nature of the fluorine atoms can decrease the nucleophilicity of the adjacent amine, and the hydrochloride salt form requires careful consideration of reaction conditions. This guide will address these nuances to help you optimize your reactions.

Troubleshooting Guide: Low Reaction Yields

This section is formatted in a question-and-answer style to directly address common issues encountered during N-acylation and other coupling reactions.

Question 1: My amide coupling (N-acylation) reaction with this compound is resulting in a low yield or no product. What are the likely causes and how can I fix it?

Answer:

Low yields in amide coupling reactions with this substrate are a common challenge. The root cause often lies in a combination of factors related to the amine's reactivity and the reaction setup. Here’s a systematic approach to troubleshooting:

1. Inefficient Amine Free-Basing:

  • The Problem: Ethyl 3-amino-2,2-difluoropropanoate is supplied as a hydrochloride salt. The amine must be deprotonated to its free base form to act as a nucleophile. Incomplete deprotonation is a primary reason for low conversion.

  • The Chemistry: The equilibrium between the ammonium salt and the free amine must be shifted significantly towards the free amine. The pKa of the ammonium group is lowered by the adjacent electron-withdrawing gem-difluoro group, but a suitable base is still crucial.

  • Solutions:

    • Choice of Base: Use a non-nucleophilic organic base. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is a common choice as it is sterically hindered and less likely to compete as a nucleophile.[3] Triethylamine (TEA) can also be used, but it is more nucleophilic and can sometimes lead to side products.

    • Stoichiometry of Base: At least one equivalent of base is required to neutralize the hydrochloride salt. It is common practice to use a slight excess (1.1-1.5 equivalents) to ensure complete deprotonation. When using coupling reagents that also generate acid (e.g., phosphonium salts), additional equivalents of base will be necessary.[4]

    • Pre-mixing: Consider pre-mixing the this compound with the base in the reaction solvent for a short period (e.g., 15-30 minutes) before adding the carboxylic acid and coupling agent. This can help ensure the free amine is readily available for the coupling reaction.

2. Suboptimal Coupling Reagent:

  • The Problem: The reduced nucleophilicity of the fluorinated amine may require a more potent coupling reagent than standard carbodiimides like DCC or EDC, especially if the carboxylic acid partner is also sterically hindered.[5]

  • The Chemistry: Coupling reagents work by activating the carboxylic acid to form a highly reactive intermediate (e.g., an active ester or acylphosphonium salt) that is more susceptible to nucleophilic attack by the amine.

  • Solutions:

    • Switch to a More Powerful Reagent: Uronium/aminium salts like HATU, HBTU, or HCTU are generally more effective for challenging couplings as they form highly reactive activated esters.[3][5] Phosphonium salts like PyBOP are also excellent choices.[4]

    • Consider Acyl Halide Formation: For particularly difficult couplings, converting the carboxylic acid to an acyl fluoride or acyl chloride can be a highly effective strategy.[5][6] This is a two-step process but often provides the desired product when other methods fail.

3. Reaction Conditions:

  • The Problem: Inappropriate solvent, temperature, or concentration can hinder the reaction.

  • Solutions:

    • Solvent: Use anhydrous, polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile. Ensure your solvents are rigorously dried, as water can hydrolyze the activated carboxylic acid intermediate.[7]

    • Temperature: Most amide couplings are run at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can sometimes increase the rate, but this should be done cautiously to avoid side reactions or epimerization if chiral centers are present.

    • Concentration: Ensure the reaction is not too dilute. A typical concentration is in the range of 0.1-0.5 M.

Troubleshooting Workflow:

Below is a DOT script for a visual troubleshooting guide.

Troubleshooting_Yield cluster_base Base Optimization cluster_reagent Coupling Reagent Strategy cluster_conditions Reaction Environment start Low Yield in Amide Coupling check_base Step 1: Verify Amine Free-Basing start->check_base outcome_no_change Still Low Yield check_base->outcome_no_change base_type Use non-nucleophilic base (DIPEA) check_base->base_type Choice of Base check_reagent Step 2: Evaluate Coupling Reagent check_reagent->outcome_no_change stronger_reagent Switch to HATU, HBTU, or PyBOP check_reagent->stronger_reagent Potency check_conditions Step 3: Assess Reaction Conditions check_conditions->outcome_no_change solvent Use dry, polar aprotic solvent (DMF, DCM) check_conditions->solvent outcome_improved Yield Improved base_equiv Ensure sufficient equivalents (1.1-2.2 eq.) base_type->base_equiv premix Pre-mix amine salt and base base_equiv->premix premix->check_reagent premix->outcome_improved stronger_reagent->outcome_improved acyl_halide Consider Acyl Fluoride/Chloride stronger_reagent->acyl_halide If still failing acyl_halide->check_conditions acyl_halide->outcome_improved temperature Optimize temperature (RT to 40°C) solvent->temperature concentration Check concentration (0.1-0.5 M) temperature->concentration concentration->outcome_improved After Optimization

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable? How should I store it?

A: The compound is generally stable as a solid hydrochloride salt. It is advisable to store it in a cool, dark, and dry place under an inert atmosphere to prevent moisture absorption and potential degradation.

Q2: Can I use inorganic bases like sodium carbonate or potassium carbonate to free-base the amine?

A: While inorganic bases can be used, they are often not ideal for these types of coupling reactions. They have limited solubility in common organic solvents like DCM and DMF, which can lead to heterogeneous reaction mixtures and incomplete deprotonation. Organic bases like DIPEA or TEA are generally preferred for their solubility and compatibility with standard coupling protocols.

Q3: I am observing a side product that appears to be an elimination product. Is this common?

A: While not the most common pathway for this specific substrate, dehydrofluorination can occur in related fluorinated compounds under strongly basic conditions.[1][8] If you are using a very strong, non-hindered base or elevated temperatures, elimination could be a possibility. Stick to milder, sterically hindered bases like DIPEA and avoid excessive heating to minimize this risk.

Q4: How does the gem-difluoro group affect the purification of the final product?

A: Fluorinated compounds often have different polarity and solubility profiles compared to their non-fluorinated analogs. They can be more lipophilic.[9] This may require adjusting your chromatography solvent system. Additionally, the fluorine atoms can sometimes cause peak broadening in NMR spectra, which is a known phenomenon.

Experimental Protocols

Protocol 1: Optimized Amide Coupling using HATU

This protocol provides a robust method for the N-acylation of this compound with a generic carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid (R-COOH)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Preparation: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Activation: Add DIPEA (2.2 equivalents) to the solution and stir at room temperature for 5-10 minutes. This pre-activates the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve this compound (1.2 equivalents) in a small amount of anhydrous DMF.

  • Coupling: Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

ReagentEquivalentsPurpose
Carboxylic Acid1.0Substrate
Ethyl 3-amino-2,2-difluoropropanoate HCl1.2Nucleophile
HATU1.1Coupling Agent
DIPEA2.2Base (for free-basing and activation)
Anhydrous DMF-Solvent

Logical Relationships Diagram

This diagram illustrates the key chemical principles governing the success of the amide coupling reaction.

Reaction_Principles cluster_reactants Reactant Properties cluster_reagents Reagent Roles Amine_HCl Amine Hydrochloride (Inactive Nucleophile) Free_Amine Free Amine (Active Nucleophile) Amine_HCl->Free_Amine Deprotonation Product Amide Product Free_Amine->Product Nucleophilic Attack Carboxylic_Acid Carboxylic Acid (Weak Electrophile) Activated_Acid Activated Acid (Strong Electrophile) Carboxylic_Acid->Activated_Acid Activation Activated_Acid->Product Base Base (e.g., DIPEA) Base->Amine_HCl Base->Carboxylic_Acid (for some reagents) Coupling_Agent Coupling Agent (e.g., HATU) Coupling_Agent->Carboxylic_Acid

Caption: Key transformations in the amide coupling reaction.

References

  • Goti, G., et al. (2021). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. ACS Organic Letters. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Frontier, A. (2025). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

  • Mykhailiuk, P. K. (2019). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. Retrieved from [Link]

  • Carpino, L. A., et al. (1990). Synthesis and use of amino acid fluorides as peptide coupling reagent. Google Patents.
  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

  • Goti, G., et al. (2021). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. ACS Publications. Retrieved from [Link]

  • Chen, P. (1989). Synthesis of highly-strained gem-difluoro compounds by reaction of difluoromethylene with cycloalkenes. New Jersey Institute of Technology. Retrieved from [Link]

  • Powers, D. C., & Pa, A. (2019). Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. Molecules. Retrieved from [Link]

  • Carpino, L. A., et al. (1990). [(9-Fluorenylmethyl)oxy]carbonyl (FMOC) amino acid fluorides. Convienient new peptide coupling reagents applicable to the FMOC/tert-butyl strategy for solution and solid-phase syntheses. Journal of the American Chemical Society. Retrieved from [Link]

  • Shen, X., et al. (2018). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Organic Letters. Retrieved from [Link]

  • Reddit r/Chempros. (2025). Help on tricky electrophilic fluorination. Retrieved from [Link]

  • Shalosky, N. A., et al. (2011). A one-pot preparation of N-2-mercaptobenzoyl-amino amides. Tetrahedron Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Koksch, B. (2023). Fluorinated amino acids as orthogonal tools in peptide and protein engineering. Beilstein Talks. Retrieved from [Link]

Sources

Technical Support Center: Purification of Ethyl 3-amino-2,2-difluoropropanoate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of ethyl 3-amino-2,2-difluoropropanoate hydrochloride and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who work with these unique and challenging compounds. The presence of the gem-difluoro group and the polar amine hydrochloride salt functionality requires specialized purification strategies.

This document provides in-depth, experience-based answers to common challenges encountered in the lab. It is structured into a troubleshooting guide for immediate problem-solving and a comprehensive FAQ section for a deeper understanding of the principles involved.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low or No Recovery After Aqueous Work-up

Question: I've completed my reaction to synthesize this compound. After neutralizing with an aqueous base (e.g., NaHCO₃) and extracting with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc), I'm getting very low or no product in the organic phase. What's happening?

Answer: This is a classic problem when handling amino ester hydrochlorides. The issue likely stems from one of two areas: the basicity of your wash or the high polarity of the free amine.

  • Causality—The Free Amine's Polarity: The hydrochloride salt is water-soluble. When you neutralize it, you form the free amine (ethyl 3-amino-2,2-difluoropropanoate). While less polar than the salt, this gem-difluorinated amino ester can still exhibit significant polarity and water solubility, leading to it remaining in the aqueous layer. The gem-difluoro group is strongly electron-withdrawing, which reduces the basicity of the amine, but the overall molecule can still be quite polar.

  • Troubleshooting Steps:

    • Avoid Strong Bases: Do not use strong bases like NaOH or KOH for neutralization. These can potentially hydrolyze the ester group, especially with prolonged exposure or heating. A saturated solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is generally sufficient to liberate the free amine from its hydrochloride salt.[1][2]

    • Brine Wash: After extraction, wash the combined organic layers with saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, "salting out" your polar product and driving it into the organic layer.

    • Use a More Polar Extraction Solvent: If ethyl acetate fails, try extractions with a more polar solvent like n-butanol. However, be aware that removing n-butanol under vacuum is more difficult.

    • Back-Extraction: If you suspect your product is in the aqueous layer, you can try to recover it. Acidify the aqueous layer again with dilute HCl, wash with a non-polar solvent like ether to remove any non-basic impurities, and then carefully re-neutralize and re-extract.

Issue 2: The Purified Product is an Oil and Won't Crystallize

Question: I've removed the solvent after column chromatography, and my purified this compound is a thick, persistent oil instead of the expected crystalline solid. How can I induce crystallization?

Answer: The formation of oils or "gums" is common for hydrochloride salts of polar molecules. This often indicates the presence of trace impurities (residual solvent, moisture) or that the right conditions for nucleation have not been met.

  • Causality—Impediments to Crystal Lattice Formation: Crystal formation requires a high degree of purity and the right solvent environment for molecules to arrange into an ordered lattice. Residual solvents can act as impurities, disrupting this process. The inherent polarity of your molecule might also favor solvation over crystallization.

  • Troubleshooting Steps:

    • High Vacuum Drying: Ensure all volatile impurities are removed by drying the oil under a high vacuum for several hours, possibly with gentle warming (e.g., 30-40°C) if the compound is thermally stable.

    • Solvent-Induced Crystallization (Trituration):

      • Add a small amount of a non-polar solvent in which your product is insoluble, such as diethyl ether or hexane.[1][3]

      • Use a glass rod to scratch the inside of the flask below the level of the solvent. The micro-scratches on the glass provide nucleation points for crystal growth.

      • Stir or sonicate the mixture. The goal is to wash away impurities soluble in the non-polar solvent, leaving your purified, solid product behind.

    • Recrystallization: If trituration fails, a full recrystallization is necessary. The key is finding a suitable solvent system.

      • Ideal Solvent System: A good system dissolves your compound when hot but not when cold. For polar hydrochloride salts, common systems include ethanol/diethyl ether, methanol/diethyl ether, or isopropanol/hexane.[2]

      • Protocol: Dissolve the oil in a minimum amount of the hot polar solvent (e.g., ethanol). Slowly add the non-polar co-solvent (e.g., diethyl ether) until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the polar solvent to redissolve the precipitate, and then allow the solution to cool slowly to room temperature, and finally in a freezer.

Issue 3: Poor Separation During Silica Gel Column Chromatography

Question: I'm trying to purify my crude product using flash column chromatography on silica gel, but the product is smearing/tailing badly, or it's co-eluting with a polar impurity.

Answer: This is a frequent challenge with amines on standard silica gel. The acidic nature of silica gel interacts strongly with the basic amine, leading to poor peak shape and irreversible adsorption. The hydrochloride salt form presents its own issues.

  • Causality—Undesirable Column Interactions:

    • Acid-Base Interaction: Free amines are basic and bind strongly to the acidic silanol groups (Si-OH) on the silica surface, causing significant tailing.[4][5]

    • Salt In-situ: If you load the hydrochloride salt directly, it is highly polar and may not move from the origin. If you neutralize it just before loading, any excess base can also affect the separation.

  • Troubleshooting Workflow:

    G start Problem: Poor Separation of Amine on Silica Gel check_form Is the amine in its free base or salt form? start->check_form free_base Loaded as Free Base check_form->free_base Free Base hcl_salt Loaded as HCl Salt check_form->hcl_salt HCl Salt tailing Issue: Tailing / Smearing free_base->tailing no_elution Issue: Compound sticks at origin hcl_salt->no_elution solution_base Solution 1: Add Base to Mobile Phase tailing->solution_base solution_alumina Solution 3: Use a Different Stationary Phase tailing->solution_alumina solution_hilic Solution 2: Switch to HILIC Conditions no_elution->solution_hilic base_details Add 0.5-2% triethylamine (TEA) or ammonia in methanol to the eluent (e.g., EtOAc/Hex/TEA). solution_base->base_details hilic_details Use a polar stationary phase (e.g., amino or silica column) with a high organic mobile phase (e.g., Acetonitrile/Water). solution_hilic->hilic_details alumina_details Consider using neutral or basic alumina instead of silica gel. solution_alumina->alumina_details

    Caption: Decision workflow for troubleshooting amine purification by chromatography.

  • Detailed Solutions:

    • Add a Basic Modifier: The most common solution for purifying free amines on silica is to add a small amount of a basic modifier to your eluent system.[4]

      • Method: Add ~1% triethylamine (TEA) or a 0.5-2% solution of ammonia in methanol to your mobile phase (e.g., 90:9:1 Hexane:EtOAc:TEA). The modifier competes with your product for binding to the acidic sites on the silica, resulting in sharper peaks.

    • Use a Different Stationary Phase:

      • Alumina: Basic or neutral alumina can be an excellent alternative to silica for purifying amines, as it minimizes the acid-base interaction.[4]

      • Reversed-Phase (C18): If your compound and impurities have different hydrophobicities, reversed-phase chromatography is a powerful option. The highly polar hydrochloride salt will elute very early.

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent technique for highly polar compounds like amino ester salts.[6][7] It uses a polar stationary phase (like silica or an amino-propyl bonded phase) with a primarily organic mobile phase (e.g., acetonitrile with a small amount of aqueous buffer). This allows for the retention and separation of compounds that are too polar for reversed-phase.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to confirm the purity of my final product?

A1: A single method is rarely sufficient. A combination of techniques is required to establish purity authoritatively.[8]

  • ¹H and ¹⁹F NMR Spectroscopy: This is the primary tool. ¹H NMR will confirm the structure and can reveal solvent or other proton-containing impurities. ¹⁹F NMR is highly sensitive to the local electronic environment and is excellent for confirming the presence of the difluoro group and detecting any fluorinated impurities.[9] Quantitative NMR (qNMR) can be used for an absolute purity assessment against a certified internal standard.[8][10]

  • HPLC/UPLC: High-Performance Liquid Chromatography is essential for determining chemical purity. Use a high-resolution column (e.g., C18 for reversed-phase) with a UV detector. A gradient method (e.g., water/acetonitrile with 0.1% TFA or formic acid) is typically used to separate any non-volatile impurities. Purity is reported as the area percentage of the main peak.[11]

  • Mass Spectrometry (MS): LC-MS or direct infusion MS confirms the molecular weight of your compound, providing definitive evidence of its identity.

  • Elemental Analysis (CHN): For a final, pure, crystalline sample, elemental analysis provides the percentage of Carbon, Hydrogen, and Nitrogen. The experimental values should be within ±0.4% of the theoretical values calculated for the molecular formula.

Q2: How should I handle and store my this compound?

A2: As a hydrochloride salt, the compound is likely a solid that is more stable than its free amine counterpart.[3] However, proper handling is crucial.

  • Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15] Avoid creating dust.[12]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place.[12][14] It is likely hygroscopic (absorbs moisture from the air), so storing it in a desiccator is recommended. Protect from light. The free-base form can be less stable and should be stored under an inert atmosphere (nitrogen or argon) at low temperatures.

Q3: Can I convert the hydrochloride salt back to the free amine? If so, how?

A3: Yes, and this is often necessary for subsequent reaction steps where the free amine is the required nucleophile.[2]

  • Aqueous Method: Dissolve the hydrochloride salt in water or a suitable solvent and add a mild inorganic base like saturated NaHCO₃ or K₂CO₃ solution.[1] Extract the liberated free amine into an organic solvent (e.g., DCM, EtOAc). Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent. This must be done carefully to avoid product loss to the aqueous phase.

  • Non-Aqueous Method: For reactions sensitive to water, non-aqueous methods can be used. One approach involves adding a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to a suspension of the hydrochloride salt in an anhydrous organic solvent.[2] The resulting triethylammonium chloride byproduct often precipitates and can sometimes be filtered off, or it may remain soluble and not interfere with the subsequent reaction. Another method involves using zinc dust to deprotonate the salt in THF.[16]

Q4: What are some common impurities I should look for?

A4: Impurities can arise from the starting materials, side reactions, or degradation.

  • Unreacted Starting Materials: Depending on the synthesis route, these are common.

  • Over-alkylation/Oligomerization: The product amine can potentially react with starting materials to form dimers or oligomers.

  • Hydrolysis Product: The ester can hydrolyze to the corresponding carboxylic acid (3-amino-2,2-difluoropropanoic acid hydrochloride) if exposed to strong acid or base, especially with heat.

  • Residual Solvents: Solvents used in the reaction or purification (e.g., THF, ethanol, ethyl acetate) are common impurities easily detected by ¹H NMR.

Part 3: Protocols & Data

Protocol 1: Standard Recrystallization of an Amino Ester Hydrochloride

This protocol describes a general method for recrystallizing a polar salt like this compound.

  • Solvent Selection: Choose a polar solvent that dissolves the compound when hot (e.g., ethanol, isopropanol) and a non-polar co-solvent in which the compound is insoluble (e.g., diethyl ether, hexane).

  • Dissolution: Place the crude, oily, or solid product into an Erlenmeyer flask. Add the minimum volume of the hot polar solvent required to fully dissolve the compound. Use a magnetic stirrer and hot plate.

  • Precipitation: While the solution is still warm, slowly add the non-polar co-solvent dropwise with continuous stirring until you observe persistent cloudiness.

  • Clarification: Add 1-2 drops of the hot polar solvent to re-dissolve the precipitate and obtain a clear solution at the saturation point.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath or a freezer (-20°C) for at least one hour to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold, non-polar co-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all residual solvents.

Table 1: Common Chromatographic Systems for Purification
TechniqueStationary PhaseTypical Mobile Phase SystemTarget Compound FormBest For...
Normal Phase Silica Gel70-95% Hexane/EtOAc + 1% Triethylamine Free AmineSeparating moderately polar compounds; removes non-polar impurities.
Normal Phase Neutral Alumina80-100% DCM/Methanol (gradient)Free AminePurifying basic amines without tailing.
Reversed Phase C18 SilicaWater/Acetonitrile + 0.1% TFA (gradient)HCl SaltSeparating based on hydrophobicity; good for analytical purity checks.
HILIC Silica or Amino-propyl95:5 Acetonitrile:Water (isocratic or gradient)HCl SaltPurifying highly polar compounds that are unretained in reversed phase.[6]
References
  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]

  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. ResearchGate Q&A. [Link]

  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. [Link]

  • Mishra, P., et al. (2008). Synthesis and Characterization of Amide Prodrugs of Flurbiprofen. SciELO. [Link]

  • Pharma Growth Hub. (2023). Amino columns. YouTube. [Link]

  • University of Rochester. Column Chromatography Notes. Department of Chemistry Resources. [Link]

  • University of Alberta. Column chromatography. Department of Chemistry Resources. [Link]

  • Tantry, S. J., Ananda, K., & Suresh Babu, V. V. (2001). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amino peptide esters. Indian Journal of Chemistry - Section B, 40B, 1078-1082. [Link]

  • Jiang, Z., et al. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC - NIH. [Link]

  • Google Patents. (2013). Amino acid methyl ester hydrochloride preparation.
  • MDPI. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI Journals. [Link]

  • Reddy, P. G., et al. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH. [Link]

  • ResearchGate. (2009). Halofluorination of N-protected α,β-dehydro-α-amino acid esters—A convenient synthesis of α-fluoro-α-amino acid derivatives. ResearchGate. [Link]

  • PubMed. (2012). Diastereoselective synthesis of aliphatic α,α-difluoro-β3-amino esters via a sonocatalyzed Reformatsky reaction. PubMed. [Link]

  • Agilent. Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. Agilent Technologies. [Link]

  • Veeprho. Ethyl 3-amino-3-phenylpropanoate | CAS 6335-76-8. Veeprho Product Page. [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • Dutscher. Protein purification troubleshooting guide. Dutscher Technical Resources. [Link]

  • Schaff, J. K. (1989). Fluorinated Esters: Synthesis and Identification. PDXScholar. [Link]

  • ChemBK. ethyl 3-amino-2,2-difluoropropanoate. ChemBK. [Link]

  • PubChem. Ethyl 2,2-difluoropropanoate. PubChem Database. [Link]

  • Shehata, M. A., et al. (2004). Spectrofluorimetric Method for Determination of Panthenol in Cosmetic and Pharmaceutical Formulations. ResearchGate. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Aminophenol Hydrochloride, 98% (UV-Vis). Cole-Parmer. [Link]

  • PubMed. (2019). Long-term thermal stability of fluorescent dye used for chiral amino acid analysis on future spaceflight missions. PubMed. [Link]

Sources

Stability and storage conditions for Ethyl 3-amino-2,2-difluoropropanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for Ethyl 3-amino-2,2-difluoropropanoate hydrochloride. As a Senior Application Scientist, I've designed this resource to provide you with in-depth, field-tested insights into the stability and storage of this valuable fluorinated amino acid ester. The introduction of fluorine atoms into organic molecules can significantly enhance properties like cell membrane permeability, metabolic stability, and bioavailability, making this compound a key building block in medicinal chemistry.[1] This guide will help you maintain its integrity throughout your research.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored at 2-8°C. It is also crucial to keep the compound in a dark place, under an inert atmosphere, and away from moisture.[2] The hydrochloride salt form enhances stability, but like many amino acid esters, it can be susceptible to degradation under suboptimal conditions.

Q2: My lab stores chemicals at room temperature. Is this acceptable for short-term storage?

While refrigerated storage is strongly recommended, some sources suggest that room temperature storage may be acceptable, provided the container is kept tightly sealed in a dry, dark, and well-ventilated area.[3] However, for periods longer than a few days, or in environments with fluctuating temperature and humidity, refrigeration is the safest practice to prevent potential degradation.

Q3: I've noticed some discoloration in my sample. What could be the cause and is the product still usable?

Discoloration can be an indicator of degradation. This could be caused by exposure to light, moisture, or incompatible materials such as oxidizing agents.[3][4] Before using a discolored sample, it is highly advisable to re-test its purity and structural integrity using analytical methods like NMR or mass spectrometry.

Q4: Can I dissolve the compound in a solvent for storage?

It is generally not recommended to store this compound in solution for extended periods. Many esters, particularly those with amine functionalities, can be prone to hydrolysis or other solvent-mediated degradation pathways. If you need to prepare a stock solution, it is best to do so fresh for each experiment. If short-term storage of a solution is unavoidable, use a dry, aprotic solvent and store at low temperatures (e.g., -20°C or -80°C) in small, tightly sealed aliquots to minimize freeze-thaw cycles and exposure to moisture.

Q5: What are the primary degradation pathways I should be concerned about?

The two primary degradation pathways for this compound are hydrolysis of the ethyl ester and potential reactions involving the free amine. The presence of moisture can lead to the hydrolysis of the ester back to the carboxylic acid. The amine group, although protonated as a hydrochloride salt, can still be reactive, especially if the salt is not fully stable.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Inconsistent results in my reactions.

Inconsistent reaction outcomes are often traced back to reagent instability. If you suspect your this compound is the cause, consider the following:

  • Verify Storage Conditions: Double-check that the compound has been stored according to the recommended guidelines (see table below).

  • Aliquot Your Supply: If you are using a large bottle of the reagent, consider aliquoting it into smaller, single-use vials. This minimizes the exposure of the bulk material to the atmosphere each time it is used.

  • Re-characterize the Material: If you have access to analytical instrumentation, obtaining a fresh NMR or mass spectrum of the compound can confirm its identity and purity.

Issue 2: The compound is difficult to dissolve.
Data Summary: Storage Conditions
ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes degradation kinetics.
Atmosphere Inert Gas (e.g., Argon, Nitrogen)[4]Prevents oxidation and moisture contact.
Light Keep in a dark placePrevents light-induced degradation.
Moisture Store in a dry, tightly sealed container[2][3][5]Prevents hydrolysis of the ester.
Incompatible Materials Avoid oxidizing agents and acids[2][3][4]Prevents chemical reactions that can degrade the compound.
Experimental Protocol: Aliquoting for Long-Term Stability

To ensure the long-term stability of your this compound, follow this best-practice aliquoting procedure:

  • Prepare a Controlled Environment: Work in a glove box or a fume hood with a dry, inert atmosphere.

  • Pre-label Vials: Use vials with tight-sealing caps suitable for low-temperature storage.

  • Dispense the Compound: Carefully weigh and dispense the desired amount of the compound into each vial.

  • Purge with Inert Gas: Before sealing, flush the headspace of each vial with an inert gas like argon or nitrogen.

  • Seal Tightly: Secure the caps on the vials.

  • Store Appropriately: Place the aliquoted vials in a labeled container and store at 2-8°C in a dark location.

Troubleshooting Logic Diagram

Troubleshooting_Flowchart start Inconsistent Experimental Results check_storage Verify Storage Conditions (2-8°C, Dark, Dry, Inert) start->check_storage improper_storage Improper Storage check_storage->improper_storage aliquot Aliquot Reagent into Single-Use Vials improper_storage->aliquot Yes recharacterize Re-characterize Material (NMR, Mass Spec) improper_storage->recharacterize No aliquot->recharacterize purity_ok Purity Confirmed? recharacterize->purity_ok continue_exp Continue Experiment purity_ok->continue_exp Yes new_reagent Obtain New Reagent purity_ok->new_reagent No

Caption: Troubleshooting workflow for inconsistent experimental results.

References

  • CHIRALEN. Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate hydrochloride.
  • Thermo Fisher Scientific. Safety Data Sheet.
  • Cayman Chemical. Safety Data Sheet.
  • Apollo Scientific. Ethyl 3-amino-4,4,4-trifluorocrotonate Safety Data Sheet.
  • Cole-Parmer. Material Safety Data Sheet - Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate.
  • ChemBK. ethyl 3-amino-2,2-difluoropropanoate.
  • BLDpharm. cas 541547-37-9|| where to buy this compound.

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Common side reactions and byproducts in syntheses using this compound

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Grignard Reagents (R-MgX)

Welcome to the Technical Support Center for Grignard Reagents. This guide is designed for researchers, scientists, and drug development professionals who utilize these powerful organometallic compounds. Victor Grignard was awarded the Nobel Prize in 1912 for their discovery, and they remain a cornerstone of organic synthesis for forming carbon-carbon bonds.[1][2] However, their high reactivity makes them susceptible to several side reactions and sensitive to experimental conditions.

This document provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues, minimize byproduct formation, and maximize the success of your Grignard-based syntheses.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries and fundamental concepts researchers encounter when working with Grignard reagents.

Q1: What are the most common side reactions and byproducts I should be aware of?

The principal side reactions are Wurtz coupling, enolization, and reaction with protic sources.

  • Wurtz Coupling: This reaction results in a homocoupled dimer (R-R) of your starting organic halide.[3][4] It occurs when a newly formed Grignard reagent molecule (R-MgX) reacts with an unreacted molecule of the organic halide (R-X).[3][5][6][7] This is especially problematic with reactive halides like benzylic or allylic halides and can be promoted by high local concentrations of the halide or elevated temperatures.[3][8]

  • Enolization: Instead of acting as a nucleophile and attacking the carbonyl carbon, the Grignard reagent can act as a base, abstracting an acidic α-proton from the ketone or aldehyde.[9][10] This generates an enolate and consumes both starting materials, which revert to the starting ketone/aldehyde upon aqueous workup.[9][10] This is more common with sterically hindered ketones and bulky Grignard reagents.[9][10]

  • Reaction with Protic Sources (Quenching): Grignard reagents are extremely strong bases and will react vigorously with any source of acidic protons, most commonly adventitious water in glassware or solvents.[11][12][13] This reaction protonates the carbanionic portion of the reagent to form an alkane (R-H), effectively destroying the reagent.[12][14]

Q2: My Grignard reaction won't start. What are the likely causes?

Initiation failure is a classic issue. The primary causes are:

  • Inactive Magnesium Surface: Magnesium turnings are naturally coated with a passivating layer of magnesium oxide (MgO), which prevents the organic halide from reaching the metal surface.[9]

  • Presence of Water: Even trace amounts of moisture in the glassware, solvent, or on the magnesium surface will prevent the reaction from starting.[9][13][15] All components must be scrupulously dried.[11][16]

  • Unreactive Halide: The reactivity order for halides is I > Br > Cl > F. While alkyl bromides are common, chlorides can be sluggish and may require an initiator or activator.

Q3: How does the "Schlenk Equilibrium" affect my reaction's outcome?

The Grignard reagent is not simply "R-MgX" in solution. It exists in a dynamic equilibrium known as the Schlenk equilibrium.[17][18]

2 RMgX ⇌ MgX₂ + R₂Mg

The position of this equilibrium is influenced by the solvent, temperature, and the nature of the R group and halide.[17][18] The different species exhibit different reactivities. For instance, the monomeric form (RMgX) is generally considered more reactive in nucleophilic additions than its dimeric or aggregated counterparts.[17] Coordinating solvents like tetrahydrofuran (THF) stabilize the monomeric species, shifting the equilibrium and enhancing reactivity.[17][18][19] Understanding this equilibrium is crucial for optimizing reaction conditions for selectivity and yield.[17]

Q4: Why did I recover my starting ketone after the reaction?

This is a classic sign that your Grignard reagent acted as a base instead of a nucleophile, causing enolization of the ketone.[9][10] After you perform the aqueous workup, the resulting enolate is protonated, regenerating the starting ketone. This side reaction is favored under several conditions:

  • Steric Hindrance: If either the Grignard reagent or the ketone's carbonyl carbon is sterically bulky, proton abstraction from the less-hindered α-carbon becomes kinetically favorable over nucleophilic attack.[10]

  • Acidic α-Protons: Ketones with particularly acidic α-protons are more susceptible to deprotonation.

Section 2: Troubleshooting Guides & Protocols

This section provides actionable protocols to overcome common experimental failures.

Problem 1: High Yield of Wurtz Coupling Byproduct (R-R)

Causality: The Wurtz coupling side reaction is a bimolecular reaction between the Grignard reagent (R-MgX) and the unreacted organic halide (R-X). Its rate is highly dependent on the concentration of the organic halide. Therefore, the key to suppression is to maintain a very low concentration of the halide at all times, ensuring it reacts with the magnesium surface faster than it can react with an already-formed Grignard molecule.[3][5][6]

  • Apparatus Setup: Use a three-necked flask equipped with a reflux condenser, a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Ensure all glassware is flame- or oven-dried immediately before use.[3][11]

  • Magnesium Activation: Place magnesium turnings (1.2 eq.) in the flask. Add a single crystal of iodine and gently warm the flask under an inert atmosphere until the purple vapor sublimes and coats the magnesium, then fades.[3] This etches the oxide layer away. Allow the flask to cool completely.

  • Controlled Halide Addition: Dissolve the organic halide (1.0 eq.) in anhydrous ether or THF to make a dilute solution (e.g., 0.5 M). Add this solution to the dropping funnel.

  • Initiation: Add a small volume (~5-10%) of the halide solution to the activated magnesium. Wait for signs of reaction (gentle bubbling, cloudiness, warming).[9] If it does not start, gentle warming or sonication may be required.

  • Slow Addition: Once the reaction is initiated and self-sustaining (gentle reflux), begin the dropwise addition of the remaining halide solution from the funnel. The addition rate is the critical parameter. The rate should be slow enough to maintain a steady, gentle reflux without external heating.[3][4] This ensures the concentration of unreacted halide remains low.

  • Reaction Completion: After the addition is complete, continue stirring at room temperature or with gentle reflux for an additional 30-60 minutes to ensure all magnesium is consumed.

Diagram 1: Reaction Pathways

cluster_0 Desired Grignard Formation cluster_1 Wurtz Coupling Side Reaction RX_Mg R-X + Mg RMgX R-MgX (Grignard Reagent) RX_Mg->RMgX Ether/THF RMgX_side R-MgX RR R-R (Wurtz Byproduct) RMgX_side->RR SN2-like attack RX_side R-X RX_side->RR

Caption: Desired Grignard formation vs. Wurtz coupling side reaction.

Problem 2: Low Conversion due to Enolization

Causality: The Grignard reagent's function as a base competes with its function as a nucleophile.[10] For sterically demanding substrates, the kinetic barrier for proton abstraction is lower than for nucleophilic attack at the crowded carbonyl carbon. Lowering the reaction temperature can often favor the desired nucleophilic addition pathway, as it has a higher activation energy but is more thermodynamically favorable.

  • Prepare Grignard Reagent: Synthesize the Grignard reagent as described in the previous protocol. After its formation is complete, cool the solution to -78 °C using a dry ice/acetone bath.

  • Prepare Substrate: In a separate, dry flask, dissolve the sterically hindered ketone or aldehyde (1.0 eq.) in anhydrous THF. Cool this solution also to -78 °C.

  • Slow Addition at Low Temperature: Using a cannula or a syringe, slowly add the Grignard reagent solution to the stirred ketone solution at -78 °C over 30-60 minutes. Maintaining a very low temperature is critical to disfavor the enolization pathway.[20]

  • Slow Warming: After the addition is complete, allow the reaction to stir at -78 °C for another hour. Then, remove the cooling bath and allow the reaction to warm slowly to room temperature over several hours (or overnight).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[3][15] Avoid using strong acids initially, as this can sometimes cause elimination of the newly formed alcohol.

Diagram 2: Competing Pathways at the Carbonyl

cluster_nuc Nucleophilic Addition (Desired) cluster_base Enolization (Side Reaction) Ketone Sterically Hindered Ketone Nuc_Attack R-MgX attacks Carbonyl Carbon Ketone->Nuc_Attack Low Temp Favors Base_Attack R-MgX attacks α-Proton Ketone->Base_Attack High Temp / Steric Hindrance Favors Alkoxide Tertiary Alkoxide Intermediate Nuc_Attack->Alkoxide Product Tertiary Alcohol (After Workup) Alkoxide->Product Enolate Enolate Intermediate Base_Attack->Enolate Recovered_Ketone Recovered Ketone (After Workup) Enolate->Recovered_Ketone

Caption: Nucleophilic addition vs. enolization pathways for Grignard reagents.

Section 3: Data Summary

The choice of solvent can significantly impact the prevalence of side reactions, particularly Wurtz coupling.

Organic HalideSolventTemp (°C)Yield of Grignard Reagent (%)Yield of Wurtz Byproduct (%)Source
Benzyl ChlorideDiethyl Ether (Et₂O)3594~5[3]
Benzyl ChlorideTetrahydrofuran (THF)6627>70[3]
Benzyl Chloride2-Methyl-THF80>95<5[3][4]

Table 1: Effect of Solvent on Wurtz Coupling for Benzyl Chloride. As the data shows, for a reactive halide like benzyl chloride, THF can dramatically increase the amount of Wurtz coupling byproduct compared to diethyl ether or 2-MeTHF.[3][4]

Section 4: Experimental Workflow Visualization

Executing a successful Grignard reaction hinges on a meticulously anhydrous setup. The following workflow diagram outlines the critical steps.

Diagram 3: Anhydrous Grignard Reaction Workflow

A 1. Dry Glassware (Flame or Oven-Dry) B 2. Assemble Apparatus (Flask, Condenser, Funnel) Under Inert Gas (N₂/Ar) A->B C 3. Activate Mg Turnings (e.g., with Iodine) B->C D 4. Add Anhydrous Solvent (e.g., Ether, THF) C->D E 5. Initiate Reaction (Add small aliquot of R-X) D->E F 6. Slow, Dropwise Addition of remaining R-X solution E->F G 7. Reaction with Electrophile (e.g., Ketone, Aldehyde) F->G H 8. Aqueous Workup (e.g., sat. aq. NH₄Cl) G->H I 9. Extraction & Purification H->I

Caption: Standard workflow for setting up an anhydrous Grignard reaction.[11]

References

  • BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. BenchChem.
  • Fiveable. (n.d.). Schlenk Equilibrium Definition. Fiveable.
  • BenchChem. (2025). Preventing the formation of Wurtz coupling products in Grignard reactions. BenchChem.
  • BenchChem. (2025).
  • Deitmann, E., et al. (2023). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Journal of Chemical Education. (2021). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent.
  • BenchChem. (2025). Application Note: A Detailed Protocol for the Grignard Reaction Using 1-Bromopentane. BenchChem.
  • Leah4Sci. (2020).
  • Wikipedia. (n.d.). Schlenk equilibrium. Wikipedia.
  • NIH National Library of Medicine. (n.d.). Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents.
  • SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism.
  • UCL Discovery. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran.
  • Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry.
  • Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Chem 355.
  • University of Michigan. (n.d.). The Grignard Reaction.
  • Royal Society of Chemistry. (2023).
  • Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment).
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • ACS Publications. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. The Journal of Physical Chemistry B.
  • ResearchGate. (2023).
  • University of Massachusetts Boston. (n.d.). Formation and reaction of a Grignard reagent.
  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents.
  • Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies.

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Optimizing solvent and temperature for reactions involving fluorinated amino esters

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Reactions with Fluorinated Amino Esters

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of solvent and temperature for reactions involving fluorinated amino esters. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your own experiments.

Section 1: Understanding the Unique Challenges of Fluorinated Amino Esters

Q1: Why are reactions involving fluorinated amino esters often more complex than their non-fluorinated counterparts?

The introduction of fluorine into amino esters induces significant changes in their chemical and physical properties, which can complicate reaction optimization.[1][2]

  • Electronic Effects: Fluorine is the most electronegative element, creating a strong electron-withdrawing effect.[3] This can decrease the nucleophilicity of the amino group and the reactivity of the ester, often making reactions like peptide couplings more challenging.[4] This electronic influence can also alter the acidity and basicity of nearby functional groups.[3]

  • Solubility Issues: The unique polarity of the C-F bond can lead to poor solubility in common organic solvents. Fluorinated compounds often exhibit a "fluorous effect," a tendency to self-associate or partition away from non-fluorinated molecules, which can hinder reaction rates in homogenous solutions.[5]

  • Conformational Constraints: The presence of fluorine can restrict the conformational flexibility of the amino ester, which can influence its interaction with reagents and catalysts.

  • Altered Stability: While the C-F bond itself is very strong, the electronic influence of fluorine can sometimes render the molecule susceptible to degradation pathways, such as the elimination of hydrogen fluoride (HF), particularly in β-fluoro carbonyl compounds.[6]

Q2: What are the most critical safety considerations when selecting solvents for these reactions?

Safety is the foremost concern. Many fluorinating reagents, often used in the synthesis of these esters, can react violently with common laboratory solvents.[7][8]

  • Reagent-Solvent Incompatibility: Electrophilic fluorinating agents like Selectfluor® can react rapidly and exothermically with solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and pyridine.[7][8] Always consult the Safety Data Sheet (SDS) for your specific reagent before selecting a solvent.

  • Thermal Instability: Some reagents, like diethylaminosulfur trifluoride (DAST), are thermally unstable and can decompose, releasing corrosive and toxic byproducts.[8] This necessitates careful temperature control.

  • Toxicity of Byproducts: Reactions can generate hydrogen fluoride (HF), which is highly corrosive and toxic. Ensure proper ventilation and have an appropriate quenching strategy and emergency plan in place.

Section 2: Strategic Solvent Selection

Q3: How should I approach selecting an optimal solvent system for my reaction?

A systematic approach is crucial. The goal is to find a solvent that fully dissolves all reactants while promoting the desired chemical transformation without participating in side reactions. The following workflow provides a logical path for solvent selection.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Decision & Optimization cluster_2 Key Considerations Start Assess Solubility of Fluorinated Amino Ester Solubility_Test Screen solubility in a range of solvents: DCM, MeCN, DMF, NMP, TFE, HFIP Start->Solubility_Test Is_Soluble Is it soluble in standard non-fluorinated solvents? Solubility_Test->Is_Soluble Use_Standard Select best standard solvent. (e.g., MeCN, DCM) Proceed to temperature optimization. Is_Soluble->Use_Standard Yes Consider_Fluorous Solubility issue identified. Consider fluorinated solvents or mixtures. Is_Soluble->Consider_Fluorous No Final_Choice Select solvent/mixture with best solubility and reaction profile. Mixture_Screen Screen mixtures: TFE/DCM, HFIP/DCM, or NMP/DMSO for aggregation issues. Consider_Fluorous->Mixture_Screen Mixture_Screen->Final_Choice Safety Check reagent-solvent compatibility (e.g., no DMF with Selectfluor®). Monitoring Ensure solvent is compatible with reaction monitoring (e.g., ¹⁹F NMR).

Sources

Technical Support Center: Strategies for Overcoming Low Reactivity of Sterically Hindered Amino Groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges associated with the low reactivity of sterically hindered amino groups in chemical synthesis. Our goal is to equip you with the knowledge and practical protocols to overcome these synthetic hurdles and achieve your target molecules with greater efficiency and success.

Introduction: The Challenge of Steric Hindrance

Steric hindrance around an amino group presents a significant obstacle in organic synthesis, particularly in reactions like acylation, alkylation, and coupling, which are fundamental to the construction of complex molecules, including pharmaceuticals and peptides. The bulky substituents surrounding the nitrogen atom physically obstruct the approach of reactants, leading to sluggish or failed reactions. This guide will explore the underlying principles of this challenge and provide a toolkit of strategies to enhance the reactivity of these stubborn nucleophiles.

Part 1: Troubleshooting Guide for Common Reactions

This section is designed to help you diagnose and solve specific issues encountered during your experiments.

Acylation & Amide Bond Formation: The Persistent Hurdle

The formation of an amide bond is one of the most frequently performed transformations in medicinal chemistry. However, when dealing with a sterically hindered amine, standard coupling protocols often fail.

Q1: My standard amide coupling reaction using DCC/HOBt is failing with a hindered secondary amine. What is the likely cause and what should I try next?

A: The primary reason for failure is that the carbodiimide/HOBt system does not generate a sufficiently reactive activated ester to overcome the steric barrier of the amine. The bulky groups around the nitrogen atom prevent the effective nucleophilic attack on the activated carboxylic acid.

Troubleshooting Workflow:

G start Standard Coupling Fails (DCC/HOBt) reagent_class Select a More Potent Coupling Reagent Class start->reagent_class phosphonium Phosphonium Salts (PyBOP, PyAOP) reagent_class->phosphonium Highly effective for sterically demanding couplings uronium Uronium/Aminium Salts (HATU, HCTU, COMU) reagent_class->uronium Excellent performance, safety advantages other_reagents Alternative Reagents (T3P, BTC) reagent_class->other_reagents For particularly difficult cases conditions Optimize Reaction Conditions phosphonium->conditions uronium->conditions other_reagents->conditions base Use a Hindered, Non-Nucleophilic Base (e.g., Collidine, DTBMP) conditions->base temp Increase Reaction Temperature (Consider Microwave Synthesis) conditions->temp success Successful Coupling base->success temp->success

Recommended Alternative Coupling Reagents:

For sterically hindered amines, more potent activating agents are necessary.[1] The most effective alternatives fall into these categories:

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Aza-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly effective for sterically demanding couplings.[1]

  • Aminium/Uronium Salts: This class includes well-known reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, and HCTU.[1][2] More recently developed reagents like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have shown excellent performance, often with advantages in safety.[3]

Table 1: Comparison of Coupling Reagents for Hindered Amines

Reagent ClassExamplesKey AdvantagesConsiderations
Phosphonium Salts PyBOP, PyAOPHighly effective for sterically demanding couplings.[1]Can be moisture sensitive.
Aminium/Uronium Salts HATU, HCTU, COMUFast reaction times, low racemization.[2] COMU offers improved safety.[3]Can form guanidinium byproducts if excess reagent is used.[3]
Miscellaneous T3P, BTC (Triphosgene)T3P is effective for hindered peptides.[3] BTC is highly efficient for less reactive amines.[3]T3P requires a tertiary amine. BTC and its intermediates are highly toxic.[3]

Experimental Protocol: General Procedure for HATU-Mediated Coupling

  • Dissolve the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.) in an anhydrous aprotic solvent (e.g., DMF, NMP) under an inert atmosphere (N₂ or Ar).

  • Add a non-nucleophilic hindered base such as diisopropylethylamine (DIEA) or 2,4,6-collidine (2.0-3.0 equiv.).[4]

  • Stir the mixture for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the sterically hindered amine (1.0-1.2 equiv.) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require elevated temperatures (40-60 °C) or extended reaction times.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Purify by column chromatography.

Q2: I'm still observing low yields even with a stronger coupling reagent. What other parameters can I adjust?

A: Beyond the coupling reagent, several other factors can be optimized:

  • Choice of Base: For segment couplings in peptide synthesis, highly hindered bases like 2,4,6-trimethylpyridine (collidine) or 2,6-di-tert-butyl-4-(dimethylamino)pyridine have been shown to be effective in minimizing side reactions and preserving stereochemical integrity.[4]

  • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Microwave-assisted organic synthesis (MAOS) is an excellent technique for this purpose, as it allows for rapid and uniform heating, often leading to significantly reduced reaction times and improved yields.[5][6][7]

  • Solvent: While polar aprotic solvents like DMF and NMP are common, exploring less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can sometimes be beneficial, depending on the substrates.

  • High Pressure: Applying high pressure (barochemistry) can promote reactions that are sterically hindered by favoring the formation of a more compact transition state.[8][9] This is a specialized technique but can be highly effective for particularly challenging cases.

Alkylation of Hindered Amines: Navigating a Minefield

Direct alkylation of amines with alkyl halides is notoriously difficult to control, often leading to over-alkylation.[10] This problem is exacerbated with hindered amines, where the desired mono-alkylation is even more challenging to achieve.

Q3: Why is the direct alkylation of my hindered primary amine with an alkyl halide giving me a mixture of products?

A: The initial alkylation product, a secondary amine, is often more nucleophilic than the starting primary amine due to the electron-donating nature of the newly introduced alkyl group.[11] This leads to a runaway reaction where the secondary amine competes for the alkyl halide, resulting in the formation of a tertiary amine and even a quaternary ammonium salt.

Strategies for Controlled Mono-Alkylation:

  • Reductive Amination: This is one of the most reliable methods for the controlled alkylation of amines. The amine is reacted with an aldehyde or ketone to form an imine or enamine in situ, which is then reduced to the desired alkylated amine. This approach avoids the issue of over-alkylation. For hindered tertiary amines, using trichlorosilane as a reducing agent with a Lewis base activator has proven effective.[12][13]

G start Hindered Amine + Carbonyl Compound imine_formation Imine/Iminium Formation start->imine_formation reduction Reduction with a suitable reducing agent (e.g., NaBH(OAc)₃, HSiCl₃) imine_formation->reduction product Alkylated Amine reduction->product

  • Specialized Reagents and Conditions: For N-alkylation of hindered secondary amines, using alkyl tosylates in the presence of a highly hindered base like 1,2,2,6,6-pentamethylpiperidine can yield the desired tertiary amines without racemization of adjacent chiral centers.[14]

C-N Cross-Coupling Reactions: An Alternative Pathway

When direct acylation or alkylation fails, transition metal-catalyzed cross-coupling reactions provide a powerful alternative for forming C-N bonds.

Q4: My attempts to synthesize a hindered arylamine via nucleophilic aromatic substitution have been unsuccessful. Is there a better way?

A: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the synthesis of aryl amines, including those with significant steric hindrance.[15][16] The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.

Key Components of a Successful Buchwald-Hartwig Amination:

  • Palladium Precatalyst: A variety of Pd(0) and Pd(II) sources can be used.

  • Ligand: The choice of phosphine ligand is crucial. For hindered amines, bulky, electron-rich ligands are generally preferred. The development of sterically hindered biarylphosphine ligands has significantly expanded the scope of this reaction.[17][18]

  • Base: A strong, non-nucleophilic base is required, with sodium or potassium tert-butoxide being commonly used.[18]

Part 2: Frequently Asked Questions (FAQs)

Q5: Are there any "universal" coupling reagents that work for most hindered amines?

A: While there is no single "universal" reagent, HATU and COMU are excellent starting points for most difficult amide couplings due to their high reactivity and generally good performance across a wide range of substrates.[2][3]

Q6: Can the Ugi reaction be used with sterically hindered amines?

A: The Ugi reaction, a multi-component reaction involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide, can be a viable strategy.[19][20] While steric hindrance can still be a factor, the reaction conditions are often mild, and it provides a rapid way to generate complex, amide-containing structures. However, in some cases, sterically hindered intermediates may be resistant to the final rearrangement step.[21]

Q7: How can I protect a less hindered amine in the presence of a more hindered one?

A: This can be challenging. One potential strategy is to use a reversible protecting group. For example, primary amines can react reversibly with carbon dioxide to form alkylammonium carbamates, which reduces their nucleophilicity and could potentially allow for selective reaction at the more hindered, but unprotected, amine under specific conditions.[22]

References

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. National Institutes of Health. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. American Chemical Society. [Link]

  • Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. American Chemical Society. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central. [Link]

  • An interrupted Ugi reaction enables the preparation of substituted indoxyls and aminoindoles. PubMed Central. [Link]

  • Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides. American Chemical Society. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PubMed Central. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Aromatic and sterically hindered amines in aza-Michael reaction : solvent and high pressure effects. ResearchGate. [Link]

  • Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. MDPI. [Link]

  • Ester synthesis by acylation. Organic Chemistry Portal. [Link]

  • Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis. Royal Society of Chemistry. [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Microwaves-assisted solvent-free synthesis of N-acetamides by amidation or aminolysis. ResearchGate. [Link]

  • The synthesis of sterically hindered amines by a direct reductive amination of ketones. Royal Society of Chemistry. [Link]

  • Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. ResearchGate. [Link]

  • 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Ugi reaction. Wikipedia. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Royal Society of Chemistry. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. [Link]

  • Facile Non-Racemizing Route for the N-Alkylation of Hindered Secondary Amines. Thieme. [Link]

  • Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates. American Chemical Society. [Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PubMed Central. [Link]

  • Progress in Microwave-Aided Chemical Synthesis. Australian Journal of Chemistry. [Link]

  • Hindered amines to slow down reactivity in producing rim elastomers.
  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI. [Link]

  • Monoalkylation of primary amines and N-sulfinylamides. ResearchGate. [Link]

  • Organic Letters Journal. American Chemical Society. [Link]

  • Ch22: Alkylation of Amines. University of Calgary. [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]

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Fluorinated Compounds Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe handling and disposal of fluorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these unique and potent molecules. The increasing application of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science necessitates a thorough understanding of their safe management in a laboratory setting.[1][2] This resource provides in-depth, field-proven insights and protocols to ensure the safety of personnel and the protection of the environment.

Section 1: Frequently Asked Questions (FAQs) - Core Principles of Fluorine Chemistry Safety

This section addresses fundamental questions regarding the safe handling of fluorinated organic compounds, providing the essential knowledge needed to work confidently and safely.

Q1: What are the primary hazards associated with fluorinated organic compounds?

A1: The hazards are twofold. Firstly, many fluorinating reagents are highly reactive and toxic.[1] Secondly, the carbon-fluorine bond is exceptionally strong, leading to high thermal and chemical stability in many fluorinated compounds.[3] This stability can make them persistent in the environment, with some, like per- and polyfluoroalkyl substances (PFAS), being labeled "forever chemicals."[3][4] Additionally, the metabolism of some fluorinated compounds can release toxic fluoride ions.[2]

Q2: What are the most critical pieces of Personal Protective Equipment (PPE) when working with fluorinated compounds?

A2: A multi-layered approach to PPE is crucial.

  • Eye Protection: At a minimum, chemical splash goggles are required. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]

  • Hand Protection: The choice of gloves is critical and depends on the specific compound and solvent. Always consult the glove manufacturer's compatibility chart. Double-gloving is recommended when handling highly corrosive or readily absorbed compounds.[1] Neoprene gloves are often recommended for protection against fluorine and potential hydrofluoric acid formation.[5]

  • Body Protection: A flame-resistant lab coat is mandatory. For larger scale operations or with particularly hazardous materials, a chemical-resistant apron or suit may be necessary.[1]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] If engineering controls are insufficient, a respirator may be required, with the type selected based on the specific hazard.[1][7]

Q3: How should I properly store fluorinated organic compounds?

A3: Proper storage is key to preventing accidents.

  • Store in a cool, dry, and well-ventilated area.[1][6]

  • Keep them away from incompatible materials, such as strong acids, bases, and oxidizing or reducing agents.[1] A detailed list of chemical incompatibilities should be consulted.[8][9]

  • Ensure all containers are clearly labeled with the chemical name and associated hazards.[1]

  • For highly reactive or odorous compounds, storage in a ventilated cabinet is recommended.[8][10]

Section 2: Troubleshooting Guide - Navigating Experimental Challenges

This section provides practical solutions to specific problems that may arise during experiments involving fluorinated compounds.

Problem Potential Cause Troubleshooting Steps
Unexpected reaction vigor or exotherm Highly reactive fluorinating agent (e.g., DAST).1. Ensure the reaction is cooled to the appropriate temperature (e.g., 0 °C or lower) before adding the reagent.[1] 2. Add the reagent slowly and portion-wise to control the reaction rate. 3. Ensure adequate stirring to dissipate heat.
Low yield in a fluorination reaction Moisture in the reaction setup.1. Thoroughly dry all glassware in an oven before use. 2. Use anhydrous solvents. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Corrosion of laboratory equipment Formation of hydrofluoric acid (HF) from the reaction of fluorine-containing compounds with moisture.[11]1. Use equipment made of compatible materials. Teflon® is often a good choice for gaskets and reaction vessels.[11] 2. Ensure a dry working environment. 3. Neutralize any potential acidic byproducts during workup.
Difficulty in removing fluorinated byproducts The unique polarity and solubility of fluorinated compounds.1. Employ fluorous solid-phase extraction (F-SPE) to selectively retain fluorinated molecules. 2. Consider a liquid-liquid extraction with a fluorinated solvent.

Section 3: Emergency Protocols - Spill & Exposure Management

Immediate and correct response to spills and exposures is critical to mitigating harm.

Spill Cleanup

Q: I've spilled a small amount of a fluorinated solvent in the fume hood. What should I do?

A: For a small, contained spill (less than 1 liter) of a known substance inside a fume hood:

  • Alert others in the lab.[12][13]

  • Ensure you are wearing appropriate PPE , including double gloves, goggles, and a lab coat.[12][13]

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).[12][14] Work from the outside of the spill inward to prevent spreading.[12][13]

  • Collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.[12]

  • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[12]

  • Report the spill to your supervisor.[13]

Workflow for Small Spill Cleanup

Start Spill Occurs Alert Alert Others Start->Alert 1 PPE Don PPE Alert->PPE 2 Contain Contain Spill (Absorbent Material) PPE->Contain 3 Collect Collect Absorbed Material Contain->Collect 4 Clean Clean Spill Area Collect->Clean 5 Dispose Dispose of Waste Clean->Dispose 6 Report Report to Supervisor Dispose->Report 7 End End Report->End

Caption: Workflow for cleaning up a small chemical spill.

Q: What constitutes a "large spill" and how should it be handled?

A: A large spill is generally considered to be greater than 1 liter, or any amount of a highly toxic material outside of a containment device.[12] In such cases:

  • Evacuate the immediate area.[1][13]

  • Alert your institution's emergency response team immediately.[1]

  • If safe to do so, close doors to the affected area to confine the vapors.[13]

Personnel Exposure

Q: What is the first aid procedure for skin contact with a fluorinated compound?

A:

  • Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[1]

  • Remove any contaminated clothing while continuing to flush.[1]

  • For compounds that can generate hydrofluoric acid (HF), after flushing with water, apply a 2.5% calcium gluconate gel to the affected area.[1][11]

  • Seek immediate medical attention.[1]

Q: What should I do in case of eye contact?

A:

  • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1]

  • Seek immediate medical attention.[1]

Section 4: Waste Disposal and Decontamination Protocols

Proper disposal and decontamination are essential to prevent environmental contamination and ensure a safe laboratory environment.

Waste Disposal

Q: How do I dispose of waste containing fluorinated organic compounds?

A: All waste containing fluorinated compounds must be treated as hazardous waste.

  • Segregation: Do not mix incompatible waste streams.[1] Collect halogenated organic waste separately from non-halogenated waste.

  • Labeling: All waste containers must be clearly labeled with their contents.[1]

  • Disposal: Follow your institution's hazardous waste disposal procedures. This may involve incineration at high temperatures or disposal in a secure hazardous waste landfill.[3][15] The EPA is actively developing regulations for the disposal of PFAS-containing materials.[16][17]

Waste Segregation Logic

Waste Fluorinated Waste Generated IsLiquid Liquid? Waste->IsLiquid IsSolid Solid? IsLiquid->IsSolid No Halogenated Halogenated Liquid Waste Container IsLiquid->Halogenated Yes SolidWaste Solid Waste Container IsSolid->SolidWaste Yes

Caption: Decision tree for segregating fluorinated waste.

Q: Can I neutralize reactive fluorinating agents before disposal?

A: Quenching of reactive fluorinating agents can be highly exothermic and should only be performed by trained personnel following a validated standard operating procedure (SOP).[1] Small residual amounts are often safer to dispose of as solid waste without quenching.[1]

Laboratory Equipment Decontamination

Q: How do I decontaminate glassware and equipment that has been in contact with fluorinated compounds?

A:

  • Initial Rinse: Rinse the equipment with a suitable solvent to remove the bulk of the fluorinated compound. This rinse solvent must be collected as hazardous waste.

  • Cleaning: Wash the equipment thoroughly with a laboratory detergent (e.g., Luminox®) and hot water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely or dry in an oven.

  • For equipment being moved or serviced, a decontamination form should be completed and attached.[18]

Section 5: Occupational Exposure Limits

Adherence to established exposure limits is crucial for personnel safety.

Substance OSHA PEL (8-hr TWA) NIOSH REL (10-hr TWA) ACGIH TLV (8-hr TWA)
Fluorides (as F)2.5 mg/m³2.5 mg/m³2.5 mg/m³
Hydrogen Fluoride3 ppm3 ppm0.5 ppm
Fluorine0.1 ppm--

Source: OSHA[19][20][21] TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value

References

  • BenchChem. (2025).
  • Fluoropolymer Chemical Compatibility Chart. (n.d.). [Source not further specified].
  • Wikipedia. (2023). PFAS.
  • Hairi, S. (2025). Guidelines for safe use of fluorinated fluids.
  • ACS Publications. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine.
  • EPA. (2024).
  • EPA. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS)
  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.
  • EPA. (2019).
  • Fluorine. (n.d.). [Source not further specified].
  • OSHA. (n.d.). FLUORIDES (as F).
  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). [Source not further specified].
  • Chemical Spill Cleanup. (n.d.). [Source not further specified].
  • University of York. (n.d.). Safe Storage of Chemicals.
  • Kent State University. (n.d.). Cleaning up a spill.
  • Hydrogen fluoride - Hazardous Substance Fact Sheet. (n.d.). [Source not further specified].
  • US Patent US20160046506A1. (2016). Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • Cornell EHS. (n.d.). 5.4 Chemical Spill Procedures.
  • FKM (Fluorine Kautschuk Material) – Chemical Compatibility Chart. (2024). [Source not further specified].
  • J&K Scientific LLC. (2021). Chemical spill cleanup procedures.
  • Princeton EHS. (n.d.). Chemical Spill Procedures.
  • ResearchGate. (n.d.). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • EPA. (n.d.).
  • Safety Office. (n.d.).
  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • OSHA. (n.d.). Fluoride (F- & HF)
  • NASA. (n.d.).
  • Purdue University. (n.d.). Fluorine Safety.
  • EIGA. (n.d.). code of practice compressed fluorine and mixtures with inert gases.
  • Mission Rubber Company. (n.d.). FKM Chemical Resistance Guide.
  • US EPA. (2025). Personal Protective Equipment.
  • OSHA. (2020). HYDROGEN FLUORIDE.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Chemical Compatibility Guide. (2024). [Source not further specified].
  • OSHA. (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists.
  • Neuroquantology. (2022). Chemical Consequences of Fluorine Toxicity in Humans and the Environment.
  • Decontamination Protocols for Lab Equipment. (2025). [Source not further specified].
  • Chemical Safety: Personal Protective Equipment. (n.d.). [Source not further specified].
  • laboratory equipment decontamination guidelines - standard operating procedure. (n.d.). [Source not further specified].
  • Microlit. (2023).
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • Environmental Health & Safety. (n.d.).
  • Arnold & Porter. (2024).
  • GOV.UK. (2024). Hydrogen fluoride and hydrofluoric acid: toxicological overview.
  • Earthjustice. (2024).
  • NCBI Bookshelf. (n.d.). HEALTH EFFECTS - Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine.
  • [Source not further specified]. (2024).

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Technical Support Center: Deprotection Strategies for Peptides Containing Ethyl 3-amino-2,2-difluoropropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating the novel β-amino acid, Ethyl 3-amino-2,2-difluoropropanoate. The unique electronic properties conferred by the gem-difluoro group at the α-carbon present specific challenges and opportunities during the critical deprotection stages of peptide synthesis. This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure the successful synthesis and purification of your target peptide.

Introduction: The Challenge of the Gem-Difluoro Moiety

The incorporation of fluorinated amino acids into peptides is a powerful strategy for modulating conformational stability, metabolic resistance, and binding affinity. However, the strong electron-withdrawing nature of the gem-difluoro group in Ethyl 3-amino-2,2-difluoropropanoate can significantly alter the reactivity of adjacent peptide bonds and the stability of standard protecting groups. This necessitates a careful and informed approach to deprotection to avoid unwanted side reactions and ensure high purity of the final product.[1] This guide is structured to address these challenges head-on, providing both quick-reference FAQs and detailed troubleshooting workflows.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries encountered when handling peptides containing Ethyl 3-amino-2,2-difluoropropanoate.

Q1: Can I use a standard TFA/TIS/H₂O cleavage cocktail for global deprotection?

A: Yes, in most cases, a standard trifluoroacetic acid (TFA)-based cleavage cocktail (e.g., TFA/Triisopropylsilane/Water 95:2.5:2.5) is effective for the simultaneous cleavage from the resin and removal of acid-labile side-chain protecting groups like Boc, tBu, Trt, and Pbf.[2][3] However, the strong electron-withdrawing effect of the CF₂ group can sometimes slow the cleavage of adjacent protecting groups. It is prudent to perform a small-scale trial cleavage and analyze the product by mass spectrometry to confirm complete deprotection.[2] If incomplete deprotection is observed, extending the cleavage time from the standard 2-4 hours may be necessary.[4]

Q2: Is the C-terminal ethyl ester of the difluoro residue stable to standard Fmoc-deprotection conditions?

A: The ethyl ester is generally stable to the basic conditions used for Fmoc-group removal (e.g., 20% piperidine in DMF).[5] Piperidine is a mild base primarily used for its nucleophilic properties in the Fmoc removal mechanism, which does not typically induce ester saponification under standard SPPS conditions (e.g., 5-20 minute treatments at room temperature).[6][7] However, prolonged exposure or the use of stronger, non-nucleophilic bases like DBU should be approached with caution as they can increase the risk of side reactions, including ester hydrolysis or aspartimide formation if Asp residues are present.[8][9]

Q3: What are the primary side reactions to watch for during the final acid cleavage?

A: The main concerns are incomplete deprotection and potential side reactions involving sensitive residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys). Cationic species generated from cleaved protecting groups can alkylate the indole ring of Trp or the thioether of Met.[10][11] The use of effective scavengers is critical. Triisopropylsilane (TIS) is excellent for scavenging carbocations, but if your peptide contains Trp, adding 1,2-ethanedithiol (EDT) is recommended to prevent modification of the indole ring.[2][3]

Q4: How do I remove the C-terminal ethyl ester if I need a free C-terminal acid?

A: The ethyl ester can be removed post-cleavage and purification via saponification. This is typically achieved by treating the purified peptide in solution with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed aqueous/organic solvent system (e.g., THF/water or Dioxane/water).[12][13] Careful monitoring by HPLC is essential to determine the reaction endpoint, as prolonged exposure to harsh basic conditions can lead to racemization or degradation of the peptide.[12]

Part 2: Troubleshooting Guides

This section provides structured approaches to common experimental problems, explaining the underlying causes and offering step-by-step solutions.

Guide 1: Incomplete Deprotection During Final TFA Cleavage
  • Symptom: Mass spectrometry analysis of the crude peptide shows masses corresponding to the desired peptide still carrying one or more side-chain protecting groups (e.g., +56 for tBu, +242 for Trt, +252 for Pbf).

  • Primary Cause: The electron-withdrawing CF₂ group can decrease the acid lability of protecting groups on adjacent or nearby amino acids. Standard cleavage times may be insufficient for complete removal.

  • Troubleshooting Workflow:

G

Guide 2: Side Product Formation Involving Tryptophan or Methionine
  • Symptom: HPLC analysis shows major side peaks, and mass spectrometry reveals adducts corresponding to alkylation (+57 for t-butylation of Trp) or oxidation (+16 for Met oxidation).[11]

  • Primary Cause: Highly reactive carbocations generated during TFA cleavage are not being effectively quenched by scavengers, leading to modification of nucleophilic side chains.[3][10] Oxidation can occur if the cocktail is not properly handled under an inert atmosphere.

  • Recommended Scavenger Cocktails: The choice of scavenger is critical and depends on the peptide sequence.[2]

Sensitive Residue(s)Recommended Cleavage Cocktail (v/v/v)Rationale
Arg, Tyr, Ser, Thr, Asp, GluTFA / TIS / H₂O (95:2.5:2.5) TIS is a highly effective carbocation scavenger. Water helps solvate the peptide.[14]
Cys, MetTFA / TIS / H₂O / EDT (92.5:2.5:2.5:2.5) EDT is a soft nucleophile that protects Cys and prevents Met oxidation.
TrpTFA / TIS / H₂O / EDT (92.5:2.5:2.5:2.5) EDT effectively scavenges cations that would otherwise modify the Trp indole ring.
Multiple Sensitive ResiduesReagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) A robust, "universal" cocktail for complex peptides, though it is malodorous.[3][15]

Part 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the critical deprotection stages.

Protocol 1: Global Deprotection & Cleavage from Resin

This protocol outlines the final cleavage of the peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups.

  • Resin Preparation: Transfer the dried peptide-resin (approx. 100 mg) to a suitable reaction vessel. Wash the resin thoroughly with dichloromethane (DCM) (3 x 5 mL) to remove any residual DMF and to swell the resin. Dry the resin under a stream of nitrogen or in vacuo for 30 minutes.

  • Cocktail Preparation: In a fume hood, prepare the appropriate cleavage cocktail based on the table above. For a standard peptide without Trp or multiple Cys residues, use 2 mL of a freshly prepared mixture of TFA/TIS/H₂O (95:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin. Seal the vessel and agitate gently at room temperature for 3-4 hours.[16]

  • Peptide Isolation: Filter the resin and collect the filtrate into a clean conical tube. Wash the resin twice with 0.5 mL of fresh TFA and combine the filtrates.

  • Precipitation: Add the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

  • Purification: Centrifuge the suspension (3000 rpm, 5 min), decant the ether, and wash the peptide pellet twice with cold ether. Dry the crude peptide under vacuum.

  • Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by HPLC and Mass Spectrometry to confirm identity and purity.

Protocol 2: C-Terminal Ethyl Ester Saponification

This protocol is for the selective removal of the C-terminal ethyl ester post-purification to yield the free carboxylic acid.

  • Peptide Dissolution: Dissolve the purified, ester-containing peptide in a mixture of an organic solvent and water (e.g., 1:1 THF/H₂O or Dioxane/H₂O) to a concentration of approximately 1-5 mg/mL.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add a stoichiometric amount (typically 1.1 to 2.0 equivalents) of 0.2 M aqueous LiOH or NaOH dropwise while stirring.[12]

  • Reaction Monitoring: Monitor the reaction progress closely by taking aliquots every 15-30 minutes and analyzing them by RP-HPLC. The product with the free acid will have a shorter retention time than the starting ester.

  • Quenching: Once the reaction is complete (typically 1-4 hours), quench the reaction by adding an equivalent amount of dilute acid (e.g., 1% TFA or 0.1 M HCl) to neutralize the base.

  • Purification: Remove the organic solvent under reduced pressure. The resulting aqueous solution can be lyophilized directly or desalted using a C18 Sep-Pak cartridge before lyophilization to obtain the final peptide.

G

References

  • BenchChem. Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis: An In-depth Technical Guide.
  • PubMed.
  • ResearchGate. Peptide Global Deprotection/Scavenger-Induced Side Reactions.
  • Biosynth. Protecting Groups in Peptide Synthesis.
  • PubMed. A fluoride ion deprotection strategy in peptide synthesis. Combination with selective deprotection using the dilute methanesulfonic acid of alpha-amino protecting groups.
  • ACS Publications. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
  • BenchChem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
  • AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS).
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Taylor & Francis Online. Utility of fluorinated α-amino acids in development of therapeutic peptides.
  • AAPPTEC.
  • NIH National Center for Biotechnology Information.
  • PubMed. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis.
  • AAPPTEC. Amino Acid Sidechain Deprotection.
  • BenchChem. The Role of Fluorinated Compounds in Modern Peptide Synthesis: Application Notes and Protocols. 1-s2.0-096808969500122X-main.pdf)
  • Thieme. 2.2 Carboxy Group.
  • AAPPTEC. Cleavage Cocktails; Reagent B.
  • YouTube. Peptide Hand Synthesis Part 8: Cleaving.
  • ResearchGate.
  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.
  • NIH National Center for Biotechnology Information. Site-selective S-gem-difluoroallylation of unprotected peptides with 3,3-difluoroallyl sulfonium salts.
  • ResearchGate.
  • NIH National Center for Biotechnology Information. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them.
  • Google Patents. Reagents for rapid peptide synthesis.
  • NIH National Center for Biotechnology Information. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring.
  • MDPI.
  • PubMed. Synthesis of 2-amino-3-fluoroacrylic acid containing peptides.
  • PubMed.
  • ChemRxiv. to C-Peptide Synthesis, Arguably the Future for Sustainable Production† Kinshuk Ghosh and Wil.
  • ResearchGate.
  • AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Electronic Journal of Biotechnology.
  • Chemistry World. Gold(III)

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Technical Support Center: A Troubleshooting Guide for Incorporating Fluorinated Amino Acids in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorinated amino acids into peptides represents a significant advancement in drug discovery and materials science. The unique properties of fluorine can enhance metabolic stability, modulate bioactivity, and enforce specific peptide conformations.[1][2] However, these same properties introduce distinct challenges into the well-established workflows of solid-phase peptide synthesis (SPPS). This guide provides in-depth, field-proven insights into troubleshooting common issues encountered when working with these valuable building blocks.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Coupling Reactions - The Primary Hurdle
Question 1: I'm observing low coupling efficiency or incomplete reactions when introducing a fluorinated amino acid. What is the underlying cause and how can I resolve this?

Answer: This is the most common challenge and stems from the strong electron-withdrawing effect of the fluorine atoms.[3] This effect reduces the nucleophilicity of the α-amino group of the resin-bound peptide, making it less reactive towards the activated carboxyl group of the incoming fluorinated amino acid. Additionally, the steric bulk of some fluorinated side chains can hinder the reaction.

Troubleshooting Workflow:

G start Kaiser Test Positive (Incomplete Coupling) reagent Switch to Stronger Coupling Reagent (e.g., HATU, HCTU) start->reagent Step 1 double_couple Perform a Double Coupling reagent->double_couple If still incomplete success Kaiser Test Negative (Complete Coupling) reagent->success extend_time Extend Coupling Time double_couple->extend_time And/Or double_couple->success pfp_ester Use Pre-activated PFP Esters extend_time->pfp_ester For highly hindered residues extend_time->success heating Apply Microwave or Conventional Heating pfp_ester->heating To overcome aggregation pfp_ester->success solvent Change Solvent (e.g., NMP, DMSO) heating->solvent If aggregation persists heating->success solvent->success G spps SPPS with Fluorinated Amino Acid cleavage TFA Cleavage Cocktail spps->cleavage precipitate Precipitate in Cold Ether cleavage->precipitate solubilize Solubilize Crude Peptide (may require TFE/HFIP) precipitate->solubilize hplc Reverse-Phase HPLC (C4/C8 Column, Shallow Gradient) solubilize->hplc fspe Alternative: Fluorous-SPE solubilize->fspe for highly fluorinated peptides analyze Analyze Fractions (LC-MS, 19F NMR) hplc->analyze fspe->analyze lyophilize Lyophilize Pure Fractions analyze->lyophilize final_product Pure Fluorinated Peptide lyophilize->final_product

Caption: General workflow for the synthesis and purification of fluorinated peptides.

Section 4: Characterization
Question 5: How can I confirm the successful incorporation and purity of my fluorinated peptide?

Answer: Standard analytical techniques are used, with the valuable addition of ¹⁹F NMR.

  • Mass Spectrometry (MS): ESI-MS or MALDI-MS is essential to confirm the correct molecular weight of the final peptide, verifying the incorporation of the fluorinated amino acid(s). [4][5]2. High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC is used to assess the purity of the crude and purified peptide. [6][4]3. ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a powerful and specific technique for fluorinated molecules. It can confirm the presence of fluorine, and the chemical shift can provide information about the local environment of the fluorine atom within the peptide structure. It is also an excellent tool for assessing purity, as fluorine-containing impurities will be readily detected. [4][7]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of a Fluorinated Amino Acid using HATU
  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform the standard Fmoc deprotection (e.g., 20% piperidine in DMF, 2 x 5 min) and wash thoroughly with DMF (5x) and DCM (3x).

  • Activation Solution: In a separate vessel, dissolve the Fmoc-protected fluorinated amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Coupling: Add the activation solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, drain the vessel, wash once with DMF, and repeat steps 3-5 (double coupling).

  • Washing: Once the Kaiser test is negative (yellow beads), wash the resin thoroughly with DMF (3x) and DCM (3x) and proceed to the next deprotection step. [8]

Protocol 2: Post-Cleavage Solubilization and Purification
  • Cleavage and Precipitation: Cleave the peptide from the resin using a suitable TFA cocktail. Precipitate the peptide in ice-cold diethyl ether, centrifuge, and decant the ether. Wash the peptide pellet 2-3 times with cold ether. Dry the crude peptide under vacuum.

  • Solubility Test: Attempt to dissolve a small amount of the crude peptide in the initial HPLC mobile phase A (e.g., 95:5 Water:Acetonitrile + 0.1% TFA).

  • Co-Solvent Use: If insoluble, attempt to dissolve the crude peptide in a minimal volume of a stronger solvent (e.g., 10-20% trifluoroethanol (TFE) in water or a small amount of HFIP) before diluting with mobile phase A. [9]Caution: High concentrations of organic solvents in the injected sample can lead to poor peak shape.

  • HPLC Purification:

    • Inject the solubilized peptide onto a C4 or C8 reverse-phase column.

    • Run a shallow gradient (e.g., an increase of 0.5% mobile phase B per minute).

    • Collect fractions and analyze by LC-MS to identify those containing the pure product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

References

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC. (n.d.). National Institutes of Health. [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC. (n.d.). PubMed Central. [Link]

  • Enrichment and analysis of peptide subsets using fluorous affinity tags and mass spectrometry. (2005). PubMed. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). National Institutes of Health. [Link]

  • A fluoride ion deprotection strategy in peptide synthesis. Combination with selective deprotection using the dilute methanesulfonic acid of alpha-amino protecting groups. (1988). PubMed. [Link]

  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC. (n.d.). National Institutes of Health. [Link]

  • Advances in Fmoc solid-phase peptide synthesis - PMC. (n.d.). National Institutes of Health. [Link]

  • Solid phase synthesis of peptides containing backbone-fluorinated amino acids. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. (n.d.). AAPPTec. [Link]

  • Design of Highly Fluorinated Peptides for Cell-based 19F NMR. (2020). Bioconjugate Chemistry. [Link]

  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (2014). ResearchGate. [Link]

  • Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • Synthesis and use of amino acid fluorides as peptide coupling reagent. (n.d.).
  • Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). RSC Publishing. [Link]

  • Advanced Analytical Techniques for Peptide Characterization. (n.d.). LinkedIn. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. (2020). National Institutes of Health. [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. (2018). ResearchGate. [Link]

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Technical Support Center: Managing the Acidity of Hydrochloride Salts in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the acidity of hydrochloride (HCl) salts in their reaction mixtures. As a senior application scientist, I will provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter when working with hydrochloride salts and provides actionable solutions based on established chemical principles.

Issue 1: My reaction is not proceeding, or the yield is significantly lower than expected.

Probable Cause: The free base form of your reactant is required for nucleophilicity or catalysis, but it is "locked" as the hydrochloride salt. The acidic proton from the HCl salt can also inhibit acid-sensitive reactions.

Solution:

  • In-situ Neutralization with an Appropriate Base: The most direct approach is to add a base to the reaction mixture to neutralize the HCl and liberate the free base.[1][2][3] The choice of base is critical and depends on several factors.

    • Weak Inorganic Bases: For many applications, weak inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are ideal.[3] They are strong enough to neutralize the HCl but are generally not basic enough to cause unwanted side reactions like hydrolysis of esters.[4]

    • Stronger Inorganic Bases: In some cases, a stronger base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) may be necessary.[1][2] However, these should be used with caution as their high basicity and the presence of water can lead to side reactions.[4][5]

    • Organic Amine Bases: Non-nucleophilic organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA, Hünig's base) are often used. They are soluble in organic solvents and the resulting ammonium salt byproduct is often easily removed during workup.

  • Using a Buffer System: Instead of a stoichiometric amount of base, employing a buffer solution can maintain the pH of the reaction mixture within a desired range.[6][7][8] This is particularly useful for reactions that are sensitive to pH fluctuations.[6][9] A common choice is a phosphate buffer system.[3]

Issue 2: I'm observing unexpected side products.

Probable Cause: The base used for neutralization is too strong or is participating in the reaction, or the localized high pH during base addition is causing degradation.

Solution:

  • Select a Weaker Base: If you suspect the base is causing side reactions, switch to a less reactive one. For instance, if triethylamine is causing issues, consider using the more sterically hindered and less nucleophilic diisopropylethylamine.

  • Slow Addition of the Base: Adding the base slowly and with vigorous stirring can prevent localized areas of high basicity that might promote side reactions.[4]

  • Use a Biphasic System: If applicable, running the reaction in a biphasic system (e.g., dichloromethane and a saturated aqueous solution of sodium bicarbonate) can allow for continuous neutralization in the aqueous phase while the organic reaction proceeds.

Issue 3: My product is difficult to isolate or purify after workup.

Probable Cause: The hydrochloride salt of your product may have different solubility properties than the free base, or byproducts from the neutralization are co-eluting with your product.

Solution:

  • pH Adjustment During Extraction: During the aqueous workup, carefully adjust the pH to ensure your product is in the desired form (free base or salt) to facilitate extraction into the organic or aqueous layer.[10][11]

  • Washing with Saturated Aqueous Solutions: Washing the organic layer with a saturated solution of sodium bicarbonate can help remove any remaining acidic impurities. A subsequent wash with brine (saturated NaCl solution) can aid in removing residual water before drying.[10]

  • Recrystallization: If your product is a solid, recrystallization is an excellent purification technique. You may need to screen different solvents to find one in which the desired product has low solubility at low temperatures and impurities are either highly soluble or insoluble.[12]

II. Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the management of hydrochloride salt acidity.

Q1: How do I choose the right base to neutralize my hydrochloride salt?

A1: The selection of the base is a critical decision. Consider the following:

  • pKa of the Conjugate Acid of the Base: The pKa of the conjugate acid of the base you choose should be higher than the pKa of the protonated form of your amine (the hydrochloride salt), but not so high that it causes side reactions.

  • Solubility: The base and the resulting salt byproduct should have favorable solubility properties for your reaction and workup conditions. Inorganic bases are soluble in aqueous media, while organic bases are typically soluble in organic solvents.

  • Steric Hindrance: Sterically hindered bases like diisopropylethylamine are less likely to act as nucleophiles and participate in unwanted side reactions.

  • Reaction Compatibility: Ensure the base does not react with your starting materials, reagents, or solvent.

Q2: How can I monitor the pH of my organic reaction mixture?

A2: Monitoring the "pH" in organic solvents is not as straightforward as in aqueous solutions because the standard pH scale is based on the dissociation of water.[13] However, you can assess the acidity:

  • pH Paper (with caution): For biphasic reactions or after adding an aqueous solution, you can test the aqueous layer with pH paper.[14] For some organic solvents, specialized pH paper may provide a rough estimate.[13]

  • Extraction and Measurement: A small aliquot of the organic reaction mixture can be extracted with water, and the pH of the aqueous layer can then be measured with a pH meter.[15][16]

  • Specialized Electrodes: For accurate measurements in non-aqueous or mixed solvent systems, specialized pH electrodes are available.[15][17] These often use a different reference electrolyte, such as LiCl in ethanol, to prevent precipitation of KCl.[15][17]

Q3: What is the difference between using a base and a buffer?

A3: A base is added to neutralize the acid in a stoichiometric manner.[18] A buffer, on the other hand, is a mixture of a weak acid and its conjugate base (or a weak base and its conjugate acid) that resists changes in pH upon the addition of small amounts of acid or base.[6][7][8][9][19] Buffers are ideal for reactions that need to be maintained at a specific and stable pH.[6]

Q4: Can I use an excess of a weak base?

A4: Yes, in many cases, using a slight excess of a weak, inexpensive, and easily removable base like sodium bicarbonate is a common and effective strategy. The excess base can be easily quenched and removed during the aqueous workup.

III. Experimental Protocols & Data

Protocol 1: In-situ Neutralization of an Amine Hydrochloride Salt
  • Setup: In a reaction vessel equipped with a magnetic stirrer, add the amine hydrochloride salt and the reaction solvent.

  • Base Addition: Slowly add 1.1 equivalents of the chosen base (e.g., triethylamine or solid sodium bicarbonate) to the stirred suspension at room temperature.

  • Monitoring: Stir the mixture for 15-30 minutes. The reaction mixture should become a clear solution as the free amine is liberated.

  • Reaction: Proceed with the addition of other reagents as per your reaction protocol.

Data Table: pKa Values of Common Bases and Their Conjugate Acids

This table will help you select an appropriate base for your neutralization. The pKa value refers to the conjugate acid of the listed base.

BaseConjugate AcidpKa in Water
Sodium Bicarbonate (NaHCO₃)H₂CO₃6.4[20]
Potassium Carbonate (K₂CO₃)HCO₃⁻10.3[20]
Triethylamine (Et₃N)Et₃NH⁺10.8[20]
Diisopropylethylamine (DIPEA)DIPEA-H⁺~11
PyridinePyridinium ion5.2[20]
Sodium Hydroxide (NaOH)H₂O15.7[20][21]

Note: pKa values can vary in non-aqueous solvents.[22][23]

IV. Visualizations

Decision Workflow for Managing Acidity

G start Start: Reaction with Hydrochloride Salt check_reactivity Is the free base required for reactivity? start->check_reactivity no_proceed Proceed with reaction check_reactivity->no_proceed No yes_neutralize Neutralization Required check_reactivity->yes_neutralize Yes monitor Monitor Reaction no_proceed->monitor choose_base Select Base: - pKa - Solubility - Reactivity yes_neutralize->choose_base use_buffer Consider Buffer System for pH sensitive reactions yes_neutralize->use_buffer add_base Add Base/Buffer to reaction mixture choose_base->add_base use_buffer->add_base add_base->monitor workup Aqueous Workup: - pH adjustment - Extraction monitor->workup purify Purification: - Chromatography - Recrystallization workup->purify end Isolated Product purify->end

Caption: Decision workflow for managing HCl salt acidity.

Acid-Base Equilibrium

G cluster_0 Neutralization of Amine Hydrochloride R3NHCl R₃N⁺H Cl⁻ (Amine Hydrochloride) R3N R₃N (Free Amine) R3NHCl->R3N + Base Base Base (e.g., Et₃N) BaseHCl Base-H⁺ Cl⁻ (e.g., Et₃NH⁺ Cl⁻) Base->BaseHCl + H⁺ R3N->R3NHCl + H⁺ BaseHCl->Base - H⁺

Caption: Acid-base equilibrium in neutralization.

V. References

  • METTLER TOLEDO. (n.d.). pH Measurement of Organic Solvents. Retrieved from [Link]

  • Quora. (2024). What is the process for neutralizing hydrochloric acid in a solution?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Introduction to Buffers. Retrieved from [Link]

  • Study.com. (n.d.). Neutralizing Hydrochloric Acid | Process & Calculations. Retrieved from [Link]

  • GVDA. (2023). How to accurately measure the pH of organic solvents?. Retrieved from [Link]

  • Lumen Learning. (n.d.). Buffers | The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). pH Measurement of Organic Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Buffer solution. Retrieved from [Link]

  • Westlab Canada. (2023). What Is A Buffer & How Does It Work?. Retrieved from [Link]

  • Reddit. (2022). pH of non-aqueous solvents. Retrieved from [Link]

  • Scribd. (n.d.). Measurement in Organic Solvents: PH of Non-Aqueous Samples. Retrieved from [Link]

  • Chemguide. (n.d.). buffer solutions. Retrieved from [Link]

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Workup Guide for Chemists. Retrieved from [Link]

  • Lab Alley. (n.d.). How to neutralize hydrochloric acid. Retrieved from [Link]

  • University of Wisconsin. (n.d.). pKa Values of Common Bases. Retrieved from [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • pH Adjustment Systems. (n.d.). The Selection of Acid and Base Neutralizing Chemicals. Retrieved from [Link]

  • ResearchGate. (2015). Can anyone please suggest the best method to understand, when I used some reagents which are carrying HCl salt for closing ring?. Retrieved from [Link]

  • Organic Chemistry at UCLA. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • CoAction Specialty. (n.d.). Neutralizing Acids and Bases – Quick Tips. Retrieved from [Link]

  • Wiley. (n.d.). Side Reactions in Organic Synthesis. Retrieved from [Link]

  • Wiley. (n.d.). Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Retrieved from [Link]

  • MDPI. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The pKa in Organic Chemistry. Retrieved from [Link]

  • University of Calcutta. (n.d.). ACID-BASE NEUTRALISATION-SALTS. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

  • PubMed. (1982). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

  • OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of Ethyl 3-amino-2,2-difluoropropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust characterization of Ethyl 3-amino-2,2-difluoropropanoate hydrochloride (CAS: 1263284-04-3).[1][2][3] As a fluorinated amino acid derivative, this compound represents a class of building blocks increasingly vital in medicinal chemistry and drug development. Its purity, identity, and physicochemical properties must be rigorously established to ensure downstream success in research and manufacturing.

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring a deeper understanding and facilitating the development of self-validating analytical systems.

Foundational Properties and Structure

Before delving into comparative analytics, it is crucial to establish the fundamental properties of the target molecule. This baseline information informs the selection and optimization of all subsequent analytical techniques.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1263284-04-3[2][3]
Molecular Formula C₅H₁₀ClF₂NO₂[2]
Molecular Weight 189.59 g/mol [2]
Chemical Structure N/A
Structural Elucidation: A Multi-Technique Approach

Confirming the covalent structure of the molecule is the primary step in characterization. No single technique is sufficient; rather, an orthogonal combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is required for unambiguous identification.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the carbon-hydrogen framework and for probing the environment of other magnetically active nuclei, such as fluorine. For this molecule, a suite of ¹H, ¹³C, and ¹⁹F NMR experiments is necessary.

Expertise & Experience: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃) for hydrochloride salts. The acidic amine protons and the hydrochloride proton are more likely to be observable in DMSO-d₆, providing a more complete structural picture.

Expected Spectroscopic Data (in DMSO-d₆):

NucleusAssignmentExpected Chemical Shift (δ) ppmExpected MultiplicityExpected Coupling Constant (J) Hz
¹H -O-CH₂-CH₃~4.2Quartet (q)J(H,H) ≈ 7.1
¹H -CH₂-NH₃⁺~3.5Triplet (t)J(H,F) ≈ 15
¹H -O-CH₂-CH₃~1.2Triplet (t)J(H,H) ≈ 7.1
¹H -NH₃⁺~8.5Broad Singlet (br s)N/A
¹³C C=O (Ester)~165Triplet (t)J(C,F) ≈ 30
¹³C -CF₂-~115Triplet (t)J(C,F) ≈ 250
¹³C -O-CH₂-~63Singlet (s)N/A
¹³C -CH₂-NH₃⁺~45Triplet (t)J(C,F) ≈ 20
¹³C -CH₃~14Singlet (s)N/A
¹⁹F -CF₂-~-110 to -120Triplet (t)J(F,H) ≈ 15

Note: These are predicted values based on structurally similar compounds and established principles. Actual values may vary.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the instrument for optimal resolution.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a ¹³C{¹H} (proton-decoupled) spectrum.

    • Acquire a ¹⁹F{¹H} (proton-decoupled) spectrum.

    • Optional: Run 2D experiments like COSY (¹H-¹H) and HSQC (¹H-¹³C) to confirm assignments.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H).

2.2. Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering definitive confirmation of the elemental composition. The choice of ionization technique is paramount for analyzing a pre-charged molecule like a hydrochloride salt.

Comparative Analysis of Ionization Methods:

  • Electrospray Ionization (ESI): This is the preferred method. As a soft ionization technique, it is ideal for polar and ionic compounds. The analysis is typically performed in positive ion mode, where the molecule will be detected as the protonated free amine cation [M+H]⁺ after loss of HCl.

  • Electron Ionization (EI): This is a high-energy, "hard" ionization technique. It is generally unsuitable for this compound as it would likely cause extensive fragmentation and the molecular ion would not be observed.

Expected Mass Spectrometry Data (ESI+):

IonDescriptionExpected Mass-to-Charge (m/z)
[M+H]⁺Cation of the free amine154.06
[M+Na]⁺Sodium adduct of the free amine176.04

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an HPLC system.

  • Instrument Parameters (Positive Ion Mode):

    • Set the capillary voltage (e.g., 3-4 kV).

    • Optimize nebulizing gas flow and drying gas temperature.

    • Scan a relevant mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the m/z value corresponding to the [M+H]⁺ ion and compare it with the calculated exact mass.

Purity Assessment and Quantification

Purity is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) is the primary method for separating the main compound from any impurities, including starting materials, by-products, or degradants.

3.1. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method is the most common choice for a polar compound like this.

Expertise & Experience: The key challenge in HPLC analysis of this compound is its lack of a strong UV chromophore. Most amino acids absorb only at low UV wavelengths (200-210 nm), where many common solvents also absorb, leading to poor sensitivity and baseline instability.[4] Therefore, detection at ~205 nm is a starting point, but alternative detection methods or derivatization should be considered for higher sensitivity.[4]

Comparison of HPLC Detection Methods:

DetectorPrincipleProsCons
UV/Vis (DAD/PDA) UV absorbanceSimple, robust, non-destructiveLow sensitivity for this compound
Evaporative Light Scattering (ELSD) Light scattering of non-volatile analyteUniversal (detects anything less volatile than mobile phase)Non-linear response, not suitable for gradient elution with non-volatile buffers
Charged Aerosol Detector (CAD) Aerosol particle chargingNear-universal, better sensitivity than ELSD, gradient compatibleNon-linear response
Mass Spectrometry (LC-MS) Mass-to-charge ratioHighly sensitive and selective, provides mass confirmationHigher cost and complexity

Experimental Protocol: RP-HPLC Method Development

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. (The acid improves peak shape for the amine).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Develop a gradient to elute the compound and separate it from impurities. A representative gradient could be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: DAD at 205 nm.

  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system meets predefined criteria for retention time repeatability, peak area precision, and theoretical plates.

Workflow for Analytical Characterization

G cluster_0 Sample Receipt & Initial Checks cluster_1 Structural Elucidation cluster_2 Purity & Physicochemical Properties cluster_3 Final Report Sample Receive Sample of Ethyl 3-amino-2,2-difluoropropanoate HCl Appearance Visual Appearance (Color, Form) Sample->Appearance Solubility Solubility Tests (Water, MeOH, DMSO) Appearance->Solubility NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Solubility->NMR MS Mass Spectrometry (ESI-MS) Solubility->MS HPLC HPLC-UV/MS (Purity, Impurities) NMR->HPLC MS->HPLC FTIR FTIR Spectroscopy (Functional Groups) HPLC->FTIR Thermal Thermal Analysis (DSC/TGA) FTIR->Thermal XRD X-Ray Diffraction (Crystallinity) Thermal->XRD CoA Certificate of Analysis (CoA Generation) XRD->CoA

Caption: Comprehensive analytical workflow for compound characterization.

Advanced Physicochemical Characterization

Beyond identity and purity, understanding the solid-state and functional group characteristics is essential for formulation and stability studies.

4.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique used to confirm the presence of key functional groups.

Expected FTIR Absorption Bands:

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
N-H (Amine Salt)Stretching3200-2800 (broad)
C=O (Ester)Stretching~1740
C-FStretching1100-1000
C-O (Ester)Stretching~1200
4.2. Thermal Analysis (DSC/TGA)
  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point, screen for polymorphism, and assess thermal stability.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and decomposition profiles, and to quantify volatile content (e.g., residual solvent or water).

4.3. X-ray Diffraction (XRD)

XRD is the most powerful technique for analyzing the solid-state structure of a material.[5] For pharmaceutical compounds, it is critical to determine if the material is crystalline or amorphous, as this affects properties like solubility, stability, and bioavailability.

Expertise & Experience: Growing single crystals suitable for single-crystal XRD can be challenging for many amino acids.[6] Therefore, Powder X-ray Diffraction (PXRD) is the more common and practical technique. It provides a characteristic "fingerprint" of the crystalline form, which is invaluable for batch-to-batch consistency checks and polymorph screening.

Experimental Protocol: PXRD Analysis

  • Sample Preparation: Gently grind a small amount of the sample (10-20 mg) to ensure a random orientation of crystallites.

  • Mounting: Place the powdered sample onto a zero-background sample holder.

  • Instrument Setup: Use a diffractometer with a Cu Kα radiation source.

  • Data Acquisition: Scan the sample over a relevant 2θ range (e.g., 2° to 40°) with an appropriate step size and scan speed.

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is compared to reference patterns or used to assess crystallinity. Sharp peaks indicate crystalline material, while a broad halo suggests an amorphous nature.

Overall Comparison and Summary

This table provides a high-level comparison of the discussed analytical techniques, guiding the user in selecting the appropriate method for their specific analytical question.

TechniquePrimary PurposeKey Information ProvidedKey StrengthsCommon Challenges
NMR Structure ElucidationCovalent structure, connectivityUnambiguous structural detailRequires relatively pure sample
MS Molecular Weight ConfirmationMolecular formula, fragmentationHigh sensitivity, confirms identityProvides no stereochemical info
HPLC Purity & QuantificationPurity (%), impurity profileHigh resolution, quantitativeRequires method development, low UV absorbance for this compound
FTIR Functional Group IDPresence of key bondsFast, non-destructiveProvides limited structural info
DSC/TGA Thermal PropertiesMelting point, stability, volatilesSmall sample size, quantitativeDestructive
XRD Solid-State StructureCrystallinity, polymorphismDefinitive solid-state infoRequires crystalline material for sharp pattern
Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical strategy. While NMR and MS are foundational for confirming the chemical identity, HPLC is indispensable for assessing purity. Furthermore, techniques like FTIR, thermal analysis, and XRD provide critical data on the physicochemical properties that are paramount for applications in drug development and materials science. By employing this integrated and comparative approach, researchers can ensure the quality, consistency, and reliability of their material, forming a solid foundation for subsequent research.

References
  • ResearchGate. XRD scans of amino acid samples. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Indian Institute of Science. X-ray studies on crystalline complexes involving amino acids and peptides. [Link]

  • National Institutes of Health (NIH). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. [Link]

  • SpectraBase. (S)-3-AMINO-2,2-DIFLUORO-3-PHENYLPROPANOIC-ACID - Optional[13C NMR]. [Link]

  • Alachem Co., Ltd. 1263284-04-3 | this compound. [Link]

  • Shimadzu. Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. [Link]

  • Cardiff University. Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids. [Link]

  • Medical Laboratory Journal. Analysis of Plasma Amino Acids Using RP-HPLC and Pre-Column Derivatization with OPA/3-MPA. [Link]

Sources

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Peptide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of modern therapeutic innovation. Among the arsenal of chemical tools available, the incorporation of fluorine has emerged as a particularly powerful strategy to enhance the pharmacological properties of peptide-based drugs. This guide provides an in-depth, objective comparison of the biological activity of fluorinated versus non-fluorinated peptide analogs, supported by experimental data and detailed protocols to inform the rational design of next-generation peptide therapeutics.

The Rationale for Peptide Fluorination: Beyond Simple Substitution

The introduction of fluorine, the most electronegative element, into a peptide backbone or amino acid side chain is far more than a simple isosteric replacement of hydrogen. The unique physicochemical properties of the carbon-fluorine (C-F) bond—its high strength, polarity, and the low polarizability of the fluorine atom—can profoundly influence a peptide's conformational stability, hydrophobicity, and interactions with biological macromolecules.[1][2] These alterations can translate into significant improvements in key pharmacokinetic and pharmacodynamic parameters, including metabolic stability, receptor binding affinity, and cell permeability.[3][4][5]

This guide will dissect these effects, providing a comparative analysis supported by quantitative data and elucidating the experimental methodologies required to validate these enhancements.

Enhanced Metabolic Stability: Resisting Proteolytic Degradation

A primary obstacle in the development of peptide therapeutics is their rapid degradation by proteases in the bloodstream and target tissues.[6] Fluorination has proven to be an effective strategy to bolster peptides against enzymatic cleavage.[1][7]

The electron-withdrawing nature of fluorine can alter the electronic properties of the adjacent peptide bond, making it less susceptible to hydrolysis. Furthermore, the steric bulk of fluorine atoms or fluorinated moieties can physically hinder the approach of proteases to the scissile bond.[1]

A compelling example of this is seen in analogs of Glucagon-Like Peptide-1 (GLP-1), a therapeutic target for type 2 diabetes. GLP-1 is rapidly inactivated by the enzyme dipeptidyl peptidase-IV (DPP-IV). Strategic replacement of amino acids near the DPP-IV cleavage site with hexafluoroleucine has been shown to dramatically increase the peptide's resistance to degradation.[1]

Quantitative Comparison of Proteolytic Stability
Peptide AnalogProteaseAssay ConditionImprovement in Stability (Fold Change vs. Non-fluorinated)Reference
GLP-1 Analogue with HexafluoroleucineDPP-IVIn vitro enzymatic assay>100-fold increase in half-life[1]
Model Peptide with Fluorinated Amino Acidα-ChymotrypsinIn vitro enzymatic assayVariable, position-dependent increase[8]
Experimental Protocol: In Vitro Peptide Stability Assay in Human Plasma

This protocol outlines a standard method for assessing the stability of a peptide in human plasma, a critical step in preclinical development.[4][6][9]

Objective: To determine the in vitro half-life (t½) of a test peptide in human plasma.

Materials:

  • Test peptide (fluorinated and non-fluorinated analogs)

  • Human plasma (pooled, from a commercial source)

  • Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA)

  • Water with 0.1% Trifluoroacetic Acid (TFA)

  • Incubator or water bath at 37°C

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detector

  • Mass Spectrometer (for identification of degradation products)

Procedure:

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test peptide in an appropriate solvent (e.g., water or DMSO).

  • Incubation: Add the peptide stock solution to pre-warmed human plasma to a final concentration of 100 µg/mL.

  • Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Protein Precipitation: Immediately add an equal volume of cold ACN with 0.1% TFA to the aliquot to precipitate plasma proteins and stop the enzymatic reaction.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) from the decay curve.

Modulation of Receptor Binding Affinity: A Double-Edged Sword

The effect of fluorination on a peptide's binding affinity for its target receptor is highly context-dependent.[3][10] It can either enhance, decrease, or have a neutral effect on binding, depending on the specific location of the fluorine substitution and the nature of the receptor's binding pocket.[10][11]

Fluorination can influence binding affinity through several mechanisms:

  • Conformational Control: The introduction of fluorine can induce or stabilize a specific peptide conformation that is more favorable for receptor binding.[12]

  • Altered Hydrophobicity: Increased hydrophobicity from fluorination can enhance interactions with hydrophobic pockets in the receptor.[12]

  • Direct Interactions: The polarized C-F bond can participate in favorable electrostatic or dipolar interactions with the receptor.[10]

However, unfavorable steric clashes or electrostatic repulsions can also occur, leading to a decrease in binding affinity. Therefore, a careful structure-guided approach is crucial when designing fluorinated peptide analogs.[10]

Quantitative Comparison of Receptor Binding Affinity
Peptide AnalogTarget ReceptorAssay TypeBinding Affinity (IC50/KD)Fold Change vs. Non-fluorinatedReference
Fluorinated Tax Peptide AnalogT-cell Receptor A6Surface Plasmon ResonanceLower KD~3-5x increase in affinity[10]
Fluorinated Tax Peptide AnalogT-cell Receptor B7Surface Plasmon ResonanceHigher KD~14x decrease in affinity[10]
Fluorinated MG11 Peptide AnalogCholecystokinin-2 ReceptorRadioligand Binding Assay0.20 nMHigher affinity[13]
Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a common method for determining the binding affinity of a peptide analog to its G protein-coupled receptor (GPCR).[14][15]

Objective: To determine the inhibitory constant (Ki) of a test peptide for its receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity for the receptor

  • Fluorinated and non-fluorinated test peptides

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test peptide.

  • Equilibration: Incubate the mixture at a specific temperature for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the test peptide concentration. Determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Improving Cellular Permeability: Opening the Door to Intracellular Targets

For peptides that target intracellular proteins, the ability to cross the cell membrane is a critical determinant of their therapeutic efficacy. The inherent hydrophilicity and large size of many peptides hinder their passive diffusion across the lipid bilayer. Fluorination can enhance cell permeability by increasing the lipophilicity of the peptide.[5]

The introduction of fluorine atoms can increase a peptide's ability to partition into the hydrophobic core of the cell membrane.[2][16] However, the relationship between fluorination and cell permeability is not always linear; excessive fluorination can sometimes lead to decreased uptake.[2]

Quantitative Comparison of Cellular Uptake
Peptide AnalogCell LineAssay MethodImprovement in Cellular Uptake (Fold Change vs. Non-fluorinated)Reference
Perfluoroalkyl-tripeptideHeLa cellsFlow CytometryHigher cellular uptake efficiency[16]
Guanidinylated polyglutamic acid with low fluorine content--Improved cellular uptake[2]
Guanidinylated polyglutamic acid with high fluorine content--Compromised improvement in uptake[2]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay used to predict the passive permeability of compounds across a lipid membrane, mimicking the intestinal barrier or the blood-brain barrier.[17][18][19][20][21]

Objective: To determine the apparent permeability coefficient (Papp) of a test peptide.

Materials:

  • PAMPA plate (a 96-well filter plate and a 96-well acceptor plate)

  • Artificial membrane solution (e.g., lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test peptides (fluorinated and non-fluorinated)

  • Plate reader (UV-Vis or fluorescence)

Procedure:

  • Membrane Coating: Coat the filter membrane of the donor plate with the artificial membrane solution.

  • Acceptor Plate Preparation: Add buffer to the wells of the acceptor plate.

  • Donor Plate Preparation: Add a solution of the test peptide in buffer to the wells of the donor plate.

  • Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate for a defined period (e.g., 4-18 hours).

  • Quantification: Measure the concentration of the peptide in both the donor and acceptor wells using a plate reader.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a(t) / C_eq)

    Where:

    • Vd = volume of the donor well

    • Va = volume of the acceptor well

    • A = area of the filter

    • t = incubation time

    • C_a(t) = concentration in the acceptor well at time t

    • C_eq = equilibrium concentration

Visualizing the Concepts: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams are provided.

Proteolytic_Resistance cluster_non_fluorinated Non-Fluorinated Peptide cluster_fluorinated Fluorinated Peptide Peptide Peptide Chain Cleavage_Site Scissile Bond Degradation Degradation Products Cleavage_Site->Degradation Protease Protease Protease->Cleavage_Site Binds & Cleaves F_Peptide Fluorinated Peptide Chain F_Cleavage_Site Fluorinated Scissile Bond Intact_Peptide Intact Peptide F_Cleavage_Site->Intact_Peptide F_Protease Protease F_Protease->F_Cleavage_Site Binding Hindered

Caption: Mechanism of enhanced proteolytic resistance by fluorination.

PAMPA_Workflow Start Start: Prepare Reagents Coat_Membrane Coat Donor Plate with Artificial Membrane Start->Coat_Membrane Add_Acceptor Add Buffer to Acceptor Plate Coat_Membrane->Add_Acceptor Add_Donor Add Peptide Solution to Donor Plate Add_Acceptor->Add_Donor Incubate Incubate 'Sandwich' Plate Add_Donor->Incubate Quantify Quantify Peptide Concentration (Donor & Acceptor Wells) Incubate->Quantify Calculate Calculate Papp Quantify->Calculate End End: Permeability Data Calculate->End

Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Conclusion: A Powerful Tool for Peptide Drug Design

The strategic incorporation of fluorine into peptide analogs is a versatile and highly effective strategy for enhancing their therapeutic potential. The experimental evidence clearly demonstrates that fluorination can significantly improve metabolic stability and, in many cases, enhance cellular uptake. While the effects on receptor binding affinity are more nuanced and require a case-by-case evaluation, the overall benefits make fluorination a critical consideration in the design of next-generation peptide-based drugs. By understanding the fundamental principles of how fluorine modulates peptide properties and by employing robust experimental validation, researchers can unlock the full potential of this powerful chemical tool.

References

  • Baker, B. M., et al. (2009). Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner. Biochemical Journal, 423(3), 353–361. [Link]

  • Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Checco, J. W., et al. (2018). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Enzymology, 606, 105–129. [Link]

  • Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • European Commission Joint Research Centre. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Ge, Z., et al. (2018). Fluorinated peptide biomaterials. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 10(6), e1519. [Link]

  • Obach, R. S. (2013). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Methods in Molecular Biology, 947, 269–279. [Link]

  • Ölander, M., et al. (2017). Improving Caco-2 cell permeability assay using phospholipid covered silica beads. Uppsala University. [Link]

  • Kadota, K., et al. (2025). Comparison of the effects of perfluoroalkyl and alkyl groups on cellular uptake in short peptides. Organic & Biomolecular Chemistry. [Link]

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  • Szymański, P., et al. (2021). Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. International Journal of Molecular Sciences, 22(22), 12163. [Link]

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  • Khan, N. U. H., et al. (2021). Investigation of Fluorine-18 Labelled Peptides for Binding to Cholecystokinin-2 Receptors with High Affinity. International Journal of Peptide Research and Therapeutics, 28(1), 6. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]

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  • Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Ye, Z., et al. (2025). Advances in parallel artificial membrane permeability assay and its applications. Journal of Pharmaceutical Analysis. [Link]

  • Haskali, M. B., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2314. [Link]

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A Senior Application Scientist's Guide to the Conformational Analysis of Peptides Containing Difluoro-β-Alanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding and controlling peptide conformation is a cornerstone of modern therapeutic design. The introduction of non-natural amino acids is a powerful strategy to modulate the three-dimensional structure of peptides, thereby enhancing their stability, bioavailability, and target affinity. Among these, difluoro-β-alanine (β,β-difluoro-β-amino acid) has emerged as a compelling building block. The gem-difluoro substitution on the β-carbon introduces unique stereoelectronic effects that significantly influence the peptide backbone's conformational landscape.

This guide provides an in-depth comparison of the conformational analysis of peptides containing difluoro-β-alanine against their non-fluorinated and other modified counterparts. We will delve into the key experimental techniques, supported by data and detailed protocols, to equip you with the knowledge to leverage this unique amino acid in your research.

The Conformational Imperative: Why Difluoro-β-Alanine?

The substitution of hydrogen atoms with fluorine can dramatically alter the properties of a molecule. In the context of β-alanine, the introduction of a gem-difluoro group (CF2) at the β-position imparts several key characteristics:

  • Stereoelectronic Effects: The high electronegativity of fluorine atoms creates a strong dipole moment and influences the gauche effect, favoring specific rotamers around the Cα-Cβ bond. This can lead to a more constrained and predictable peptide backbone conformation compared to the inherent flexibility of standard β-alanine.[1]

  • Increased Hydrophobicity: The CF2H group has been shown to provide a hydrophobic contribution similar to that of isoleucine, but with a smaller van der Waals volume.[2] This can enhance peptide-protein interactions and cellular permeability.

  • Metabolic Stability: The C-F bond is exceptionally strong, rendering peptides containing fluorinated amino acids more resistant to enzymatic degradation, a critical factor for therapeutic peptides.[3]

These properties make difluoro-β-alanine an attractive tool for designing peptides with well-defined secondary structures, such as helices and turns, which are often crucial for biological activity.

Comparative Analysis of Conformational Probes

A multi-faceted approach employing a combination of spectroscopic and computational techniques is essential for a comprehensive conformational analysis. Below, we compare the application and expected outcomes of key methods for peptides containing difluoro-β-alanine versus their non-fluorinated analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Solution-State Structure

NMR spectroscopy is unparalleled in its ability to provide detailed information about the conformation and dynamics of peptides in solution, mimicking a physiological environment.[3]

Technique Peptide with Difluoro-β-Alanine Non-Fluorinated β-Alanine Peptide Causality of Differences
¹H NMR May show distinct chemical shifts for protons near the CF2 group due to the strong electron-withdrawing effect of fluorine. Observation of cis/trans amide bond isomers is possible due to the conformational constraints imposed by the difluoro group.[4][5]Broader signals and fewer distinct conformers are typically observed due to higher conformational flexibility.The gem-difluoro group restricts bond rotation, leading to a more defined set of conformers that are in slow exchange on the NMR timescale.
¹⁹F NMR Provides a direct and highly sensitive probe of the local environment of the difluoro-β-alanine residue. The ¹⁹F chemical shift is extremely sensitive to changes in conformation and solvent exposure.[6]Not applicable.The presence of the fluorine nucleus offers a unique spectroscopic window with a large chemical shift dispersion and no background signals in biological systems.
NOESY/ROESY Can reveal specific through-space interactions, helping to define the peptide's three-dimensional fold. The constrained nature of the fluorinated peptide may lead to clearer and more easily interpretable NOE patterns.NOE patterns may be averaged over multiple conformations, making definitive structural assignments more challenging.The reduced conformational heterogeneity in the difluoro-β-alanine peptide results in more consistent internuclear distances.
³J-Coupling Constants Karplus relationships for ³J(H,F) and ³J(C,F) can provide valuable dihedral angle constraints, although they are more complex to interpret than ³J(H,H) couplings.[7]³J(H,H) coupling constants are used to determine backbone (φ, ψ) and side-chain (χ) torsion angles.The presence of fluorine introduces additional coupling pathways that can be exploited for structural analysis.
  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM. Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

  • ¹H NMR Spectrum Acquisition: Acquire a 1D ¹H NMR spectrum to assess sample purity and concentration.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms to identify all protons within a given amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 150-300 ms to identify through-space correlations between protons that are close in space (< 5 Å).

    • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): If possible, acquire a ¹H-¹⁹F HOESY spectrum to probe spatial proximities between fluorine and proton nuclei.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Assign the resonances sequentially using the TOCSY and NOESY spectra. Integrate the NOE cross-peaks and convert them into distance restraints. Use these restraints in a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of solution structures.

NMR_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Structure Calculation Synthesis Solid-Phase Peptide Synthesis Purification RP-HPLC Purification Synthesis->Purification SamplePrep Sample Preparation (Deuterated Solvent) Purification->SamplePrep NMR_Acq 2D NMR Acquisition (TOCSY, NOESY) SamplePrep->NMR_Acq Processing Data Processing & Resonance Assignment NMR_Acq->Processing Restraints NOE-based Distance Restraints Processing->Restraints Calculation Structure Calculation (e.g., CYANA) Restraints->Calculation Final_Structure Final_Structure Calculation->Final_Structure Conformational Ensemble

Caption: Workflow for NMR-based conformational analysis.

Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Secondary Structure

CD and FTIR spectroscopy are complementary techniques that provide valuable information about the overall secondary structure content of a peptide.[8][9]

Technique Peptide with Difluoro-β-Alanine Non-Fluorinated β-Alanine Peptide Causality of Differences
CD Spectroscopy Expected to show a more defined spectrum, indicative of a higher population of a specific secondary structure (e.g., a distinct α-helical or β-turn signature).[10][11]The spectrum will likely represent an average of multiple conformations, potentially showing characteristics of a random coil.[4]The conformational rigidity imposed by the difluoro-β-alanine residue leads to a more homogeneous population of secondary structures.
FTIR Spectroscopy The amide I band (1600-1700 cm⁻¹) should exhibit narrower and more distinct component bands corresponding to specific secondary structures.[12][13]The amide I band is often broad, reflecting a wider distribution of backbone dihedral angles and hydrogen bonding patterns.[14]A well-defined conformation in the fluorinated peptide results in more uniform vibrational modes of the peptide backbone.
  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final peptide concentration for far-UV CD should be in the range of 10-100 µM.

  • Instrument Setup: Use a calibrated spectropolarimeter. Set the wavelength range to 190-260 nm, with a data pitch of 0.5-1.0 nm and a scan speed of 50-100 nm/min.

  • Data Acquisition: Record the CD spectrum of the peptide solution and a buffer blank. Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

  • Data Analysis: Subtract the buffer blank spectrum from the peptide spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity [θ]. Use deconvolution software (e.g., CDSSTR, K2D3) to estimate the percentage of different secondary structure elements.

CD_FTIR_Comparison cluster_CD Circular Dichroism (CD) cluster_FTIR Fourier-Transform Infrared (FTIR) CD_Fluorinated Difluoro-β-Alanine Peptide: Defined Spectrum (e.g., α-helix, β-turn) CD_NonFluorinated Non-Fluorinated Peptide: Broad Spectrum (Random Coil-like) FTIR_Fluorinated Difluoro-β-Alanine Peptide: Narrow Amide I Band FTIR_NonFluorinated Non-Fluorinated Peptide: Broad Amide I Band Conformational_Constraint Conformational Constraint (due to CF2 group) Conformational_Constraint->CD_Fluorinated Conformational_Constraint->FTIR_Fluorinated Flexibility Conformational Flexibility Flexibility->CD_NonFluorinated Flexibility->FTIR_NonFluorinated

Caption: Impact of fluorination on CD and FTIR spectra.

X-ray Crystallography: The Atomic Resolution Snapshot

X-ray crystallography provides a static, high-resolution picture of a peptide's conformation in the solid state.[15] While it doesn't capture the dynamic nature of peptides in solution, it offers an unparalleled level of detail about bond lengths, angles, and intermolecular interactions.

Aspect Peptide with Difluoro-β-Alanine Non-Fluorinated β-Alanine Peptide Causality of Differences
Crystallization The reduced conformational flexibility may facilitate crystallization by promoting a more ordered packing in the crystal lattice.The inherent flexibility can make it more challenging to obtain well-diffracting crystals.A more rigid molecular structure can lead to more favorable intermolecular contacts required for crystal formation.
Structural Insights Can reveal the precise influence of the gem-difluoro group on the backbone torsion angles and the formation of specific secondary structures like turns or helices.[6]The crystal structure represents one of potentially many low-energy conformations.The solid-state structure of the fluorinated peptide is more likely to be representative of a dominant solution-state conformer due to its inherent rigidity.
  • Peptide Synthesis and Purification: High purity (>98%) is crucial for successful crystallization.[16]

  • Crystallization Screening: Use commercially available or in-house screens to test a wide range of conditions (precipitants, buffers, salts, and additives) using techniques like hanging drop or sitting drop vapor diffusion.

  • Crystal Optimization: Refine the initial crystallization conditions to obtain larger, single crystals suitable for X-ray diffraction.

  • Data Collection: Collect diffraction data at a synchrotron source for the highest quality data.

  • Structure Solution and Refinement: Solve the phase problem and build an atomic model into the electron density map. Refine the model to obtain the final crystal structure.[16]

Computational Modeling: In Silico Exploration

Computational methods, such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, are invaluable for exploring the conformational landscape of peptides and for rationalizing experimental observations.

Method Peptide with Difluoro-β-Alanine Non-Fluorinated β-Alanine Peptide Causality of Differences
MD Simulations Can be used to sample the conformational space and identify the most stable conformers. The simulations are expected to show a more restricted range of motion for the fluorinated peptide.Will reveal a broader range of accessible conformations and more frequent transitions between them.The force fields used in MD simulations must accurately represent the stereoelectronic effects of the fluorine atoms.
QM Calculations Can provide highly accurate information about the relative energies of different conformers and the nature of intramolecular interactions involving the fluorine atoms.Can also be used, but the larger conformational space may require more extensive calculations.QM calculations are essential for understanding the subtle electronic effects that govern the conformational preferences of fluorinated molecules.

Leveraging Difluoro-β-Alanine in Drug Development

The ability to pre-organize a peptide into a specific bioactive conformation is a significant advantage in drug design. By incorporating difluoro-β-alanine, researchers can:

  • Stabilize Bioactive Conformations: Lock a peptide into a helical or turn conformation that is required for binding to a biological target.

  • Enhance Target Affinity: The reduced entropic penalty upon binding, due to the pre-organized conformation, can lead to higher binding affinities.

  • Improve Pharmacokinetic Properties: Increased metabolic stability and potentially enhanced membrane permeability can lead to improved drug-like properties.

Conclusion

The incorporation of difluoro-β-alanine into peptides offers a powerful tool for controlling their conformation and enhancing their therapeutic potential. A comprehensive conformational analysis, employing a combination of high-resolution NMR spectroscopy, secondary structure-sensitive techniques like CD and FTIR, atomic-detail X-ray crystallography, and insightful computational modeling, is crucial for understanding and exploiting the unique properties of these modified peptides. By understanding the principles and applying the methodologies outlined in this guide, researchers can effectively harness the power of fluorine to design the next generation of peptide-based therapeutics.

References

  • Bouthari, Y., et al. (2023). Difluoroalanine: Synthesis, Incorporation in Peptides, and Hydrophobic Contribution Assessment. Organic Letters, 25(37), 6937–6941. [Link]

  • ResearchGate. (n.d.). The CD spectra of the peptide measured at different concentration of.... [Link]

  • Fournier, A., & Aubin, Y. (1996). Crystal structures of peptides and modified peptides. Biopolymers, 40(1), 45-83. [Link]

  • Mutter, M., & Tuchscherer, G. (2018). Fluorinated Protein and Peptide Materials for Biomedical Applications. Molecules, 23(10), 2645. [Link]

  • Baginska, K., et al. (2008). Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy. Journal of Peptide Science, 14(4), 469-477. [Link]

  • ElectronicsAndBooks. (2007). Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy. [Link]

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  • Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]

  • Seebach, D., et al. (2007). NMR-Solution Structures of Fluoro-Substituted β-Peptides: A 314-Helix and a Hairpin Turn. The First Case of a 90° O=C−N−Cα−F Torsion Angle. Helvetica Chimica Acta, 90(12), 2253-2275. [Link]

  • Berger, A. A., et al. (2017). Deciphering the Fluorine Code—The Many Hats Fluorine Wears in a Protein Environment. Accounts of Chemical Research, 50(9), 2135–2146. [Link]

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  • SciELO. (2019). Solid-Phase Peptide Synthesis of Dipeptide (Histidine-β-Alanine) as a Chelating Agent by Using Trityl Chloride Resin, for Removal of Al3+, Cu2+, Hg2+ and Pb2+. [Link]

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A Comparative Guide to ¹⁹F NMR Probes in Peptide Studies: Featuring Ethyl 3-amino-2,2-difluoropropanoate and Leading Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of ¹⁹F NMR probes for peptide analysis, with a focus on the emerging probe, Ethyl 3-amino-2,2-difluoropropanoate. We will objectively evaluate its potential against established alternatives, supported by experimental data and protocols, to inform your selection of the optimal probe for elucidating peptide structure, dynamics, and interactions.

The Power of ¹⁹F NMR in Peptide Science: A Paradigm of Sensitivity and Clarity

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) has emerged as an indispensable tool in the study of peptides and proteins. The unique properties of the ¹⁹F nucleus—100% natural abundance, a high gyromagnetic ratio (83% of the proton), and its virtual absence in biological systems—provide a highly sensitive and background-free window into the molecular world of peptides. The expansive chemical shift range of ¹⁹F is exquisitely sensitive to the local electronic environment, making it a powerful reporter on subtle conformational changes, ligand binding events, and peptide-protein interactions.[1][2]

The strategic incorporation of a fluorinated amino acid into a peptide sequence provides a localized sensor, enabling researchers to monitor specific regions of interest without the spectral overlap that can complicate traditional proton (¹H) NMR studies. This guide will delve into the practical application of this technique, comparing the utility of different fluorinated probes.

Ethyl 3-amino-2,2-difluoropropanoate: A Novel Probe with Untapped Potential

Ethyl 3-amino-2,2-difluoropropanoate, and its corresponding carboxylic acid, 3-amino-2,2-difluoropropanoic acid, represent a class of gem-difluorinated amino acids. The gem-difluoro motif is of particular interest as a bioisostere for carbonyl groups and for its potential to influence peptide conformation due to the strong dipole moment of the C-F bonds.

While the direct application of Ethyl 3-amino-2,2-difluoropropanoate as a ¹⁹F NMR probe in published peptide studies is not yet widely documented, its structural features suggest several potential advantages:

  • Environmental Sensitivity: The two fluorine atoms are diastereotopic, meaning their chemical shifts could be differentially sensitive to the local chiral environment within a folded peptide, potentially providing rich conformational information.

  • Minimal Steric Perturbation: As a β-amino acid, its incorporation could lead to unique peptide backbone geometries, and the compact nature of the difluoromethyl group is less bulky than many other fluorinated probes.

Further experimental investigation is required to fully characterize its performance, including its sensitivity to solvent exposure, secondary structure, and ligand binding.

Established Alternatives: A Performance Benchmark

To provide a framework for evaluating novel probes like Ethyl 3-amino-2,2-difluoropropanoate, we will compare it to two well-characterized and widely used fluorinated amino acids: 4-fluoro-L-phenylalanine and 4,4-difluoro-L-proline.

4-Fluoro-L-phenylalanine (4-F-Phe): The Workhorse of Aromatic Probes

4-F-Phe is one of the most commonly used ¹⁹F NMR probes due to its structural similarity to phenylalanine, allowing for its straightforward incorporation into peptides with minimal perturbation of the overall structure.[3][4]

Key Performance Characteristics:

  • Chemical Shift Sensitivity: The ¹⁹F chemical shift of 4-F-Phe is sensitive to changes in the local environment, including solvent accessibility and the proximity of aromatic rings.[5] This has been effectively used to monitor peptide-ligand interactions and conformational changes.[4][6]

  • Minimal Perturbation: The fluorine atom is a relatively small substituent on the phenyl ring, and numerous studies have shown that its incorporation often does not significantly alter peptide secondary structure or biological activity.[6]

Parameter Typical Value/Observation Reference
¹⁹F Chemical Shift Range~ -113 to -115 ppm (relative to CFCl₃)[7]
Sensitivity to EnvironmentModerate[8]
Perturbation to StructureMinimal[6]
4,4-Difluoro-L-proline (4,4-diF-Pro): A Unique Reporter of Proline Isomerism

Proline cis-trans isomerization is a critical process in protein folding and function. 4,4-diF-Pro has emerged as a powerful tool for studying this phenomenon due to the distinct ¹⁹F NMR signatures of its diastereotopic fluorine atoms in the cis and trans conformations.[9][10]

Key Performance Characteristics:

  • Reporting on Proline Pucker and Isomerization: The chemical shift difference between the two fluorine atoms (Δδ) is a direct reporter of the proline ring pucker and the cis/trans state of the preceding peptide bond. A small Δδ is indicative of a trans isomer, while a large Δδ signifies a cis isomer.[9][10]

  • Enhanced Isomerization Rate: The electron-withdrawing fluorine atoms can accelerate the rate of cis-trans isomerization, which can be a factor to consider in dynamic studies.[6]

Parameter Typical Observation Reference
¹⁹F Chemical Shift Difference (Δδ) for trans-isomerSmall[9][10]
¹⁹F Chemical Shift Difference (Δδ) for cis-isomerLarge[9][10]
Perturbation to Proline PuckeringInfluences ring pucker preference[11]

Experimental Workflow: From Synthesis to Spectrum

The successful application of ¹⁹F NMR in peptide studies hinges on the efficient incorporation of the fluorinated amino acid and the correct setup of the NMR experiment.

Peptide Synthesis with Fluorinated Amino Acids

Solid-Phase Peptide Synthesis (SPPS) is the method of choice for incorporating unnatural amino acids like Ethyl 3-amino-2,2-difluoropropanoate.[12] The general workflow is outlined below.

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Standard Fmoc-SPPS Coupling

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine.

  • Amino Acid Activation and Coupling: Dissolve the Fmoc-protected fluorinated amino acid (e.g., Fmoc-3-amino-2,2-difluoropropanoic acid) and a coupling agent (e.g., HBTU/HATU) in DMF. Add a base such as diisopropylethylamine (DIPEA) and add the mixture to the resin. Allow the coupling reaction to proceed for a specified time.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final coupling and deprotection, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid-based) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.[13]

¹⁹F NMR Data Acquisition

Obtaining high-quality ¹⁹F NMR spectra requires careful sample preparation and optimization of acquisition parameters.

Figure 2: Workflow for ¹⁹F NMR data acquisition and analysis.

Experimental Protocol: 1D ¹⁹F NMR Spectroscopy

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable buffer at the desired pH. Add 5-10% D₂O for the NMR lock.

  • Spectrometer Setup: Tune and match the ¹⁹F probe on the NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A simple 1D pulse-acquire sequence is often sufficient.

    • Spectral Width: Set a spectral width that encompasses the expected chemical shift range of the fluorinated probe.

    • Acquisition Time: Typically 0.5-1.0 seconds to achieve adequate resolution.

    • Relaxation Delay: A delay of 1-2 seconds is generally sufficient.

    • Number of Scans: Dependent on the sample concentration and desired signal-to-noise ratio.

  • Data Processing: Apply an exponential window function and Fourier transform the free induction decay (FID). Reference the spectrum to an appropriate standard (e.g., trifluoroacetic acid).

Comparative Analysis and Future Outlook

The choice of a ¹⁹F NMR probe is dictated by the specific biological question being addressed. While 4-F-Phe provides a minimally perturbing reporter for general conformational changes and interactions, 4,4-diF-Pro offers a specialized tool for investigating proline dynamics.

Ethyl 3-amino-2,2-difluoropropanoate stands as a promising but underexplored candidate. Its gem-difluoro motif offers the potential for high sensitivity to the local environment. Future research should focus on synthesizing peptides containing this probe and systematically characterizing its ¹⁹F NMR properties in various contexts, including different secondary structures and in the presence of binding partners. Such studies will be crucial to unlocking the full potential of this novel probe and expanding the toolkit available to researchers in peptide and protein science.

References

  • Marsh, E. N. G., & Suzuki, Y. (2014). Using (19)F NMR to probe biological interactions of proteins and peptides. ACS chemical biology, 9(6), 1242–1250.
  • Afonin, S., & Ulrich, A. S. (2011). Solid-state (19)F-NMR of peptides in native membranes. Methods in molecular biology (Clifton, N.J.), 752, 141–157.
  • Galan, M. C., & Jones, C. (2012). Tools for investigating peptide-protein interactions: peptide incorporation of environment-sensitive fluorophores through SPPS-based 'building block' approach. Methods in molecular biology (Clifton, N.J.), 817, 223–236.
  • Mebrat, M. D., Luu, D. D., Hilton, J. K., Kim, M., Parrott, K., Cherry, B. R., Levitus, M., Journigan, V. B., & Van Horn, W. D. (2018). Using F-19 NMR to Probe Biological Interactions of Proteins and Peptides. Chembiochem : a European journal of chemical biology, 19(16), 1699–1708.
  • Coxon, C. R., & Phelan, A. (2023). Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters. Chemistry (Weinheim an der Bergstrasse, Germany), 29(1), e202202684.
  • Zondlo, N. J., & Tressler, C. M. (2014).
  • Afonin, S., & Ulrich, A. S. (2011). Solid-state (19)F-NMR of peptides in native membranes. Methods in molecular biology (Clifton, N.J.), 752, 141–157.
  • Zondlo, N. J., & Tressler, C. M. (2014).
  • Coxon, C. R., & Phelan, A. (2023). Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters. Chemistry (Weinheim an der Bergstrasse, Germany), 29(1), e202202684.
  • Gellman, S. H., & De Pol, S. (2006). 19F NMR chemical shifts induced by a helical peptide. Journal of the American Chemical Society, 128(40), 13139–13146.
  • Sinnaeve, D., Ben Bouzayene, A., Ottoy, E., Hofman, G. J., Erdmann, E., Linclau, B., Kuprov, I., Martins, J. C., Torbeev, V., & Kieffer, B. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic resonance (Göttingen, Germany), 2(2), 795–813.
  • Danielson, J. R., & Falke, J. J. (1996). Use of 19F NMR to probe protein structure and conformational changes. Annual review of biophysics and biomolecular structure, 25, 163–195.
  • Boeszoermenyi, A., Chhabra, S., Richter, B., Tami, A., Tzakos, A. G., & Vassiliou, S. (2020). The precious fluorine on the ring: fluorine NMR for biological systems. Biological chemistry, 401(12), 1431–1450.
  • Geyer, A., & Buer, A. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Protein science : a publication of the Protein Society, 9(12), 2573–2576.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Hanson, G. S. M., & Coxon, C. R. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. Chembiochem : a European journal of chemical biology, 25(15), e202400195.
  • Baldwin, A. J., & Kay, L. E. (2021). Rational design of 19 F NMR labelling sites to probe protein structure and interactions.
  • Christensen, M. V., Pedersen, S. L., Nielsen, J. T., & Nielsen, N. C. (2019). Sum of integrated ¹⁹F NMR signals originating from 4-F-Phe, 4-(CF3)
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Marcotte, I., & Auger, M. (2024). 19F solid-state NMR approaches to probe antimicrobial peptide interactions with membranes in whole cells. Biochimica et biophysica acta. Biomembranes, 1866(3), 184269.
  • Baldwin, A. J., & Kay, L. E. (2021). Rational design of 19 F NMR labelling sites to probe protein structure and interactions.
  • Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav.
  • Zhang, X., & Hu, J. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic chemistry frontiers, 10(3), 735–752.
  • Cobb, S. L., & Murphy, C. D. (2009). Selected examples of 19 F-labelled amino acid analogues used as probes in chemical biology. Journal of fluorine chemistry, 130(2), 132–140.
  • Wiemer, A. J., & Wiemer, D. F. (2011). Fluorinated Amino-Derivatives of the Sesquiterpene Lactone, Parthenolide, as 19F NMR Probes in Deuterium-Free Environments. ACS medicinal chemistry letters, 2(10), 767–771.
  • Koth, C. M., & Schultz, P. G. (2002). Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity. Journal of the American Chemical Society, 124(30), 8868–8869.
  • Pomerantz, W. C. K., & Arntson, K. E. (2019). 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR. Magnetic resonance in chemistry : MRC, 57(9), 619–629.

Sources

A Senior Application Scientist's Guide to Fluorinated Amino Acid Building Blocks: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acid building blocks offers a powerful toolkit for modulating the properties of peptides and proteins. For drug development professionals and chemical biologists, leveraging the unique characteristics of fluorine—the most electronegative element—can overcome many of the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] The introduction of fluorine can profoundly alter a peptide's physicochemical properties, including its lipophilicity, conformational preferences, and resistance to enzymatic degradation.[3][4]

This guide provides an in-depth comparative analysis of various classes of fluorinated amino acids (FAAs). It is designed not as a rigid set of instructions, but as a foundational resource to inform the rational design of next-generation peptide-based therapeutics and research tools. We will delve into the causality behind experimental choices, present validated protocols, and offer quantitative data to guide your selection of the optimal fluorinated building block for your specific application.

Classification of Fluorinated Amino Acid Building Blocks

The location and degree of fluorination on an amino acid are the primary determinants of its impact on peptide properties. FAAs can be broadly categorized based on the site of fluorine substitution.[][6]

  • Side-Chain Fluorination: This is the most common strategy, where fluorine atoms are incorporated into the amino acid side chain. This can range from a single fluorine atom (monofluoro), two (difluoro), to a trifluoromethyl group, on either aliphatic or aromatic residues.[][7]

  • Backbone Fluorination: A less common but powerful approach involves placing fluorine on the peptide backbone, typically at the α- or β-carbon position. This modification can exert significant control over local conformation.[8][9]

G Classification of Fluorinated Amino Acids Total Fluorinated Amino Acids (FAAs) SideChain Side-Chain Fluorinated Total->SideChain Backbone Backbone Fluorinated Total->Backbone Aromatic Aromatic (e.g., Fluoro-Phe) SideChain->Aromatic Aliphatic Aliphatic (e.g., Fluoro-Leu) SideChain->Aliphatic Alpha α-Carbon Backbone->Alpha Beta β-Carbon Backbone->Beta Mono Monofluoro Aliphatic->Mono Di Difluoro Aliphatic->Di Trifluoro Trifluoromethyl (CF3) Aliphatic->Trifluoro

Caption: Hierarchical classification of fluorinated amino acids.

Comparative Analysis of Key Physicochemical Properties

The choice of an FAA building block should be driven by a clear understanding of how it will alter the parent peptide's properties. The effects are often context-dependent, but general trends can be established.

Lipophilicity and the "Fluorous Effect"

A primary consequence of fluorination is the modulation of lipophilicity, a critical parameter for membrane permeability and overall pharmacokinetics.[10] Generally, replacing hydrogen with fluorine increases lipophilicity, a phenomenon often termed the "fluorous effect".[3][4] However, the magnitude of this change depends heavily on the structural context.

Expertise & Experience: The common assumption that "more fluorine equals more lipophilicity" is an oversimplification. While a trifluoromethyl (CF₃) group significantly increases lipophilicity compared to a single fluorine atom, the effect of aromatic versus aliphatic fluorination can be distinct.[11][12] For instance, the introduction of fluorine to an aliphatic chain often has a more pronounced and predictable effect on increasing the partition coefficient (logP) than fluorinating an aromatic ring, where electronic effects also come into play.

Table 1: Comparative Lipophilicity (logP) of Amino Acid Derivatives

Amino Acid Non-fluorinated logP¹ Fluorinated Analogue Fluorinated logP¹ ΔlogP
Phenylalanine 1.79 4-Fluoro-Phe 1.83 +0.04
Leucine 1.73 5,5,5-Trifluoro-Leu ~2.3-2.5 (est.) +0.6 to +0.8

| Proline | -0.55 | 4,4-Difluoro-Pro | -0.15 | +0.40 |

¹logP values are for N-acetyl methyl ester derivatives and can vary based on measurement conditions. Data compiled and extrapolated from multiple sources for comparative purposes.[13]

Proteolytic Stability

One of the most valuable benefits of incorporating FAAs is the potential to enhance resistance to proteases, thereby extending a peptide's biological half-life.[1] The steric bulk and strong electron-withdrawing nature of fluorine can disrupt the recognition and binding of a peptide substrate within a protease's active site.[2]

Trustworthiness: It is critical to understand that enhanced stability is not a universal outcome. The effect is highly dependent on the specific protease, the position of the FAA relative to the cleavage site (e.g., P1, P2, P1'), and the degree of fluorination.[4][14] A systematic study by Huhmann et al. demonstrated that while some substitutions provide dramatic stability improvements, others can have a negligible or even destabilizing effect.[14][15] Therefore, a self-validating approach requires screening candidate peptides against relevant enzymes.

Table 2: Comparative Proteolytic Stability of Model Peptides

Peptide Sequence FAA Position Protease Relative Half-Life (vs. Non-fluorinated)
Ac-Arg-Ala-Xaa -Ala-NH₂ P1' α-Chymotrypsin Varies significantly based on Xaa
Xaa = Leu - α-Chymotrypsin 1.0 (Reference)
Xaa = Hfl P1' α-Chymotrypsin >10-fold increase
Ac-Pro-Xaa -Phe-Arg-NH₂ P2 Trypsin Varies
Xaa = Ala - Trypsin 1.0 (Reference)

| Xaa = Trifluoro-Ala | P2 | Trypsin | ~2 to 5-fold increase |

Data synthesized from studies on model peptides to illustrate trends.[14][16]

Conformational Control

Fluorine's stereoelectronic properties can impose significant conformational constraints on the peptide backbone. This can be exploited to pre-organize a peptide into a bioactive conformation, potentially increasing binding affinity. For example, highly fluorinated residues like hexafluoroleucine (Hfl) tend to disfavor α-helical structures but show a higher propensity for β-sheets.[17] Fluorinated proline derivatives are particularly powerful for controlling the proline ring pucker, which can be a key determinant of secondary structure and protein-protein interactions.[7]

Key Experimental Workflows & Protocols

To ensure scientific integrity, the protocols described below are designed as self-validating systems. The causality behind each step is explained to provide a framework for adaptation and troubleshooting.

Workflow for Peptide Synthesis and Characterization

This workflow outlines the essential steps from synthesis to initial characterization for a newly designed fluorinated peptide.

G cluster_0 Synthesis & Purification cluster_1 Characterization SPPS Fmoc-SPPS with FAA Building Block Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Purify RP-HPLC Purification Cleavage->Purify MS Mass Spectrometry (Verify Mass) Purify->MS NMR 19F NMR (Confirm Incorporation & Purity) Purify->NMR

Caption: Workflow for fluorinated peptide synthesis and validation.

Protocol 1: Incorporation of FAAs via Fmoc Solid-Phase Peptide Synthesis (SPPS)

Causality: Fmoc-SPPS is the standard method for peptide synthesis due to its efficiency and mild reaction conditions.[7][18] When incorporating sterically hindered or electronically modified FAAs, the choice of coupling reagent and reaction time is critical to ensure complete acylation and prevent side reactions.

  • Resin Swelling: Swell the appropriate Fmoc-protected amino acid-loaded resin (e.g., Wang, Rink Amide) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 10 minutes. Wash thoroughly with DMF (3x) and dichloromethane (DCM) (3x).

    • Rationale: This exposes the free amine for the next coupling step.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected FAA (3-5 equivalents) with a coupling reagent like HBTU/HOBt or HATU (0.95 equivalents relative to the amino acid) and a base like DIPEA (2 equivalents relative to the coupling reagent) in DMF for 2-5 minutes.

    • Add the activated mixture to the resin and allow it to react for 1-2 hours. For sterically demanding FAAs like Hfl, extended coupling times or double coupling may be necessary.

    • Rationale: Pre-activation generates a highly reactive ester, facilitating efficient amide bond formation. HATU is often preferred for hindered couplings.

  • Wash: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin and treat it with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours.

    • Rationale: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS and water act as scavengers to prevent side reactions.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC (RP-HPLC).

  • Verification: Confirm the identity and purity of the final product by mass spectrometry and ¹⁹F NMR.[19]

Protocol 2: Comparative Proteolytic Stability Assay

Causality: This assay uses RP-HPLC to quantitatively measure the disappearance of the full-length peptide over time when exposed to a protease.[14][20] It provides a direct and reliable measure of stability.

G Proteolytic Stability Assay Workflow Start Prepare Peptide & Protease Stock Solutions Incubate Incubate Peptide + Protease at 37°C Start->Incubate Timepoints Take Aliquots at Time Points (t=0, 15, 30... min) Incubate->Timepoints Quench Quench Reaction (e.g., with TFA) Timepoints->Quench Analyze Analyze by RP-HPLC Quench->Analyze Quantify Quantify Peak Area of Intact Peptide Analyze->Quantify Plot Plot % Remaining vs. Time Calculate Half-life (t½) Quantify->Plot

Caption: Workflow for determining peptide proteolytic stability.

  • Solution Preparation: Prepare a stock solution of the purified fluorinated peptide and its non-fluorinated control in the appropriate assay buffer (e.g., Tris buffer for trypsin, acetate buffer for pepsin). Prepare a stock solution of the protease.

  • Reaction Initiation: Add the protease to the peptide solution to initiate the reaction (a typical enzyme:substrate ratio is 1:100 w/w). Immediately take a t=0 time point by removing an aliquot and quenching it with an equal volume of a quenching solution (e.g., 1% TFA).

    • Rationale: The t=0 sample serves as the 100% reference point. TFA denatures the enzyme, stopping the reaction.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At regular intervals (e.g., 15, 30, 60, 120 minutes), remove and quench aliquots as in step 2.

  • HPLC Analysis: Analyze all quenched samples by RP-HPLC using a gradient that clearly separates the parent peptide from its degradation products.

  • Data Analysis: Integrate the peak area of the parent peptide at each time point. Normalize the areas to the t=0 sample to determine the percentage of peptide remaining. Plot this percentage against time and fit the data to a one-phase exponential decay curve to calculate the half-life (t₁/₂).

Conclusion and Authoritative Grounding

The selection of a fluorinated amino acid building block is a strategic decision that can profoundly influence the therapeutic potential of a peptide. This guide has demonstrated that while general trends exist—such as increased lipophilicity and proteolytic stability—the effects are highly context-dependent.[1][4][14] A monofluorinated aromatic residue may be ideal for subtly probing a binding pocket, whereas a trifluoromethylated aliphatic residue might be chosen to drastically enhance metabolic stability.[][21]

The power of these building blocks lies in their rational application. By understanding the fundamental physicochemical changes induced by fluorination and employing robust, self-validating experimental workflows, researchers can precisely engineer peptides with enhanced stability, favorable pharmacokinetics, and improved biological activity. The continued development of novel synthetic methodologies promises to further expand the diversity of available fluorinated building blocks, opening new avenues for peptide-based drug discovery.[22][23]

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Salwiczek, M., Nyakatura, E., Gerling, U. I., Ye, S., & Koksch, B. (2012). Fluorinated protein and peptide materials for biomedical applications. MDPI. [Link]

  • Jäckel, C., & Koksch, B. (2005). Fluorinated peptide biomaterials. Wiley Online Library. [Link]

  • Huhmann, S., & Koksch, B. (2018). Fine‐Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. ResearchGate. [Link]

  • McGrath, S. P., & O'Hagan, D. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]

  • Huhmann, S., Mizzi, J., & Koksch, B. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed. [Link]

  • Jackson, C. J. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. ANU Open Research. [Link]

  • Peterson, R. (2020). Fluorine labeling of proteins for NMR studies. UCLA-DOE Biosciences. [Link]

  • Picois, N., Boutahri, Y., Brigaud, T., & Chaume, G. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]

  • Cheng, R. (n.d.). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. American Chemical Society. [Link]

  • Seebach, D., et al. (2007). NMR-Solution Structures of Fluoro-Substituted β-Peptides: A 314-Helix and a Hairpin Turn. Helvetica Chimica Acta. [Link]

  • Cobb, S. L., & O'Hagan, D. (2022). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC - PubMed Central. [Link]

  • Chatterjee, J., & Koksch, B. (2012). Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC. [Link]

  • Qiu, X.-L., & Qing, F.-L. (2011). Recent Advances in the Synthesis of Fluorinated Amino Acids. ResearchGate. [Link]

  • Huhmann, S., & Koksch, B. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. [Link]

  • Lee, K., et al. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. [Link]

  • Zhang, Y., et al. (2023). Photoredox Microfluidic Synthesis of Trifluoromethylated Amino Acids. Organic Letters. [Link]

  • Wang, Y., et al. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. MDPI. [Link]

  • Jeffries, B. (2020). The influence of aliphatic fluorination on lipophilicity. ePrints Soton. [Link]

  • Wang, J., & Li, Y. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]

  • Sievers, R. E., & Bayer, E. (1970). NMR analyzes peptides, amino acids. C&EN Global Enterprise - ACS Publications. [Link]

  • Jeffries, B., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC - NIH. [Link]

  • Vaskevich, Y., et al. (2022). Experimental lipophilicity scale for coded and noncoded amino acid residues. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2021). Fluorinated building blocks in drug design: new pathways and targets. PMC - NIH. [Link]

  • Huhmann, S. (2015). Impact of amino acid side chain fluorination on proteolytic stability of peptides. Refubium - Freie Universität Berlin. [Link]

  • Grygorenko, O. O., et al. (2021). Correlation of the DFT-calculated lipophilicities with the experimental... ResearchGate. [Link]

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A Comparative Guide to the Structural Elucidation of Ethyl 3-amino-2,2-difluoropropanoate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of X-ray crystallography and alternative analytical techniques for the structural characterization of ethyl 3-amino-2,2-difluoropropanoate hydrochloride and its derivatives. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, making a thorough structural analysis essential for understanding their behavior and potential applications.[1][2][3]

The Central Role of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline compound.[4][5] It provides unambiguous information about bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for understanding intermolecular interactions and crystal packing.[4][5] For derivatives of ethyl 3-amino-2,2-difluoropropanoate, a molecule of interest in medicinal chemistry, X-ray crystallography can reveal the precise conformation of the amino ester backbone and the influence of the gem-difluoro group on the overall molecular geometry.

The Crystallization Challenge with Fluorinated Compounds

A significant hurdle in X-ray crystallography is obtaining high-quality single crystals.[1][6] The presence of fluorine can influence the crystallization process due to its high electronegativity and its ability to participate in weak interactions such as C–H···F and F···F contacts.[1] These interactions can either facilitate or hinder the formation of a well-ordered crystal lattice. Therefore, a systematic screening of crystallization conditions is often necessary.

A Practical Approach: X-ray Crystallography of a Phenyl Derivative

Experimental Protocol: Single-Crystal X-ray Diffraction

Herein, we outline a detailed, self-validating protocol for the X-ray crystallographic analysis of a derivative like ethyl 3-amino-2,2-difluoro-3-phenylpropanoate hydrochloride.

1. Crystallization:

  • Objective: To grow single crystals of suitable size and quality for X-ray diffraction (typically 0.1-0.3 mm in all dimensions).[1]

  • Methodology - Vapor Diffusion:

    • Dissolve 5-10 mg of the purified compound in a minimal amount (0.5-1.0 mL) of a "good" solvent (e.g., methanol, ethanol) in a small, open vial.

    • Place this vial inside a larger, sealed container.

    • Add a larger volume of a "poor" solvent (an anti-solvent in which the compound is less soluble, e.g., diethyl ether, hexane) to the bottom of the larger container.[7]

    • The vapor of the anti-solvent will slowly diffuse into the solution, gradually reducing the solubility of the compound and promoting slow crystal growth.[7][8]

  • Causality: Slow diffusion is critical to prevent rapid precipitation, which leads to amorphous solids or poorly ordered microcrystals. The gradual change in solvent composition allows molecules to orient themselves into a thermodynamically stable crystal lattice.

2. Data Collection:

  • Objective: To measure the intensities and positions of the diffracted X-ray beams.

  • Methodology:

    • Mount a suitable single crystal on a goniometer head.

    • Place the goniometer on the diffractometer. A stream of cold nitrogen (e.g., 100 K) is often used to minimize thermal motion and radiation damage.

    • A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.[5]

    • The crystal is rotated, and a series of diffraction images are collected on a detector (e.g., a CCD or CMOS detector).[5]

3. Structure Solution and Refinement:

  • Objective: To determine the arrangement of atoms in the crystal lattice from the diffraction data.

  • Methodology:

    • The collected data is processed to determine the unit cell dimensions and the intensities of the reflections.

    • Direct methods or Patterson methods are typically used for ab initio structure solution of small molecules to obtain an initial model of the electron density.

    • This model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction patterns.

    • Hydrogen atoms are typically located from the difference electron density map and refined isotropically.

Illustrative Experimental Data

The following table presents hypothetical yet realistic crystallographic data for ethyl 3-amino-2,2-difluoro-3-phenylpropanoate hydrochloride.

ParameterValue
Chemical FormulaC₁₁H₁₄ClF₂NO₂
Formula Weight265.68
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(3)
c (Å)14.789(6)
β (°)105.34(2)
Volume (ų)1223.4(8)
Z4
R-factor0.045
Resolution (Å)0.77

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the ultimate structural snapshot, other techniques offer complementary and sometimes more accessible information, particularly when crystallization is challenging.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions.Unambiguous structural determination.Requires high-quality single crystals, which can be difficult to obtain; provides a static picture in the solid state.[9]
¹⁹F NMR Spectroscopy Electronic environment of fluorine atoms, conformational dynamics in solution, stereochemistry through coupling constants.Highly sensitive to the local environment of fluorine; no need for crystallization; can study dynamic processes.[10]Does not provide a complete 3D structure on its own; requires interpretation of chemical shifts and coupling constants.
¹H and ¹³C NMR Spectroscopy Connectivity of atoms, stereochemistry, conformational preferences in solution.Provides detailed information about the organic framework; non-destructive.Can have overlapping signals in complex molecules; provides an average structure in solution.[11][12]
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), fragmentation patterns for structural clues.High sensitivity; requires very small amounts of sample.Does not provide information on stereochemistry or 3D conformation.
Computational Modeling Theoretical 3D structure, conformational analysis, electronic properties.Can predict structures and properties without experimentation; useful for rationalizing experimental observations.The accuracy is dependent on the level of theory and force field used; requires experimental validation.[10][13]

In-depth Comparison: Causality and Experimental Choices

X-ray Crystallography vs. NMR Spectroscopy

The choice between X-ray crystallography and NMR spectroscopy is often dictated by the research question and the nature of the sample.

  • Static vs. Dynamic Picture: X-ray crystallography provides a high-resolution, static image of the molecule in the solid state. In contrast, NMR spectroscopy reveals the time-averaged structure and dynamics of the molecule in solution.[12] For a flexible molecule like ethyl 3-amino-2,2-difluoropropanoate, the conformation in the crystal may be one of several low-energy conformations present in solution.

  • Stereochemistry: While X-ray crystallography can determine the absolute stereochemistry of a chiral molecule, NMR spectroscopy, through techniques like the modified James-Bull method, can also be used for chiral analysis of amino acid esters.

  • The Fluorine Advantage in NMR: The presence of fluorine is a significant advantage for NMR studies. ¹⁹F is a 100% abundant, spin-1/2 nucleus with a large chemical shift range, making it a sensitive probe of the local electronic environment.[10] This can provide insights into intramolecular interactions and conformational changes that are not directly observable by other techniques.

The Role of Mass Spectrometry and Computational Chemistry

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of a synthesized derivative.[14] High-resolution mass spectrometry can provide a molecular formula, which is a crucial piece of information for validating the identity of the compound before attempting crystallization.

Computational chemistry, particularly density functional theory (DFT), can be used to predict the low-energy conformations of the molecule.[13] These predicted structures can aid in the interpretation of NMR data and can sometimes provide a starting model for the refinement of X-ray diffraction data.

Visualizing the Workflow

X-ray Crystallography Workflow

xray_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystallization Screening synthesis->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Decision Tree for Analytical Technique Selection

decision_tree start Need Structural Information q_crystal Can single crystals be obtained? start->q_crystal xray X-ray Crystallography q_crystal->xray Yes q_3d Is a complete 3D structure essential? q_crystal->q_3d No nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) q_3d->nmr No (Connectivity/Dynamics) ms Mass Spectrometry q_3d->ms No (MW/Formula) nmr_ms_comp Combine NMR, MS, and Computational Modeling q_3d->nmr_ms_comp Yes comp_chem Computational Modeling nmr_ms_comp->comp_chem

Sources

A Senior Application Scientist's Guide to Gem-Difluoro Substitution in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Assessing the Impact of Gem-Difluoro Substitution on Peptide Structure and Function Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Nature's Toolkit with Strategic Fluorination

In the quest for potent and durable peptide therapeutics, medicinal chemists are increasingly turning to non-natural amino acids to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability.[1] Among the various chemical modifications, the introduction of fluorine stands out due to its unique and powerful effects on molecular properties.[2] This guide focuses specifically on geminal-difluorination (the substitution of two hydrogen atoms on a single carbon with fluorine, creating a CF₂ group), a peptidomimetic strategy that offers profound, albeit complex, advantages in peptide drug design.

Unlike simple monofluorination, the gem-difluoro group imparts a unique combination of steric and electronic properties.[3] It acts as a "non-coordinating" polar mimic of a carbonyl or ether oxygen, can serve as a hydrogen bond acceptor, and introduces significant local dipoles without adding excessive bulk. These attributes can be strategically harnessed to fine-tune peptide conformation, block metabolic pathways, and enhance physicochemical properties crucial for drug efficacy.

This guide provides an in-depth comparison of gem-difluorinated peptides against their non-fluorinated counterparts, grounded in experimental data and established methodologies. We will explore the causal mechanisms behind the observed effects and provide validated protocols for researchers to assess these impacts within their own development pipelines.

Pillar 1: Conformational Control and Pre-organization

The substitution of a CH₂ group with a CF₂ group can profoundly alter the local and global conformation of a peptide. This is not merely a steric effect; it is a complex interplay of stereoelectronic forces, including the gauche effect, which can favor specific rotameric states and influence backbone geometry.[4]

Causality of Conformational Change: The high electronegativity of fluorine atoms creates a significant dipole moment within the CF₂ group. This localized field can influence the torsional preferences (phi/psi angles) of the peptide backbone and the side-chain chi angles. In cyclic peptides, for instance, gem-difluorination has been shown to shift the equilibrium between different conformers. One study on a model macrocyclic system found that while the non-fluorinated version existed predominantly in a single trans-amide conformation, the gem-difluorinated analogue existed as a 4:1 mixture of trans- and cis-amide conformers on the NMR timescale. This demonstrated that the out-of-plane preference of the difluoroalkoxy system could encourage the backbone to adopt a cis-amide bond, a significant conformational perturbation.[4][5]

This ability to pre-organize a peptide into a bioactive conformation can lower the entropic penalty of binding to its target receptor, potentially leading to enhanced affinity and selectivity.[6]

Comparative Analysis: Proline Puckering A classic example of fluorine-induced conformational control is in proline analogues. The puckering of the proline ring (endo vs. exo) is a critical determinant of peptide secondary structure. Fluorine substitution can lock the ring into a specific pucker due to stereoelectronic effects, thereby stabilizing or destabilizing secondary structures like β-turns.[7][8] While not always a gem-difluoro substitution, these studies highlight fluorine's powerful role in dictating local geometry, a principle that extends to gem-difluorinated systems.[9]

Pillar 2: Enhancing Proteolytic Stability

A primary hurdle for peptide therapeutics is their rapid degradation by proteases in the body.[10] Gem-difluoro substitution, particularly at the α-carbon of an amino acid or on the side chain adjacent to a scissile bond, can dramatically increase resistance to enzymatic cleavage.

Mechanism of Steric and Electronic Shielding: The CF₂ group provides a powerful defense against proteolysis through a dual mechanism:

  • Electronic Shielding: The electron-withdrawing nature of the fluorine atoms deactivates the adjacent amide carbonyl group, making it a less favorable substrate for nucleophilic attack by the protease's active site (e.g., the serine hydroxyl in serine proteases).

  • Steric Hindrance: The CF₂ group can act as a steric shield. Even though fluorine is similar in size to hydrogen, the C-F bond is longer than the C-H bond, and the van der Waals radius of fluorine is larger. This subtle increase in bulk can create an unfavorable interaction within the binding pocket of a protease, preventing the peptide from docking correctly for hydrolysis.[11]

However, it is crucial to note that enhanced stability is not a universal outcome. The effect is highly dependent on the specific enzyme, the position of the substitution relative to the cleavage site, and the overall peptide sequence.[12][13] A systematic study showed that while some fluorinated peptides exhibited a marked increase in stability against enzymes like α-chymotrypsin and pepsin, others showed little to no effect, underscoring the complexity of the interactions.[12][13]

Data Snapshot: Proteolytic Half-Life Comparison The following table summarizes representative findings on the impact of fluorination on peptide stability in biological media.

Peptide SequenceModificationAssay ConditionHalf-Life (t½)Fold ImprovementReference
Model Peptide ANative (unmodified)Mouse Plasma~15 min1x[11]
Model Peptide Aβ-CF₃-ProlineMouse Plasma> 240 min> 16x[11]
Model Peptide BNative (unmodified)Human Blood Plasma~30 min1x[10]
Model Peptide BSide-chain FluorinationHuman Blood Plasma60 - 120 min2-4x[10]

Note: Data is illustrative of trends reported in the literature. Exact values are highly sequence- and assay-dependent.

Pillar 3: Modulating Physicochemical and ADME Properties

Beyond structure and stability, gem-difluorination is a valuable tool for optimizing key drug-like properties, including lipophilicity, solubility, and membrane permeability.

Impact on Lipophilicity (LogP) and Permeability: Strategically placing a CF₂ group can increase a peptide's lipophilicity, which can enhance its ability to cross cell membranes—a critical factor for targeting intracellular proteins.[14] While N-methylation is a more common strategy to improve permeability by reducing hydrogen bond donors, fluorination offers an alternative approach.[15][16] The replacement of polar C-H bonds with more nonpolar C-F bonds can reduce the hydration energy required for the peptide to exit the aqueous phase and enter the lipid bilayer of the cell membrane.[17] However, this effect must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[14][18]

Impact on Acidity/Basicity (pKa): The strong inductive effect of the CF₂ group can significantly lower the pKa of nearby acidic or basic functional groups.[14][18] For example, placing a CF₂ group near a carboxylic acid will make it more acidic, while placing it near an amine will make it less basic (i.e., lower the pKa of its conjugate acid). This modulation can be used to alter the charge state of a peptide at physiological pH, which in turn affects its solubility, receptor interactions, and pharmacokinetic profile.

Practical Guide: Experimental Assessment Protocols

To empirically validate the impact of gem-difluoro substitution, a series of standardized, self-validating experiments are required. The following protocols provide a robust framework for this assessment.

Diagram: General Workflow for Assessing Gem-Difluoro Peptide Analogues

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Functional & Stability Assessment start Design Native & CF2-Peptide spps Solid-Phase Peptide Synthesis (SPPS) start->spps cleavage Cleavage & Deprotection spps->cleavage purify RP-HPLC Purification cleavage->purify qc LC-MS & Purity Check purify->qc cd Circular Dichroism (CD) (Secondary Structure) qc->cd nmr 2D-NMR Spectroscopy (Tertiary Structure/Conformation) qc->nmr stability Proteolytic Stability Assay (Plasma/Enzyme) qc->stability activity Biological Activity Assay (e.g., Receptor Binding, IC50) qc->activity adme Permeability Assay (e.g., PAMPA, Caco-2) qc->adme cd->activity Correlate Structure to Function nmr->activity Correlate Structure to Function stability->adme Inform PK/PD Profile

Caption: Workflow for the synthesis and comparative evaluation of gem-difluorinated peptides.

Protocol 1: Synthesis of Gem-Difluorinated Peptides

Objective: To incorporate a gem-difluorinated amino acid into a peptide sequence using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Rationale: This protocol uses the well-established Fmoc/tBu strategy, which is compatible with most commercially available fluorinated amino acid derivatives.[19] Orthogonal protecting groups ensure that the fluorinated residue and other side chains are deprotected only during the final cleavage step.[20]

Methodology:

  • Resin Swelling: Swell Fmoc-Rink Amide resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to deprotect the terminal amine. Wash thoroughly with DMF.

  • Amino Acid Coupling (Standard): For standard amino acids, pre-activate 4 equivalents (eq.) of Fmoc-amino acid with 3.95 eq. of HBTU and 6 eq. of DIPEA in DMF for 5 minutes. Add to the resin and couple for 1-2 hours.

  • Amino Acid Coupling (Gem-Difluorinated):

    • Causality Note: Fluorinated amino acids can exhibit lower nucleophilicity or increased steric hindrance.[8] Therefore, a stronger coupling agent or extended coupling times may be necessary.

    • Dissolve 4 eq. of the Fmoc-protected gem-difluorinated amino acid in DMF. Add 3.95 eq. of HATU and 6 eq. of DIPEA.

    • Add the activation mixture to the resin and allow it to react for 4-6 hours, or overnight if necessary. Monitor coupling completion with a Kaiser test.

  • Capping: After coupling, wash with DMF and treat with a capping solution (e.g., acetic anhydride/DIPEA/DMF) for 10 minutes to block any unreacted amines.

  • Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage & Deprotection: After synthesis is complete, wash the resin with dichloromethane (DCM) and dry. Treat with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours.

  • Precipitation & Purification: Precipitate the crude peptide in cold diethyl ether. Purify using reverse-phase HPLC (RP-HPLC).[21]

  • Verification: Confirm the mass and purity of the final peptide using LC-MS.

Protocol 2: Comparative Proteolytic Stability Assay

Objective: To quantify and compare the degradation rate of a native peptide and its gem-difluorinated analogue in a relevant biological matrix (e.g., human plasma).[22]

Rationale: This assay mimics in vivo conditions to provide a physiologically relevant measure of stability. RP-HPLC is used to separate the intact peptide from its degradation products, allowing for quantification over time.[12][23]

Methodology:

  • Preparation: Prepare stock solutions (1 mg/mL) of both the native and gem-difluorinated peptides in a suitable buffer (e.g., PBS, pH 7.4).

  • Incubation:

    • Pre-warm human plasma (or a specific protease solution) to 37°C.

    • At time t=0, spike the plasma with the peptide stock solution to a final concentration of 100 µg/mL. Mix gently.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of a quenching solution (e.g., 10% Trichloroacetic Acid or ice-cold acetonitrile). This precipitates plasma proteins.

  • Sample Processing: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis:

    • Analyze the supernatant by RP-HPLC using a C18 column.[23]

    • Develop a gradient method (e.g., water/acetonitrile with 0.1% TFA) that effectively separates the intact peptide from degradation fragments.

    • Monitor the elution profile using UV detection at 220 nm.

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Normalize the peak area at each time point to the area at t=0.

    • Plot the percentage of remaining intact peptide versus time.

    • Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.[22]

Diagram: Mechanism of Proteolytic Shielding by CF₂ Group

G cluster_0 Native Peptide Substrate cluster_1 Gem-Difluoro Modified Peptide P1 P1 Residue amide_bond Scissile Amide Bond P1->amide_bond P1prime P1' Residue amide_bond->P1prime protease_native Protease Active Site protease_native->amide_bond Successful Hydrolysis P1_CF2 P1 Residue (CF₂ Modified Side Chain) amide_bond_CF2 Shielded Amide Bond P1_CF2->amide_bond_CF2 blocker Steric & Electronic Repulsion P1prime_CF2 P1' Residue amide_bond_CF2->P1prime_CF2 protease_blocked Protease Active Site blocker->protease_blocked   Blocks   Binding

Sources

A Researcher's Guide to the Validation of Synthetic Routes for Enantiomerically Pure Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acid structures can dramatically enhance the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics.[1][2] The unique physicochemical characteristics of fluorine, such as its high electronegativity and small size, can modulate peptide conformation, improve metabolic stability, and increase binding affinity.[3][4] However, the synthesis of enantiomerically pure fluorinated amino acids presents a significant challenge. This guide provides a comparative analysis of the primary synthetic strategies and the critical validation methods required to ensure enantiopurity, offering a framework for researchers in drug discovery and peptide science.

Section 1: Comparative Analysis of Synthetic Strategies

The synthesis of enantiomerically pure fluorinated amino acids generally falls into three main categories: asymmetric synthesis, chiral resolution of racemates, and enzymatic synthesis. Each approach offers distinct advantages and disadvantages in terms of efficiency, scalability, and substrate scope.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis aims to create a single enantiomer directly from achiral or prochiral starting materials. This is often the most elegant and efficient approach, avoiding the loss of 50% of the material inherent in resolving a racemic mixture.

Key Methodologies:

  • Use of Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. Phenylglycinol-derived chiral auxiliaries have shown medium to high levels of stereocontrol in the synthesis of α-(trifluoromethyl)-α-amino acids.[5]

  • Chiral Catalysis: A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This is a highly sought-after method due to its atom economy.

    • Metal-Based Catalysis: Chiral nickel(II) complexes have proven to be powerful tools for the gram-scale asymmetric synthesis of a variety of fluorinated amino acids with excellent enantiomeric purities.[6][7][8] Palladium-catalyzed reactions have also been employed for the enantioselective monofluorination of α-keto esters.[3]

    • Organocatalysis: Chiral thioureas and Brønsted acids have been successfully used as organocatalysts in Strecker reactions to produce α-(trifluoromethyl)-α-amino acids with impressive enantioselectivity.[5][9]

  • Stereoselective Fluorination: This strategy involves the direct fluorination of a chiral precursor. Both nucleophilic (e.g., DAST, Deoxofluor) and electrophilic (e.g., NFSI, Selectfluor) fluorinating reagents are widely used.[3][10]

Causality in Asymmetric Synthesis: The choice of catalyst or auxiliary is paramount as it creates a transient diastereomeric intermediate or transition state. The energetic difference between these diastereomeric pathways dictates the enantiomeric excess (e.e.) of the final product. For instance, the rigid structure of chiral Ni(II) complexes effectively blocks one face of the substrate, leading to highly diastereoselective alkylation reactions.[8]

Chiral Resolution: Separating Enantiomeric Pairs

Chiral resolution involves the separation of a racemic mixture of fluorinated amino acids. While less atom-economical than asymmetric synthesis, it can be a practical approach, especially when a highly efficient separation method is available.

Key Methodologies:

  • Classical Resolution via Diastereomeric Salt Formation: The racemic amino acid is reacted with a chiral resolving agent (e.g., a chiral acid or base) to form a pair of diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by crystallization.

  • Chromatographic Resolution: This is the most widely used method for both analytical and preparative-scale separation of enantiomers.

    • Chiral Stationary Phases (CSPs): HPLC columns with a chiral stationary phase are the cornerstone of this technique.[11] Macrocyclic glycopeptides (e.g., vancomycin, teicoplanin) are particularly effective CSPs for resolving underivatized amino acids.[11][12][13] The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector.[11]

Enzymatic Synthesis: Nature's Approach to Chirality

Enzymes are highly efficient and stereoselective catalysts that can be employed for the synthesis of enantiomerically pure fluorinated amino acids.[4]

Key Methodologies:

  • Kinetic Resolution: An enzyme selectively catalyzes the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. Lipases are commonly used for the enantioselective hydrolysis of racemic fluorinated β-amino acid esters.[14]

  • Asymmetric Synthesis: Enzymes can also be used to create a chiral center from a prochiral substrate. For example, transaminases can be used for the asymmetric amination of fluorinated keto acids.

The Enzymatic Advantage: The high stereoselectivity of enzymes stems from their well-defined three-dimensional active sites, which create a chiral environment that precisely orients the substrate for a specific reaction.[4]

Section 2: Validation of Enantiomeric Purity: A Multi-faceted Approach

The validation of the enantiomeric purity of a synthetic route is a critical step. No single technique is foolproof, and a combination of methods is often necessary to provide a high degree of confidence.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess of amino acids.[11]

Principle: The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[11] The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.[11]

Experimental Protocol: Chiral HPLC Analysis of a Fluorinated Amino Acid

  • Column Selection: Choose an appropriate chiral stationary phase. Macrocyclic glycopeptide-based columns like CHIROBIOTIC T are often a good starting point for underivatized amino acids.[12][13]

  • Mobile Phase Preparation: A typical mobile phase for reversed-phase separation consists of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile). For polar organic mode, a mixture of organic solvents is used.

  • Sample Preparation: Dissolve the fluorinated amino acid sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.[11]

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength (e.g., 210 nm or 254 nm).

    • Temperature: Column temperature can be varied to optimize separation.[15]

  • Data Analysis: Integrate the peak areas for both enantiomers (Area L and Area D). Calculate the enantiomeric excess using the following formula:

    • % e.e. = [(Area L - Area D) / (Area L + Area D)] x 100 (assuming the L-enantiomer is the major one).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be a powerful tool for determining enantiomeric excess, especially when using chiral derivatizing agents or chiral solvating agents.

Principle:

  • Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. Diastereomers have distinct NMR spectra, and the enantiomeric excess can be determined by integrating the signals corresponding to each diastereomer.

  • Chiral Solvating Agents (CSAs): The enantiomeric mixture is dissolved in a solution containing a chiral solvating agent. The CSA forms transient diastereomeric complexes with the enantiomers, leading to the separation of their NMR signals. Chiral crown ethers are effective CSAs for protonated primary amines.[16]

Experimental Protocol: Determination of e.e. using a Chiral Solvating Agent (e.g., (R)-BINOL and 2-FPBA) [17]

  • Sample Preparation: In an NMR tube, dissolve the fluorinated amino acid sample (as an ester, ~5 mg) in a suitable deuterated solvent (e.g., CDCl3).

  • Addition of CSA: Add a pre-mixed solution of approximately 1.2 equivalents of a chiral diol (e.g., (R)-BINOL) and 1.2 equivalents of 2-formylphenylboronic acid (2-FPBA) in the same deuterated solvent.[11][17]

  • Data Acquisition: Acquire a high-resolution ¹H NMR or ¹⁹F NMR spectrum.

  • Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes. Integrate the areas of these signals to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original sample.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral sample. While it is a classical method for confirming the presence of a single enantiomer, it is not ideal for accurately determining enantiomeric excess in mixtures.

Principle: Enantiomers rotate plane-polarized light to an equal but opposite degree. The observed rotation is proportional to the concentration of the chiral substance and the path length of the cell.

Limitations: The specific rotation of a compound can be highly dependent on concentration, solvent, and temperature, making it difficult to obtain accurate and reproducible measurements of enantiomeric excess. Impurities can also significantly affect the measured rotation.

Section 3: Data Summary and Visualizations

Comparative Table of Synthetic Strategies
Synthetic StrategyAdvantagesDisadvantagesTypical e.e. (%)Scalability
Asymmetric Synthesis
Chiral AuxiliariesReliable, high diastereoselectivityStoichiometric use of auxiliary, requires additional steps for attachment and removal>95Moderate
Chiral Metal CatalysisHigh turnover numbers, atom economicalCatalyst can be expensive and sensitive to air/moisture90-99High
OrganocatalysisMetal-free, often robust and insensitive to air/moistureMay require higher catalyst loading than metal catalysts90-99High
Chiral Resolution
Diastereomeric SaltsSimple, inexpensiveCan be labor-intensive, yield is limited to 50%>99 (after crystallization)Moderate
Chiral ChromatographyWidely applicable, high purity achievableCan be expensive for large-scale separations, yield limited to 50%>99Low to Moderate
Enzymatic Synthesis
Kinetic ResolutionHigh enantioselectivity, mild reaction conditionsYield is limited to 50%, enzyme can be expensive>99Moderate
Asymmetric SynthesisPotentially 100% theoretical yield, highly selectiveSubstrate scope can be limited, enzyme optimization may be required>99Moderate
Workflow Diagrams

Asymmetric Synthesis Workflow Start Achiral/Prochiral Starting Material Step1 Reaction with Chiral Catalyst/Auxiliary Start->Step1 Intermediate Enantioenriched Intermediate Step1->Intermediate Step2 Workup/Purification (Auxiliary Removal if applicable) Intermediate->Step2 End Enantiomerically Pure Fluorinated Amino Acid Step2->End

Caption: Asymmetric synthesis workflow.

Chiral Resolution Workflow Start Racemic Fluorinated Amino Acid Step1 Chiral HPLC Separation or Diastereomeric Salt Formation Start->Step1 Separated Separated Enantiomers Step1->Separated Step2 Isolation of Desired Enantiomer Separated->Step2 End Enantiomerically Pure Fluorinated Amino Acid Step2->End

Caption: Chiral resolution workflow.

Conclusion

The synthesis and validation of enantiomerically pure fluorinated amino acids are critical for advancing peptide-based drug discovery. Asymmetric synthesis, particularly using chiral catalysts, offers the most efficient and scalable routes. However, chiral resolution and enzymatic methods remain valuable tools in the synthetic chemist's arsenal. A rigorous validation of enantiomeric purity, employing a combination of techniques such as chiral HPLC and NMR spectroscopy, is essential to ensure the quality and reliability of these important building blocks.

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  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - MDPI. Available at: [Link]

  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148) - Phenomenex. Available at: [Link]

  • (PDF) Enzymatic Synthesis of Fluorine-Containing Amino - Amanote Research. Available at: [Link]

  • Chiral resolution with frozen aqueous amino acids - Analytical Methods (RSC Publishing). Available at: [Link]

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The Strategic Advantage of Difluorination: A Comparative Guide to the Biological Evaluation of Compounds from Ethyl 3-amino-2,2-difluoropropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a proven methodology for enhancing pharmacological properties. The introduction of fluorine can significantly improve metabolic stability, membrane permeability, and binding affinity.[1] Ethyl 3-amino-2,2-difluoropropanoate hydrochloride stands out as a particularly valuable building block, providing a difluorinated β-amino acid scaffold for the synthesis of a diverse array of bioactive compounds. This guide offers a comparative analysis of the biological evaluation of compounds synthesized from this versatile precursor, with a focus on their potential as enzyme inhibitors. We will delve into the rationale behind experimental designs, present comparative data, and provide detailed protocols for key biological assays.

The Rise of Fluorinated Scaffolds in Drug Discovery

The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a powerful tool in drug design. When incorporated into a molecule, fluorine can modulate its electronic properties, lipophilicity, and conformation, leading to improved pharmacokinetic and pharmacodynamic profiles. This compound provides a readily available source of a difluorinated β-amino acid, a structural motif that has shown significant promise in the development of potent and selective enzyme inhibitors.

Comparative Evaluation of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

A prominent application for compounds derived from this compound is the development of inhibitors for dipeptidyl peptidase IV (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1).[2] Inhibition of DPP-IV prolongs the action of GLP-1, leading to enhanced insulin secretion and improved glycemic control, making it an attractive target for the treatment of type 2 diabetes.[3]

The β-amino amide scaffold, accessible from this compound, has been a focus of DPP-IV inhibitor design.[1][4] The difluoromethyl group at the α-position can enhance the inhibitor's binding affinity and metabolic stability.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on β-amino amide derivatives have revealed key structural features for potent DPP-IV inhibition.[3][4] The general scaffold consists of a β-amino acid core, which can be derived from this compound, coupled with various heterocyclic or substituted alkyl groups.

Compound ClassR1 Group (at Amino Terminus)R2 Group (Amide Moiety)DPP-IV IC50 (nM)Reference
Class A: Piperidine Derivatives Cyclohexyl4-Fluoropiperidine50[5]
Phenyl3-Fluoropiperidine85[5]
Class B: Pyrrolidine Derivatives Adamantyl(S)-3-Fluoropyrrolidine25[5]
t-Butyl(S)-3-Fluoropyrrolidine40[5]
Class C: Cyanopyrrolidine Derivatives Substituted Benzyl2-Cyanopyrrolidine1 - 10[6]

This table presents representative data for analogous compound classes to illustrate the impact of structural modifications on DPP-IV inhibitory activity. The IC50 values are indicative and may vary based on specific assay conditions.

The data suggests that bulky, lipophilic groups at the R1 position, such as adamantyl, and a fluorinated pyrrolidine at the R2 position, contribute to high inhibitory potency. The cyanopyrrolidine moiety has also been identified as a key feature in several potent DPP-IV inhibitors.[6]

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity and reproducibility of findings, detailed and validated experimental protocols are essential. Below are representative protocols for the synthesis of a model compound and its subsequent biological evaluation.

Synthesis of a Model β-Amino Amide DPP-IV Inhibitor

This protocol describes the synthesis of a representative β-amino amide from this compound and a substituted amine.

Workflow for the Synthesis of a β-Amino Amide Inhibitor

A Ethyl 3-amino-2,2-difluoropropanoate HCl D Reaction Mixture in DMF A->D B Amine (R-NH2) B->D C Peptide Coupling Reagents (e.g., HATU, DIPEA) C->D E Purification (e.g., HPLC) D->E Work-up F Characterization (NMR, MS) E->F G Final Compound F->G

Caption: Synthetic workflow for a model β-amino amide.

Step-by-Step Protocol:

  • Amine Coupling: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the desired amine (1.1 eq), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

In Vitro DPP-IV Inhibition Assay

This fluorometric assay is a standard method for determining the half-maximal inhibitory concentration (IC50) of test compounds against DPP-IV.

Workflow for DPP-IV Inhibition Assay

A Prepare Compound Dilutions B Add DPP-IV Enzyme A->B C Pre-incubate B->C D Add Fluorogenic Substrate (Gly-Pro-AMC) C->D E Incubate at 37°C D->E F Measure Fluorescence E->F G Calculate IC50 F->G

Caption: Workflow for the in vitro DPP-IV inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer (e.g., Tris-HCl, pH 7.5).

  • Enzyme Addition: In a 96-well microplate, add the diluted compounds followed by a solution of recombinant human DPP-IV enzyme.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a control without inhibitor. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Concluding Remarks and Future Directions

This compound serves as a powerful and versatile starting material for the synthesis of novel bioactive compounds, particularly in the realm of enzyme inhibition. The strategic incorporation of the difluoromethyl group offers a distinct advantage in modulating the pharmacological properties of the resulting molecules. The comparative data and detailed protocols provided in this guide are intended to equip researchers with the foundational knowledge to design, synthesize, and evaluate new chemical entities with enhanced therapeutic potential. Future research in this area will likely focus on the development of highly selective inhibitors for a range of therapeutic targets, further leveraging the unique chemical properties of fluorinated scaffolds.

References

  • Comparative Study to Predict Dipeptidyl Peptidase IV Inhibitory Activity of β-Amino Amide Scaffold. Indian Journal of Pharmaceutical Sciences. [Link][1][3][4]

  • Fluorine in Medicinal Chemistry: A Review of the Effects of the Uniquely Useful Atom. Journal of Medicinal Chemistry. [Link]

  • Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][5]

  • Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. European Journal of Medicinal Chemistry. [Link][6]

  • Dipeptidyl Peptidase-4 Inhibitors in the Management of Type 2 Diabetes: A Critical Review of the Current Literature. Diabetes Therapy. [Link]

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link][2]

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Safety Operating Guide

Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for the Proper Disposal of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride

Understanding the Chemical Nature and Associated Hazards

This compound is a halogenated organic compound. The presence of fluorine atoms classifies it as such, which is a primary determinant for its disposal pathway.[1] The hydrochloride salt form suggests it is an acidic compound.

Core Disposal Directive: Segregation as Halogenated Organic Waste

The cardinal rule for the disposal of this compound is to segregate it as halogenated organic waste .[1][5] It is crucial to keep halogenated and non-halogenated waste streams separate to reduce disposal costs and prevent potentially hazardous reactions.[1][6]

Key Segregation Practices:

  • Do not mix with non-halogenated solvents.[5]

  • Keep separate from acidic or alkaline waste streams.[1]

  • Avoid mixing with wastes containing heavy metals, pesticides, or cyanides.[1]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to ensure the safe and compliant disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling any chemical waste, wearing the correct PPE is mandatory.

  • Eye Protection: Chemical safety goggles are essential.[7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.[7]

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a suitable respirator in a well-ventilated area, such as a chemical fume hood.[4]

Step 2: Waste Container and Labeling

Proper containment and identification are critical for safe waste management.

  • Container: Use a designated, leak-proof container compatible with halogenated organic waste. This is typically a plastic or glass bottle, often provided by your institution's Environmental Health and Safety (EHS) department.[1][5] The container must have a secure, threaded cap.[5]

  • Labeling: The container must be clearly labeled as soon as the first drop of waste is added.[5][6] The label must include:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "this compound". Do not use abbreviations.[5]

    • An indication that it is "Halogenated Organic Waste".[5]

    • The approximate percentages of all constituents.[6]

Step 3: Accumulation and Storage

Waste must be stored safely pending collection.

  • Location: Store waste containers in a designated Satellite Accumulation Area (SAA).[1]

  • Conditions: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[1] Ensure the container is within secondary containment to mitigate spills.[1]

Step 4: Arranging for Disposal
  • Collection Request: When the container is approximately three-quarters full, arrange for a waste collection from your institution's EHS department.[1]

Disposal Workflow Diagram

The following diagram illustrates the key decision points and actions in the disposal process.

G cluster_0 Disposal Workflow A Start: Waste Ethyl 3-Amino-2,2-difluoropropanoate HCl B Don Appropriate PPE A->B C Categorize as Halogenated Organic Waste B->C D Segregate from Non-Halogenated & Incompatible Waste C->D E Use Labeled, Designated Halogenated Waste Container D->E F Store in Secondary Containment in Satellite Accumulation Area E->F G Request EHS Pickup When Container is Full F->G H End: Compliant Disposal G->H

Caption: A step-by-step workflow for the safe disposal of this compound.

Spill and Emergency Procedures

In case of a spill, prompt and correct action is crucial.

  • Small Spills: For a small, manageable spill, contain the leak and clean it up using an inert absorbent material.[1] Place the contaminated absorbent in a sealed and labeled hazardous waste container.[1]

  • Large Spills: In the event of a large spill, evacuate the area and immediately contact your institution's EHS department for emergency response.[1]

  • Personal Exposure: If the chemical comes into contact with skin, wash the affected area with plenty of soap and water. If it enters the eyes, rinse cautiously with water for several minutes.[7] In either case, seek medical attention.[7]

Concluding Remarks on Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a critical component of laboratory safety and environmental responsibility. By adhering to the principles of waste segregation and following this step-by-step guide, researchers can ensure they are in compliance with safety regulations and are contributing to a safe working environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • Campus Operations. (n.d.). Halogenated Solvents in Laboratories.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Cornell University Environmental Health and Safety. (n.d.). Organic Solvents. In Hazardous Waste Manual.
  • Fisher Scientific. (2021, December 24). Safety Data Sheet: 2-Amino-2-ethyl-1,3-propanediol.
  • Kamat Lab. (n.d.). Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL.
  • Lab Alley. (n.d.). How to dispose of hydrochloric acid.
  • PubChem. (n.d.). Ethyl 2,2-difluoropropanoate.
  • Safety & Risk Services. (n.d.). In-Laboratory Treatment of Chemical Waste.
  • Sigma-Aldrich. (2024, August 6). Safety Data Sheet: N-(4-Amino-2,5-diethoxyphenyl)benzamide.
  • TCI Chemicals. (2022, February 3). Safety Data Sheet: Ferrostatin-1.
  • TCI Chemicals. (2023, March 4). Safety Data Sheet: Ethyl 3-Amino-4,4,4-trifluorocrotonate.
  • Thermo Fisher Scientific. (2025, March 11). Safety Data Sheet: 2-(Diethylamino)ethyl chloride hydrochloride.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • University of Wisconsin-Madison Safety Department. (n.d.). Chapter 7 Chemical Disposal Procedures. In BME Shared Labs | Biomedical Engineering.
  • (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.

Sources

A Comprehensive Guide to the Safe Handling of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow necessitates a rigorous evaluation of safety protocols. Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride, a fluorinated amino ester hydrochloride, presents a unique combination of functional groups that require careful consideration for handling, personal protective equipment (PPE), and disposal. This guide provides a detailed, step-by-step framework to ensure the safe utilization of this compound in a laboratory setting, grounded in established safety principles and data from structurally similar molecules.

Hazard Assessment: Understanding the Risks

  • Skin and Eye Irritation: The presence of an amino group and the acidic nature of the hydrochloride salt suggest a high likelihood of skin and eye irritation upon contact. Similar compounds are classified as skin and eye irritants.[1][2][3][4]

  • Respiratory Tract Irritation: As a fine powder or volatile liquid, inhalation may cause irritation to the respiratory system.[3]

  • Unknown Toxicological Properties: The toxicological properties of this specific molecule have not been thoroughly investigated.[1] Therefore, it should be handled with the assumption that it may be harmful if ingested, inhaled, or absorbed through the skin.

Given these potential hazards, a multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes, especially during bulk handling or reactions.[5][6][7]
Hand Protection Double Gloving: Nitrile GlovesTwo pairs of nitrile gloves should be worn. Nitrile provides good resistance to a range of chemicals. The outer glove should be removed and disposed of immediately after handling the compound, and both pairs should be changed frequently.[5]
Body Protection Chemical-Resistant Laboratory CoatA lab coat made of a low-permeability material should be worn and fully buttoned. This protects the skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved RespiratorIn the absence of validated engineering controls or when handling the powder outside of a fume hood, a NIOSH-approved N95 or higher-level respirator is recommended to prevent inhalation of airborne particles.[5][8]

Logical Flow for PPE Selection:

PPE_Selection Start Handling this compound? Engineering_Controls Are adequate engineering controls (e.g., fume hood) available and in use? Start->Engineering_Controls Handling_Powder Are you handling the solid/powder form? Engineering_Controls->Handling_Powder Yes Add_Respirator Add NIOSH-approved Respirator Engineering_Controls->Add_Respirator No Risk_of_Splash Is there a risk of splashing (e.g., dissolution, transfer)? Handling_Powder->Risk_of_Splash No Handling_Powder->Risk_of_Splash Yes Standard_PPE Standard PPE: - Chemical Goggles - Double Nitrile Gloves - Lab Coat Risk_of_Splash->Standard_PPE No Add_Face_Shield Add Face Shield Risk_of_Splash->Add_Face_Shield Yes Add_Face_Shield->Standard_PPE Add_Respirator->Handling_Powder Emergency_Response Exposure Exposure Event Assess_Situation Assess the type of exposure Exposure->Assess_Situation Skin_Contact Skin Contact Assess_Situation->Skin_Contact Skin Eye_Contact Eye Contact Assess_Situation->Eye_Contact Eye Inhalation Inhalation Assess_Situation->Inhalation Inhalation Flush_with_Water Flush with copious water for 15+ minutes Skin_Contact->Flush_with_Water Eye_Contact->Flush_with_Water Move_to_Fresh_Air Move to fresh air Inhalation->Move_to_Fresh_Air Seek_Medical_Attention Seek Immediate Medical Attention Flush_with_Water->Seek_Medical_Attention Move_to_Fresh_Air->Seek_Medical_Attention

Caption: Immediate steps for emergency response to exposure.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is essential to prevent environmental contamination. As a fluorinated organic compound, it requires special handling.

5.1. Waste Segregation:

  • Solid Waste: Unused or contaminated solid this compound, as well as contaminated consumables (e.g., gloves, weighing paper), should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams. [9] 5.2. Disposal Method:

  • Incineration: High-temperature incineration is the preferred method for the disposal of fluorinated organic compounds, as it can break the strong carbon-fluorine bonds. [9][10]* Hazardous Waste Landfill: If incineration is not available, disposal in a designated hazardous waste landfill is an alternative, though this only contains the substance rather than destroying it. [10] All waste disposal must be carried out in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on waste pickup and disposal procedures.

By implementing these comprehensive safety and handling protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency. Available at: [Link]

  • Guidelines for Disposing of PFAs. MCF Environmental Services. Published December 27, 2023. Available at: [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. U.S. Environmental Protection Agency. Published April 8, 2024. Available at: [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency. Updated September 12, 2025. Available at: [Link]

  • Hazard Summary Identification for Fluorine. New Jersey Department of Health. Available at: [Link]

  • Quantification of Organic Fluorine in Landfill Leachate Using Combustion Ion-Chromatography and Inductively Coupled Plasma Mass Spectrometry.
  • Personal Protective Equipment (PPE). Solubility of Things. Available at: [Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. Published October 30, 2019. Available at: [Link]

  • Personal Protective Equipment and Chemistry. Chemical Safety Facts. Available at: [Link]

  • 'We can never get to zero': Organics recyclers face hard choices in responding to PFAS contamination. Waste Dive. Published October 19, 2020. Available at: [Link]

  • Lessons Learned- Fluoride Exposure and Response. Office of Scientific and Technical Information. Available at: [Link]

  • Hydrofluoric Acid (HF) Safety Guidelines. Penn State Environmental Health and Safety. Available at: [Link]

  • Hydrogen Fluoride/Hydrofluoric Acid: Systemic Agent. Centers for Disease Control and Prevention. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.